2-Methylnonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylnonane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYKUFIHHTIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID80873239 | |
| Record name | 2-Methylnonane | |
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Molecular Weight |
142.28 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |
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| Record name | 2-Methylnonane | |
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| Record name | C10-13 Isoparaffin | |
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Vapor Pressure |
1.89 [mmHg] | |
| Record name | 2-Methylnonane | |
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CAS No. |
871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |
| Record name | 2-Methylnonane | |
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| Record name | 2-Methylnonane | |
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| Record name | 2-METHYLNONANE | |
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| Record name | 2-methylnonane | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylnonane
Introduction
2-Methylnonane (isododecane) is a branched-chain alkane with the chemical formula C10H22.[1][2] It is a significant component of various fuels, including petrol, where it acts as an additive.[2] As a colorless liquid with a petroleum-like odor, it is functionally crucial in diverse industrial and research applications, primarily as a solvent and in the formulation of fuels.[1][2][3] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development and chemical engineering. Understanding these properties is paramount for predicting its behavior in various systems, ensuring safe handling, and optimizing its application in experimental and industrial settings.
Molecular and Chemical Identity
The structural and chemical identity of a compound is the foundation of its physical behavior. This compound consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Isodecane, Nonane, 2-methyl- |
| CAS Number | 871-83-0[1][4] |
| Molecular Formula | C10H22[1][4][5] |
| Molecular Weight | 142.28 g/mol [4][5] |
| InChI | InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3[6] |
| InChIKey | SGVYKUFIHHTIFL-UHFFFAOYSA-N[1][6] |
| Canonical SMILES | CCCCCCCC(C)C[6] |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which dictate its behavior under various conditions.
| Property | Value | Conditions |
| Appearance | Colorless, clear liquid[4] | Standard Temperature and Pressure (STP) |
| Odor | Petroleum distillates[2][3] | STP |
| Boiling Point | 166-169 °C[6][7] | 760 mmHg |
| Melting Point | -74.6 °C to -75 °C[2][8] | - |
| Density | 0.726 g/mL[6][7] | 20 °C |
| Refractive Index | 1.410[6][7] | 20 °C |
| Vapor Pressure | 1.89 mmHg[4][9] | 25 °C |
| Flash Point | 46 °C (114.8 °F)[6][7] | Closed Cup |
| Solubility in Water | 0.8985 mg/L[4] | 25 °C |
| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene, hexane[7][10] | - |
| LogP (Octanol/Water) | 5.180 - 5.646 (est.)[4][9] | - |
Structural Isomerism and its Impact
The branched structure of this compound, in contrast to its straight-chain isomer n-decane, significantly influences its physical properties. The methyl branch introduces steric hindrance, which generally leads to a lower boiling point compared to the straight-chain alkane of the same molecular weight.[1] This is a critical consideration in applications such as fuel blending, where volatility is a key parameter.
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is essential for quality control and research applications. Below are standardized methodologies for key properties of this compound.
Determination of Boiling Point
The boiling point is a fundamental property reflecting the volatility of a substance.
Methodology: Distillation Method (ASTM D86/IP 123)
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, condenser, and receiving cylinder.
-
Sample Preparation: Place 100 mL of this compound into the distillation flask.
-
Heating: Gradually heat the flask. The rate of heating should be controlled to produce a distillation rate of 4-5 mL per minute.
-
Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point) and the temperature throughout the distillation process. The boiling range is typically reported.
Diagram: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound via distillation.
Determination of Density
Density is a crucial property for mass-to-volume conversions and fluid dynamics calculations.
Methodology: Oscillating U-tube Densitometer (ASTM D4052)
-
Calibration: Calibrate the densitometer with dry air and deionized water at the measurement temperature (20 °C).
-
Sample Injection: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density.
-
Data Output: The density is automatically calculated and displayed by the instrument.
Diagram: Logical Relationship for Density Measurement
Caption: Logical flow for density determination using an oscillating U-tube densitometer.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecular structure.
-
Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations typical of alkanes.[11]
-
Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) and a fragmentation pattern characteristic of a branched alkane.[12]
-
13C NMR Spectrum: The 13C NMR spectrum provides information on the different carbon environments within the molecule.[13]
Safety and Handling
This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[2]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[14][15]
-
Use in a well-ventilated area.[14]
-
Wear protective gloves, clothing, and eye/face protection.[14][15]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[15]
Conclusion
The physicochemical properties of this compound are well-defined and critical for its safe and effective use in scientific and industrial contexts. Its branched structure imparts properties that are distinct from its linear isomer, influencing its volatility and solvent characteristics. The methodologies outlined in this guide provide a framework for the accurate characterization of this important hydrocarbon, ensuring data integrity and promoting safe laboratory practices.
References
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The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]
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Wikipedia. (2023). This compound. Retrieved from [Link]
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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Chemcasts. (n.d.). This compound (CAS 871-83-0) Properties. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Retrieved from [Link]
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NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - [13C NMR] - Spectrum. Retrieved from [Link]
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Chemsrc. (2023). This compound. Retrieved from [Link]
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2-Methylnonane synthesis pathways and reaction mechanisms
An In-depth Technical Guide to the Synthesis of 2-Methylnonane: Pathways and Reaction Mechanisms
Foreword: The Strategic Importance of Branched Alkanes
In the landscape of chemical synthesis, the deliberate construction of specific hydrocarbon frameworks remains a cornerstone of innovation. This compound (Isodecane), a branched-chain alkane, serves not merely as a component in fuel formulations but as a critical intermediate and solvent in specialized applications within the pharmaceutical and materials science sectors.[1][2] Its defined structure, differing from its linear isomer n-decane, imparts unique physical properties such as a lower melting point and altered viscosity, making its targeted synthesis a subject of significant interest.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the underlying mechanisms of well-established laboratory-scale syntheses and touch upon industrial methodologies. The focus is not just on the "how" but the "why"—elucidating the causal logic behind the choice of reagents, conditions, and reaction architecture.
Chapter 1: Laboratory-Scale Synthesis: Precision and Control
For research and development, where precision and yield are paramount, organometallic coupling reactions offer the most reliable routes to this compound. We will explore two canonical methods: the Corey-House synthesis and the Grignard reaction.
The Corey-House Synthesis: Superior for Asymmetric Coupling
The Corey-House reaction is an exemplary method for creating unsymmetrical alkanes with high efficiency, effectively minimizing the side reactions often encountered with other organometallic reagents like organolithiums or Grignards in direct coupling.[3][4] The strategy involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[5][6] This pathway is particularly advantageous for producing this compound by coupling a heptyl group with an isopropyl unit.
The synthesis proceeds in three core stages:
-
Formation of an Alkyllithium Reagent: An alkyl halide is treated with lithium metal. For our synthesis, we will start with 2-bromopropane.
-
Formation of the Gilman Reagent: The alkyllithium compound is reacted with a copper(I) salt, typically cuprous iodide (CuI), to form the lithium diisopropylcuprate.[7] This organocopper compound is a source of a carbanion-like nucleophile.[6]
-
Coupling Reaction: The Gilman reagent is then reacted with a second, different alkyl halide—in this case, 1-bromoheptane. The reaction proceeds via a mechanism akin to an SN2 pathway, where one of the alkyl groups from the cuprate displaces the halide from the second alkyl halide.[3]
This stepwise approach allows for the controlled, cross-coupling of two different alkyl groups, a significant advantage over methods like the Wurtz reaction, which is only efficient for symmetrical alkanes.[5]
Caption: The Corey-House synthesis pathway for this compound.
Materials:
-
2-Bromopropane
-
Lithium metal
-
Cuprous Iodide (CuI)
-
1-Bromoheptane
-
Anhydrous diethyl ether or THF[3]
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Preparation of Isopropyllithium: In a flame-dried, three-necked flask under an argon atmosphere, place finely cut lithium metal in anhydrous diethyl ether. Add 2-bromopropane dropwise while stirring. The reaction is exothermic and should be controlled with an ice bath. The disappearance of lithium indicates the formation of isopropyllithium.
-
Preparation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the isopropyllithium solution to -78 °C (dry ice/acetone bath). In a separate flask, suspend cuprous iodide in anhydrous diethyl ether and cool to -78 °C. Slowly add the isopropyllithium solution to the CuI suspension via cannula. The solution will change color, indicating the formation of the Gilman reagent.[7]
-
Coupling to Form this compound: To the freshly prepared Gilman reagent at -78 °C, add 1-bromoheptane dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether/THF | Ethereal solvents are required to stabilize the organometallic intermediates and must be dry as these reagents are strong bases.[3] |
| Temperature | -78 °C for Gilman formation | Low temperature is crucial to prevent side reactions and decomposition of the thermally sensitive organocuprate. |
| Alkyl Halide (Step 3) | Primary (1-Bromoheptane) | The coupling step is most efficient with primary alkyl halides to avoid elimination reactions.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium and Gilman reagents are highly reactive towards oxygen and moisture. |
| Typical Yield | >80% | The Corey-House synthesis is known for its high yields in forming unsymmetrical alkanes.[5] |
The Grignard Reaction: A Versatile Classic
The Grignard reaction provides an alternative, powerful route for C-C bond formation.[8] For this compound, a logical approach is the reaction of a heptylmagnesium halide Grignard reagent with a propanone (acetone), followed by dehydration and hydrogenation of the resulting alkene.
-
Grignard Reagent Formation: 1-bromoheptane reacts with magnesium metal in an ether solvent to form heptylmagnesium bromide. The magnesium inserts itself between the carbon and halogen, reversing the polarity of the carbon atom, making it nucleophilic.[9][10]
-
Nucleophilic Addition to a Ketone: The nucleophilic heptyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a tertiary alkoxide intermediate.[11]
-
Protonation: An acidic workup protonates the alkoxide to yield 2-methyl-2-nonanol.
-
Dehydration and Hydrogenation: The tertiary alcohol is then dehydrated (e.g., using strong acid and heat) to form a mixture of alkenes, primarily 2-methyl-1-nonene and 2-methyl-2-nonene. Subsequent catalytic hydrogenation of this alkene mixture yields the final product, this compound.
Caption: The Grignard reaction pathway for this compound synthesis.
Materials:
-
1-Bromoheptane
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)[12]
-
Acetone (Propan-2-one)
-
Sulfuric acid (for dehydration)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
Procedure:
-
Preparation of Heptylmagnesium Bromide: In a flame-dried, three-necked flask under argon, place magnesium turnings and a small crystal of iodine. Add anhydrous THF. Add 1-bromoheptane dropwise. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard solution in an ice bath. Add a solution of dry acetone in anhydrous THF dropwise. A vigorous reaction will occur. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Isolation of Alcohol: Cool the mixture again and slowly quench the reaction by adding cold saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 2-methyl-2-nonanol.
-
Dehydration: Place the crude alcohol in a distillation apparatus with a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the resulting alkene.
-
Hydrogenation: Dissolve the collected alkene in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir until hydrogen uptake ceases.
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent by distillation. The remaining liquid is this compound, which can be further purified by fractional distillation if necessary.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous THF | THF is an excellent solvent for stabilizing the Grignard reagent.[9][12] |
| Initiator | Iodine crystal | Helps to activate the magnesium surface and initiate the reaction. |
| Reactant | Acetone (a ketone) | Reaction with a ketone is necessary to produce a tertiary alcohol, a precursor to a branched alkane.[11] |
| Hydrogenation Catalyst | Pd/C | A standard and highly effective catalyst for reducing carbon-carbon double bonds. |
| Overall Yield | Moderate (multi-step) | While each step is generally efficient, the multi-step nature can lead to a lower overall yield compared to the Corey-House synthesis. |
Chapter 2: Industrial-Scale Production: Isomerization of n-Decane
On an industrial scale, building molecules atom-by-atom is often not economically viable. Instead, bulk feedstocks are transformed. The primary industrial route to this compound is the catalytic hydroisomerization of its linear isomer, n-decane, which is readily available from petroleum distillates.[13][14]
This process relies on bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite or SAPO-11).[13][15]
-
Dehydrogenation: An n-decane molecule first adsorbs onto a platinum site and is dehydrogenated to form a decene isomer.
-
Protonation: The alkene then moves to an acidic site on the zeolite support, where it is protonated to form a secondary decyl carbocation.[16]
-
Isomerization (Rearrangement): This carbocation undergoes a series of rearrangements (hydride and methyl shifts) to form more stable branched carbocations.[17] The formation of a tertiary carbocation is a key intermediate step leading to the methyl-branched isomer.
-
Deprotonation: The branched carbocation deprotonates to form a branched alkene (e.g., a methylnonene isomer).
-
Hydrogenation: This branched alkene migrates back to a metal site and is hydrogenated to form the final product, this compound.[13]
Catalytic cracking is a related process where larger alkanes are broken down into smaller, often branched, alkanes and alkenes.[18][19] By carefully selecting catalysts (e.g., zeolites) and conditions (temperature around 500 °C), the production of gasoline-range branched alkanes can be maximized.[16]
Caption: Simplified workflow for the industrial hydroisomerization of n-decane.
| Parameter | Typical Value | Rationale |
| Catalyst | 0.5 wt.% Pt on SAPO-11 or Zeolite | Provides both metal (dehydrogenation/hydrogenation) and acid (isomerization) functions.[13] |
| Temperature | 280-330 °C | Balances reaction rate against undesirable cracking side reactions.[13] |
| Pressure | Atmospheric to moderate | Sufficient to maintain the reactants in the desired phase and facilitate hydrogenation. |
| H2/Hydrocarbon Ratio | ~7 | Hydrogen is required for the hydrogenation step and helps to suppress coke formation on the catalyst.[13] |
| Selectivity | Variable | Product distribution depends heavily on catalyst choice, temperature, and residence time. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own merits depending on the desired scale and purity. For high-fidelity, laboratory-scale synthesis, the Corey-House reaction offers a superior, high-yield route for creating the specific C-C bond required. The Grignard reaction provides a more versatile, albeit multi-step, alternative. For bulk industrial production, the catalytic isomerization of readily available n-decane is the method of choice, showcasing a sophisticated application of heterogeneous catalysis to re-engineer hydrocarbon backbones. Understanding the mechanisms behind each pathway empowers the modern scientist to make informed decisions, whether for developing novel pharmaceuticals or optimizing industrial chemical processes.
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Spectroscopic Unveiling of 2-Methylnonane: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-Methylnonane, a branched alkane with the chemical formula C₁₀H₂₂.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectra themselves, but a detailed interpretation grounded in the principles of chemical structure and reactivity.
Introduction: The Significance of Spectroscopic Characterization
In the realm of organic chemistry and drug development, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques provide a powerful, non-destructive means to probe the atomic and molecular architecture of a substance. For a simple yet structurally informative molecule like this compound, a complete spectroscopic profile serves as a foundational dataset for understanding the behavior of branched alkanes in various chemical and biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing a detailed roadmap for its characterization.
Molecular Structure and Isomerism
This compound belongs to the decane isomer group. Its structure consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom. This branching introduces asymmetry and unique spectroscopic signatures that differentiate it from its linear counterpart, n-decane, and other isomers.
Caption: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular connectivity can be constructed.
Experimental Protocol: NMR Spectrum Acquisition
A general procedure for acquiring NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-inactive for ¹H. A small quantity of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a frequency of 90 MHz or higher is commonly used. For ¹³C NMR, a frequency of 22.5 MHz or higher is typical.
-
Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and Fourier transformed to generate the NMR spectrum. For ¹³C NMR, proton decoupling is often employed to simplify the spectrum by removing C-H coupling.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the chemically non-equivalent protons in the molecule. Due to the complexity of overlapping signals in the aliphatic region, a high-field instrument is often necessary for complete resolution. The spectrum is typically acquired in CDCl₃ at 90 MHz.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | Triplet | 3H | -CH₃ (C9) |
| ~0.90 | Doublet | 6H | -CH(CH₃)₂ (C1 & C1') |
| ~1.2-1.4 | Multiplet | 12H | -(CH₂)₆- (C3-C8) |
| ~1.5 | Multiplet | 1H | -CH(CH₃)₂ (C2) |
Interpretation:
-
The upfield triplet at approximately 0.88 ppm corresponds to the terminal methyl group (C9) of the long alkyl chain, split by the adjacent methylene group.
-
The doublet at around 0.90 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups attached to the chiral center (C2).
-
The complex multiplet in the 1.2-1.4 ppm region represents the overlapping signals of the six methylene groups in the main chain.
-
The multiplet further downfield at about 1.5 ppm is attributed to the single proton at the branch point (C2), which is deshielded by the surrounding alkyl groups.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon environments. Given the structure, nine distinct signals are expected, as two of the methyl groups are chemically equivalent. The spectrum is commonly recorded in Chloroform-d.[4]
¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 14.1 | C9 |
| 22.7 | C1, C1' |
| 23.1 | C8 |
| 27.2 | C3 |
| 29.7 | C7 |
| 29.9 | C5 |
| 32.0 | C6 |
| 36.8 | C4 |
| 39.1 | C2 |
Interpretation:
-
The signals in the ¹³C NMR spectrum are well-resolved and fall within the expected aliphatic region (10-40 ppm).
-
The upfield signal at 14.1 ppm is assigned to the terminal methyl carbon (C9).
-
The signal at 22.7 ppm represents the two equivalent methyl carbons attached to the C2 position.
-
The remaining signals correspond to the individual methylene and methine carbons of the nonane chain, with their chemical shifts influenced by their position relative to the branch point. The methine carbon (C2) is the most downfield among the sp³ carbons due to its tertiary nature.
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecular bonds. For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[1][5]
Experimental Protocol: IR Spectrum Acquisition
-
For Liquid Film: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to form a thin film.
-
For Gas Phase: A small amount of the sample is vaporized into an evacuated gas cell with IR-transparent windows.
-
Analysis: The prepared sample is placed in the beam of an IR spectrometer, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹).
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2962-2853 | C-H Stretch | Alkane (CH₃, CH₂, CH) |
| 1465 | C-H Bend | Alkane (CH₂) |
| 1378 | C-H Bend | Alkane (CH₃) |
Interpretation:
-
The strong, sharp peaks in the 2962-2853 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.
-
The absorption at 1465 cm⁻¹ is attributed to the scissoring (bending) vibration of the CH₂ groups.
-
The peak at 1378 cm⁻¹ corresponds to the symmetric bending vibration of the CH₃ groups. The presence of a doublet in this region can sometimes indicate the presence of a gem-dimethyl group, though it may not be well-resolved.
-
The absence of significant absorptions in other regions (e.g., 3200-3600 cm⁻¹ for O-H, 1600-1800 cm⁻¹ for C=O) confirms the alkane nature of the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For alkanes, electron ionization (EI) is commonly used, which often leads to extensive fragmentation. The mass spectrum of this compound is available from the NIST Chemistry WebBook.[2]
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each fragment is measured, and a mass spectrum is generated, plotting relative abundance versus m/z.
Caption: Conceptual workflow for spectroscopic analysis.
Mass Spectrum of this compound and Fragmentation Analysis:
The molecular ion peak (M⁺•) for this compound (C₁₀H₂₂) is expected at m/z = 142. However, for branched alkanes, the molecular ion is often weak or absent due to rapid fragmentation. The fragmentation of this compound is dictated by the stability of the resulting carbocations, with cleavage occurring preferentially at the branch point.
Major Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Loss |
| 127 | [C₉H₁₉]⁺ | •CH₃ |
| 99 | [C₇H₁₅]⁺ | •C₂H₅ |
| 85 | [C₆H₁₃]⁺ | •C₃H₇ |
| 71 | [C₅H₁₁]⁺ | •C₄H₉ |
| 57 | [C₄H₉]⁺ | •C₅H₁₁ |
| 43 | [C₃H₇]⁺ | •C₆H₁₃ |
Interpretation:
-
The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.
-
The base peak (most abundant fragment) is often observed at m/z = 43 or 57, corresponding to the stable secondary carbocations that can be formed.
-
Cleavage at the C2-C3 bond can lead to the formation of a secondary carbocation at m/z = 127 (loss of a methyl radical) or a primary carbocation (less favorable).
-
The relative abundances of the fragment ions provide valuable clues about the branching in the molecule. The enhanced abundance of certain fragments compared to a linear alkane is a hallmark of a branched structure.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural elucidation of this compound. Each technique offers a unique piece of the puzzle: NMR defines the carbon-hydrogen framework, IR confirms the alkane functionality, and MS provides the molecular weight and fragmentation pattern consistent with the branched structure. This comprehensive guide serves as a valuable resource for scientists and researchers, underscoring the power of a multi-technique spectroscopic approach for the unambiguous characterization of organic molecules.
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The Advent of Isomerism: Unraveling the Complexity of 2-Methylnonane in Early Organic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Molecular Maze and the Quest for Pure Hydrocarbons
In the nascent stages of organic chemistry, the concept of isomerism—molecules sharing the same atomic composition but differing in structural arrangement—presented a profound intellectual and practical challenge. The seemingly simple molecular formula C₁₀H₂₂, representing decane, belied a staggering complexity: 75 possible structural isomers, each with unique physical and chemical properties.[1][2][3] This guide delves into the early research and discovery of a specific branched-chain alkane, 2-Methylnonane, exploring the pioneering synthetic methods and analytical techniques that enabled its eventual isolation and characterization. For early researchers, the separation and identification of such closely related compounds from the complex mixtures found in petroleum distillates was a formidable task, driving the development of more sophisticated purification and analytical methodologies.[4][5]
The Synthetic Arsenal of the Early 20th Century: Plausible Pathways to this compound
Prior to its definitive documented synthesis, the creation of a branched alkane like this compound would have relied on a limited yet powerful set of reactions available to organic chemists in the late 19th and early 20th centuries. Two primary methods stand out as the most probable routes for the intentional synthesis of such a hydrocarbon.
The Wurtz Reaction: A Foundational but Flawed Approach
Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided one of the earliest methods for forming carbon-carbon bonds by reacting two alkyl halides with sodium metal.
Reaction Scheme: 2 R-X + 2 Na → R-R + 2 NaX
While groundbreaking, the Wurtz reaction had significant limitations, particularly for the synthesis of asymmetrical alkanes. A cross-reaction between two different alkyl halides would result in a mixture of three different alkanes, making purification with the era's technology exceedingly difficult. However, for symmetrical alkanes, it was a viable, albeit often low-yielding, method.
The Grignard Reaction: A Paradigm Shift in Organic Synthesis
The advent of the Grignard reaction, discovered by Victor Grignard in 1900, revolutionized organic synthesis. The formation of organomagnesium halides (Grignard reagents) created a potent nucleophilic carbon source capable of attacking electrophilic centers, such as carbonyl groups. This offered a more controlled and versatile approach to constructing specific carbon skeletons.
A plausible early synthesis of this compound using the Grignard reaction would involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.
A Definitive Synthesis: The 1946 Documentation of this compound's Preparation
A 1946 paper titled "Syntheses and properties of two olefins, six paraffins, and their intermediates" provides a concrete example of the early, deliberate synthesis of this compound.[6] This work, emerging from the context of systematic studies on hydrocarbons, likely fueled by the interests of the American Petroleum Institute, showcases the application of the Grignard reaction for this purpose.[7]
Experimental Protocol: Synthesis of this compound via a Grignard Reagent
The synthesis outlined in the 1946 paper involved a multi-step process, beginning with the formation of a Grignard reagent and its subsequent reaction with a ketone to produce an alcohol. This alcohol was then dehydrated to an alkene, which was finally hydrogenated to yield the target alkane, this compound.[6]
Step 1: Synthesis of 2-Methyl-2-nonanol via Grignard Reaction
-
Preparation of the Grignard Reagent: n-Butylmagnesium chloride was prepared by reacting n-butyl chloride with magnesium turnings in ether.
-
Reaction with Ketone: Methyl isopropyl ketone was added to the prepared Grignard reagent.
-
Hydrolysis: The reaction mixture was hydrolyzed to yield 2-methyl-2-nonanol.
Step 2: Dehydration of 2-Methyl-2-nonanol to 2-Methylnonenes
The tertiary alcohol, 2-methyl-2-nonanol, was dehydrated to form a mixture of 2-methylnonene isomers.
Step 3: Hydrogenation of 2-Methylnonenes to this compound
The mixture of 2-methylnonenes was hydrogenated at 140°C under a hydrogen pressure of 600 lb/in² using a nickel-on-kieselguhr catalyst. This final step yielded this compound.[6]
Characterization in an Era of Emerging Analytical Power
The confirmation of the structure and purity of the synthesized this compound relied on the analytical techniques available in the mid-20th century.
Fractional Distillation: The Workhorse of Separation
Fractional distillation was the primary method for purifying the synthesized this compound from any remaining starting materials or byproducts.[6] The efficiency of the distillation columns, often packed with various materials to increase surface area, was crucial for separating compounds with close boiling points.
Physical Property Measurement: The Fingerprints of a Molecule
In the absence of modern spectroscopic methods, early chemists relied heavily on the precise measurement of physical constants to identify and assess the purity of their compounds. For this compound, these would have included:
| Physical Property | Measured Value (circa 1946) |
| Boiling Point | Not explicitly stated for the final product in the reference, but the precursor alcohol and resulting alkene mixture were distilled. |
| Refractive Index | Measured using instruments like the Rayleigh interferometer to assess purity between fractions.[6] |
| Density | A key parameter for hydrocarbon characterization. |
| Freezing Point | Used as a sensitive indicator of purity.[6] |
Table 1: Key Physical Properties for the Characterization of this compound in the Mid-20th Century.
Early Spectroscopic Methods
While not as ubiquitous as today, early forms of spectroscopy were beginning to be employed. Infrared spectroscopy, for instance, could provide information about the presence of certain functional groups, which would be useful in confirming the conversion of the precursor alcohol and alkene to the final saturated alkane.[8]
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of the documented synthesis of this compound.
Caption: Synthetic pathway to this compound.
Conclusion: From Theoretical Isomer to Tangible Molecule
The early research into this compound exemplifies the broader narrative of organic chemistry in the first half of the 20th century. It was a period marked by the transition from wrestling with the theoretical implications of isomerism to developing robust synthetic methodologies capable of constructing specific molecular architectures. The documented synthesis of this compound, leveraging the power of the Grignard reaction, stands as a testament to the ingenuity and perseverance of early organic chemists. Their work in isolating and characterizing the numerous isomers of hydrocarbons laid the essential groundwork for the modern fields of petroleum chemistry, materials science, and drug development.
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Environmental fate and transport of 2-Methylnonane in soil and water
An In-Depth Technical Guide to the Environmental Fate and Transport of 2-Methylnonane in Soil and Water
Introduction: Understanding this compound
This compound (Isodecane) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] It is a colorless liquid with a petroleum-like odor, commonly found as a component of fuels like gasoline and diesel, and used in various industrial applications as a solvent.[1][3][4] Its presence in the environment is primarily linked to accidental spills, leaking storage tanks, and incomplete combustion processes. As a constituent of petroleum products, understanding its behavior in soil and aquatic systems is critical for assessing environmental risk, developing remediation strategies, and ensuring regulatory compliance.
This guide provides a detailed examination of the key physicochemical properties of this compound and the environmental processes that govern its distribution and persistence in soil and water. We will explore the mechanisms of transport, including sorption and volatilization, and fate processes such as biodegradation, offering field-proven insights into experimental design and analytical quantification.
Part 1: Physicochemical Properties and Key Environmental Parameters
The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, its non-polar nature and volatility are the primary determinants of its fate.[3] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][5] |
| Appearance | Colorless liquid | [1][6] |
| Density | ~0.726 - 0.749 g/mL at 20°C | [1][2][6] |
| Boiling Point | 166-169 °C | [1][6] |
| Melting Point | -74.6 °C | [1][2] |
| Vapor Pressure | 1.89 mmHg at 25°C | [7] |
| Water Solubility | 0.8985 mg/L at 25°C (estimated) |[7] |
These properties, particularly the low water solubility and significant vapor pressure, indicate that this compound will not readily dissolve in water and has a tendency to partition into the atmosphere.[7][8] To quantify its behavior in environmental systems, we rely on specific fate and transport parameters.
Table 2: Key Environmental Fate Parameters for this compound
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Henry's Law Constant (kH) | 1.8 x 10⁻⁴ M/atm | Indicates a high tendency to volatilize from water to air. | [9] |
| Octanol-Water Partition Coeff. (log Kow) | 5.646 (estimated) | High value signifies strong hydrophobicity and a tendency to sorb to organic matter. | [6][7] |
| Organic Carbon-Water Partition Coeff. (log Koc) | ~4.0 (estimated) | Indicates strong binding to soil and sediment organic carbon, leading to low mobility in groundwater. | [Calculated] |
Part 2: Fate and Transport in Soil Systems
When introduced into the soil, this compound is subject to three primary competing processes: adsorption to soil particles, volatilization into the air within soil pores, and biodegradation by soil microorganisms.
Caption: Core environmental fate pathways for this compound in soil.
Adsorption and Desorption
Mechanism: The primary mechanism for the retention of this compound in soil is adsorption, driven by hydrophobic partitioning.[10][11] Due to its non-polar structure and very low water solubility, it is repelled by the polar water molecules in soil pore water and preferentially associates with the non-polar soil organic carbon (SOC).[3] The strength of this association is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value, as estimated for this compound, indicates strong binding.[10] This process significantly reduces the compound's mobility and its potential to leach into groundwater.[10][12]
Governing Factors:
-
Soil Organic Carbon (SOC) Content: This is the most critical factor. Soils with higher SOC content will exhibit significantly greater adsorption of this compound.[11][13]
-
Soil Texture: While SOC is primary, soil texture (the proportion of sand, silt, and clay) influences the surface area available for interaction. Clay minerals can contribute to adsorption, though typically less so for non-polar compounds compared to SOC.[14][15]
-
Soil Moisture: Water content influences the partitioning between the aqueous, sorbed, and gaseous phases in the soil.
Volatilization from Soil
Volatilization is a major transport pathway for this compound, especially from surface soils.[8] Its relatively high vapor pressure means it will readily partition from both the soil water and sorbed phases into the soil air (vadose zone). From there, it can diffuse to the soil surface and enter the atmosphere. This process is often faster than biodegradation, making it a key mechanism for natural attenuation at contaminated sites.
Biodegradation
While specific biodegradation data for this compound is limited, the degradation of similar branched-chain alkanes is known to be carried out by various soil microorganisms.[16][17]
Mechanism: Aerobic biodegradation is the most effective pathway. Microorganisms (bacteria and fungi) utilize enzymes, such as monooxygenases, to initiate the oxidation of the alkane. This first step typically involves the terminal or sub-terminal oxidation of the hydrocarbon chain, introducing a hydroxyl group. This initial oxidation makes the molecule more polar and susceptible to further metabolic breakdown through pathways like beta-oxidation, eventually leading to carbon dioxide and water.
Influencing Factors:
-
Structure: Branched alkanes like this compound are generally more resistant to biodegradation than their straight-chain counterparts (e.g., n-decane) due to steric hindrance at the branching point.[17]
-
Environmental Conditions: Biodegradation rates are highly dependent on soil conditions, including the presence of oxygen (aerobic vs. anaerobic), nutrient availability (nitrogen, phosphorus), pH, and temperature.[16] Under anaerobic conditions, degradation is significantly slower and may only occur with specific electron acceptors like sulfate.[17]
Part 3: Fate and Transport in Aquatic Systems
In water, the fate of this compound is dominated by rapid volatilization to the atmosphere. Due to its low solubility, it is not expected to persist in the water column for extended periods unless adsorbed to suspended sediments.
Volatilization from Water
Mechanism: The tendency of a chemical to partition from water to air is described by its Henry's Law constant (kH).[9][18] this compound's kH value is high, indicating that volatilization is a rapid and significant process.[9] When released into a body of water, it will quickly move from the dissolved phase across the air-water interface into the atmosphere.[8] The rate of volatilization is influenced by factors such as water temperature, turbulence, and air flow.
Adsorption to Sediment
Similar to soil, this compound in an aquatic system will partition to the organic carbon present in suspended particles and bottom sediments. This process can act as a temporary sink, removing the compound from the water column. However, it can also become a long-term source if conditions change and desorption occurs.
Biodegradation in Water
Microbial communities in water can also degrade this compound. The principles are the same as in soil, with aerobic degradation being the primary pathway. However, the low water solubility of this compound limits its bioavailability to microorganisms in the water column.[3] Degradation is most likely to occur at the oil-water interface of any undissolved product or on the surface of sediments where the compound has adsorbed.
Part 4: Experimental Protocols and Methodologies
To accurately assess the environmental risk of this compound, robust experimental data is required. The following section details standardized protocols for determining key environmental parameters and for quantifying the compound in environmental samples.
Protocol 1: Determination of Soil-Water Partition Coefficient (Koc) via Batch Equilibrium
This protocol is designed to measure the distribution of this compound between soil and water at equilibrium, allowing for the calculation of the soil-water distribution coefficient (Kd) and subsequently the Koc.[19][20]
Causality: The batch equilibrium method directly simulates the partitioning process in a closed system. By measuring the concentration of the analyte in the aqueous phase after equilibration with a known mass of soil, we can deduce the amount adsorbed to the soil. Normalizing this value to the soil's organic carbon content provides the Koc, a universally comparable value for predicting mobility.[19]
Caption: Workflow for Koc determination using the batch equilibrium method.
Step-by-Step Methodology:
-
Soil Preparation:
-
Collect and air-dry the soil sample.
-
Sieve the soil through a 2-mm mesh to remove large debris.
-
Homogenize the sieved soil.
-
Determine the soil's organic carbon content (%OC) using a suitable method (e.g., elemental analysis).
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in a water-miscible solvent like methanol.
-
Create a series of aqueous test solutions by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂) to achieve a range of concentrations. The final methanol concentration should be <0.1% to avoid co-solvent effects.
-
-
Batching and Equilibration:
-
Add a known mass of the prepared soil to a series of replicate glass vials with Teflon-lined caps (to prevent sorption to the cap).
-
Add a known volume of the aqueous test solution to each vial. Include control vials with no soil to account for any sorption to the vial walls.
-
Securely cap the vials and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined time (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to separate the soil particles from the aqueous phase.
-
-
Aqueous Phase Analysis:
-
Carefully remove an aliquot of the supernatant (the clear aqueous layer).
-
Analyze the concentration of this compound in the supernatant using an appropriate analytical method, such as Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS).
-
-
Calculations:
-
Calculate the mass of this compound sorbed to the soil (Cs) by subtracting the mass in the aqueous phase at equilibrium from the initial mass added.
-
Calculate the soil-water distribution coefficient (Kd) = Cs / Cw, where Cw is the aqueous concentration at equilibrium.
-
Calculate the organic carbon-normalized partition coefficient (Koc) = (Kd / %OC) * 100.
-
Protocol 2: Analysis of this compound in Water and Soil by P&T-GC/MS
This protocol describes the quantification of volatile organic compounds (VOCs) like this compound from environmental matrices.[21]
Causality: Purge and Trap is an ideal extraction and concentration technique for volatile compounds at trace levels in water or soil.[21] It works by bubbling an inert gas through the sample, which strips the volatile analytes out of the matrix. These analytes are then trapped on a sorbent material, thermally desorbed, and introduced into a GC/MS system. GC provides excellent separation of complex mixtures, while MS offers definitive identification and sensitive quantification based on the analyte's unique mass spectrum.[21][22]
Caption: Analytical workflow for this compound using Purge & Trap GC/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Water: A known volume of the water sample (e.g., 5 mL) is placed directly into the purging vessel of the P&T system.
-
Soil: A known mass of the soil sample (e.g., 1-5 g) is placed in the purging vessel, and reagent-grade water is added to create a slurry.[21]
-
Internal standards are added to all samples, blanks, and calibration standards for accurate quantification.
-
-
Purge and Trap Cycle:
-
The sample is purged with an inert gas (e.g., helium) at a controlled flow rate and temperature for a set time (e.g., 10-15 minutes).
-
The gas stream, carrying the volatilized this compound, passes through a sorbent trap (e.g., containing Tenax, silica gel, and charcoal), which retains the analyte.
-
-
Thermal Desorption and GC Injection:
-
After the purge cycle, the trap is rapidly heated, causing the this compound to desorb into the gas stream.
-
The gas is directed to the injection port of the gas chromatograph, transferring the entire sample onto the analytical column.
-
-
Gas Chromatography:
-
The GC column (typically a non-polar capillary column like a DB-5) is subjected to a temperature program that separates this compound from other volatile compounds based on their boiling points and column interactions.
-
-
Mass Spectrometry:
-
As this compound elutes from the GC column, it enters the mass spectrometer.
-
The molecule is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for positive identification.[5]
-
Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from known standards.
-
Conclusion
The environmental fate and transport of this compound are governed by its distinct physicochemical properties, namely its hydrophobicity and volatility. In soil, it is largely immobile due to strong adsorption to organic carbon, with volatilization being a significant pathway for removal from surface layers. In aquatic systems, it is non-persistent in the water column, with rapid volatilization to the atmosphere being the dominant process. While biodegradable, its branched structure may lead to slower degradation rates compared to linear alkanes. Accurate site assessment and remediation planning depend on the precise quantification of these processes through robust experimental and analytical methods like those detailed in this guide.
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An In-depth Technical Guide to 2-Methylnonane (CAS 871-83-0): Properties, Hazards, and Safe Handling for Research Applications
This technical guide provides a comprehensive overview of 2-Methylnonane (CAS 871-83-0), a branched-chain alkane utilized in various research and industrial settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, associated hazards, and detailed protocols for safe handling and emergency response. The information herein is synthesized from authoritative sources to ensure accuracy and promote a culture of safety in the laboratory.
Introduction to this compound
This compound, also known as isodecane, is an organic compound with the chemical formula C10H22.[1] It is a branched-chain alkane consisting of a nonane (nine-carbon) backbone with a methyl group attached to the second carbon atom.[2] This structure imparts specific physical and chemical properties that distinguish it from its straight-chain isomer, n-decane. At room temperature, this compound is a colorless liquid with a petroleum distillate-like odor.[2][3] Its primary applications in a research context include its use as a solvent and in fuel formulations.[1] It is also a component of some fuels, making it relevant in combustion studies.[1][2] Due to its non-polar nature, it is readily soluble in organic solvents like hexane and benzene.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use in experimental design. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 871-83-0 | [1][3][4] |
| Molecular Formula | C10H22 | [1][3] |
| Molecular Weight | 142.29 g/mol | [4] |
| Appearance | Colorless liquid | [1][3][5] |
| Odor | Petroleum distillates | [2][3] |
| Boiling Point | 166-169 °C (lit.) | [5] |
| Melting Point | -74.6 °C | [2] |
| Density | 0.726 g/mL at 20 °C (lit.) | [5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [6] |
| Solubility | Insoluble in water; Soluble in ether, benzene, chloroform | [1] |
| Vapor Pressure | 1.89 mmHg at 25 °C | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, and a comprehensive understanding of its risks is crucial for ensuring laboratory safety. The primary hazards associated with this chemical are its flammability and the risk of aspiration toxicity.[2][3][6][7]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
The signal word for this compound is "Danger".[3][6]
Hazard Statements:
The following diagram illustrates the key hazards and the necessary personal protective equipment (PPE) for handling this compound.
Caption: Key Hazards and Recommended Safety Measures for this compound.
Toxicological Information
The primary toxicological concern with this compound is its potential for severe lung damage if aspirated.[3][7]
-
Acute Toxicity: No specific data is available for acute oral, dermal, or inhalation toxicity.[3]
-
Skin Corrosion/Irritation: No data available.[3] However, as a hydrocarbon solvent, prolonged or repeated contact may cause defatting of the skin, leading to dryness and irritation.
-
Serious Eye Damage/Irritation: No data available.[3] Direct contact may cause transient irritation.
-
Respiratory or Skin Sensitization: No data available.[3]
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9]
-
Aspiration Hazard: Due to its low viscosity, this compound poses a significant aspiration hazard. If swallowed, the liquid can be inhaled into the lungs, which may cause chemical pneumonitis and can be fatal.[2][3][6][7]
Environmental Effects
This compound is insoluble in water and is expected to float on the surface.[2][3] It is not readily biodegradable and may persist in the environment.[3] Due to its low water solubility, it is not likely to be mobile in soil.[3][7] There is some potential for bioaccumulation.[3] It is important to prevent this chemical from entering drains or waterways.[7]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Protocol 1: General Handling and Dispensing
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify the availability and functionality of an emergency eyewash station and safety shower.
-
Don the appropriate PPE: safety goggles, chemical-resistant gloves (nitrile or neoprene are suitable), a flame-retardant lab coat, and closed-toe shoes.
-
-
Dispensing:
-
Ground and bond the source container and receiving vessel to prevent the buildup of static electricity, which could be an ignition source.[3][7][10]
-
Use only non-sparking tools for opening and closing containers.[3][7]
-
Slowly dispense the required amount of this compound to minimize splashing and vapor generation.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[3][6][8][9][10]
-
-
Post-Handling:
-
Wipe down the work area with a suitable solvent and dispose of contaminated materials as hazardous waste.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Protocol 2: Storage Requirements
-
Location:
-
Container:
-
Incompatibilities:
-
Store away from strong oxidizing agents.
-
Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate the consequences of an incident involving this compound.
Protocol 3: Spill Response
-
Immediate Actions:
-
Containment and Cleanup (for small spills):
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilate the area to disperse any remaining vapors.
-
Protocol 4: First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3][7][9] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][7][9]
-
Ingestion: Do NOT induce vomiting. [3][6][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6][7][9] Due to the high risk of aspiration, vomiting can be life-threatening.[2][3][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]
-
Specific Hazards: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3][7] Vapors may travel to a source of ignition and flash back.[3][7] Containers may explode when heated.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][6][7][9] Do not dispose of it down the drain.[7][9] Waste must be handled by a licensed hazardous waste disposal company.[9]
Conclusion
This compound is a valuable solvent and research chemical, but its flammability and aspiration toxicity demand rigorous adherence to safety protocols. By understanding its properties and hazards and by implementing the safe handling and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.
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An In-depth Technical Guide to the Solubility of 2-Methylnonane in Common Organic Solvents
Introduction: Understanding the Role of 2-Methylnonane and the Criticality of Solvent Selection
This compound (C₁₀H₂₂), a branched-chain alkane, is a key component in various industrial and research applications, including fuel formulations and as a nonpolar solvent in organic synthesis. Its efficacy in these roles is fundamentally governed by its interaction with other substances, particularly its solubility in a range of common organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the success of separation and purification processes.
This guide provides a deep dive into the solubility characteristics of this compound, moving beyond simple qualitative statements to offer a predictive framework based on the principles of intermolecular forces and solubility parameters. We will explore the theoretical underpinnings of solubility, present calculated Hansen Solubility Parameters for this compound, and provide detailed experimental protocols for both qualitative and quantitative solubility determination.
The Theoretical Framework: "Like Dissolves Like" and the Power of Solubility Parameters
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces—the attractive and repulsive forces between neighboring molecules. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Intermolecular Forces at Play:
-
Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that arise from the momentary fluctuations in electron density around a molecule. As nonpolar molecules, alkanes like this compound primarily exhibit these forces.[2]
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent partial positive and partial negative charges.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.
Because this compound is a nonpolar molecule, its interactions are dominated by van der Waals forces. Consequently, it will be most soluble in solvents that also primarily exhibit van der Waals forces, i.e., other nonpolar solvents.[3] Conversely, it will have very low solubility in highly polar solvents like water, where strong hydrogen bonds between water molecules would need to be disrupted without sufficient energy compensation from interactions with the nonpolar this compound.[2]
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond a purely qualitative prediction, we can utilize solubility parameters. The Hildebrand solubility parameter (δ) is a good starting point and is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[4][5]
A more refined approach is the Hansen Solubility Parameter (HSP) model, which deconstructs the total Hildebrand parameter into three components representing the different types of intermolecular forces:[6]
-
δd: The dispersion component, representing the energy from van der Waals forces.
-
δp: The polar component, representing the energy from dipole-dipole interactions.
-
δh: The hydrogen bonding component, representing the energy from hydrogen bonds.
The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:
δ² = δd² + δp² + δh²
The core principle of the HSP model is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Calculated Hansen Solubility Parameters for this compound
1. Hildebrand Solubility Parameter (δ) Calculation:
The Hildebrand solubility parameter can be calculated from the enthalpy of vaporization (ΔHv) and the molar volume (Vm) using the following formula:[4]
δ = √((ΔHv - RT) / Vm)
Where:
-
ΔHv = Enthalpy of vaporization
-
R = Ideal gas constant (8.314 J/mol·K)
-
T = Temperature in Kelvin (298.15 K or 25 °C)
-
Vm = Molar volume
Based on available data for this compound:
δ = √(((48700 J/mol) - (8.314 J/mol·K * 298.15 K)) / (196.0 cm³/mol)) δ ≈ 15.3 (J/cm³)^0.5 ≈ 15.3 MPa^0.5
2. Hansen Solubility Parameter (HSP) Estimation:
For alkanes, the polar (δp) and hydrogen bonding (δh) components are considered to be zero.[8][9] Therefore, the dispersion component (δd) is equal to the total Hildebrand solubility parameter.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa^0.5) |
| δd | 15.3 |
| δp | 0 |
| δh | 0 |
| δ_total | 15.3 |
Predicted Solubility of this compound in Common Organic Solvents
The following table presents the Hansen Solubility Parameters for a selection of common organic solvents and the calculated HSP distance (Ra) between each solvent and this compound. A smaller Ra value suggests a higher likelihood of miscibility.
Disclaimer: Quantitative solubility data for this compound is not widely available. The qualitative predictions are based on the calculated HSP distance. For reference, some quantitative data for n-decane, a structural isomer, is included to provide an estimate of solubility. The solubility of this compound is expected to be similar to, but not identical to, that of n-decane due to differences in molecular packing.
| Solvent | δd (MPa^0.5) | δp (MPa^0.5) | δh (MPa^0.5) | Ra (HSP Distance) | Predicted Solubility of this compound | Reported Solubility of n-Decane |
| Hexane | 14.9 | 0.0 | 0.0 | 0.8 | High / Miscible | Miscible[10] |
| Toluene | 18.2 | 1.4 | 2.0 | 6.2 | High / Miscible | Soluble[11] |
| Xylene | 17.8 | 1.0 | 3.1 | 5.8 | High / Miscible | Soluble |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.5 | Moderate / Soluble | Soluble[1] |
| Acetone | 15.5 | 10.4 | 7.0 | 12.8 | Low / Sparingly Soluble | Partially Miscible |
| Ethanol | 15.8 | 8.8 | 19.4 | 21.4 | Very Low / Insoluble | Miscible[12] |
| Methanol | 15.1 | 12.3 | 22.3 | 25.4 | Very Low / Insoluble | Partially Miscible |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 19.0 | Very Low / Insoluble | Partially Miscible[13] |
| Water | 15.5 | 16.0 | 42.3 | 45.3 | Insoluble | Insoluble[12] |
Experimental Verification of Solubility
The following protocols provide methodologies for the qualitative and quantitative determination of this compound's solubility in various solvents.
Part A: Qualitative Determination of Miscibility
This simple, visual method allows for a rapid assessment of whether this compound is miscible with a given solvent at room temperature.[14]
Experimental Protocol:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Solvent Addition: Add 2 mL of a chosen solvent to its corresponding labeled test tube.
-
This compound Addition: Add 2 mL of this compound to the same test tube.
-
Mixing: Stopper the test tube and gently invert it several times to ensure thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and observe the contents.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or turbid, or a small amount of one liquid dissolves in the other, but two layers are still present.
-
-
Record: Record your observations for each solvent.
Caption: Workflow for the qualitative determination of liquid-liquid miscibility.
Part B: Quantitative Determination of Solubility via the Cloud Point Method
The cloud point method is a more precise technique to determine the temperature at which a solution of a specific concentration becomes saturated and begins to phase-separate upon cooling.[3][7]
Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest with known concentrations (e.g., 10%, 20%, 30%, etc., by volume or weight) in sealed, transparent vials or test tubes.
-
Heating: Place a vial containing a solution of a specific concentration in a controlled temperature bath and heat it while stirring until the solution is completely clear and homogeneous.
-
Cooling and Observation: Slowly cool the solution while continuing to stir. Carefully observe the solution for the first sign of turbidity or cloudiness.
-
Cloud Point Temperature: The temperature at which the solution becomes cloudy is the cloud point for that specific concentration. Record this temperature.
-
Repeat: Repeat steps 2-4 for each of the prepared concentrations.
-
Data Analysis: Plot the cloud point temperatures against the corresponding concentrations to generate a solubility curve. This curve represents the boundary between the single-phase (miscible) and two-phase (immiscible) regions.
Caption: Workflow for the quantitative determination of solubility using the cloud point method.
Conclusion
The solubility of this compound is governed by its nonpolar nature, making it highly soluble in nonpolar organic solvents and insoluble in polar solvents. The Hansen Solubility Parameter model provides a robust framework for predicting its solubility in a wide range of solvents. The calculated HSPs for this compound (δd = 15.3, δp = 0, δh = 0 MPa^0.5) can be effectively used to screen for suitable solvents in various applications. For definitive quantitative data, the experimental protocols outlined in this guide offer reliable methods for determining the miscibility and solubility limits of this compound in any solvent of interest. This comprehensive understanding of solubility is essential for the effective application of this compound in research and industrial settings.
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An In-depth Technical Guide to the Thermochemical Properties of 2-Methylnonane
Abstract
This technical guide provides a comprehensive overview of the essential thermochemical data for 2-Methylnonane (iso-decane), a branched-chain alkane with the chemical formula C₁₀H₂₂. Understanding the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, is critical for applications ranging from fuel combustion modeling to the design of chemical synthesis processes. This document synthesizes critically evaluated data from authoritative sources, details the experimental and computational methodologies used for their determination, and illustrates the fundamental relationships governing these properties. The protocols and data presented herein are intended to serve as a reliable reference for professionals in research and development.
Introduction: The Significance of this compound in Thermochemical Analysis
This compound (CAS Registry Number: 871-83-0) is one of the many isomers of decane.[1][2] As a component of complex hydrocarbon mixtures like gasoline and jet fuel, its thermodynamic behavior under various conditions is of paramount importance for combustion efficiency and engine performance modeling. Beyond its role in energy applications, the thermochemical profile of this compound serves as a valuable dataset for validating and refining computational chemistry models that predict the properties of larger, more complex organic molecules.[3][4] Accurate thermochemical data, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are foundational for calculating the Gibbs free energy of formation (ΔGf°). This, in turn, allows scientists to predict the spontaneity of reactions, chemical equilibrium constants, and the overall stability of the molecule.[5][6]
This guide is structured to provide not only the established thermochemical values for this compound but also to elucidate the causality behind the experimental and computational techniques used to acquire this data, thereby ensuring a self-validating and trustworthy framework for its application.
Core Thermochemical Data for this compound
The following table summarizes the key thermochemical properties for this compound at standard conditions (298.15 K and 1 bar). The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other reputable sources, which serve as the primary repositories for critically evaluated chemical data.[1][7]
| Property | Symbol | Phase | Value | Units | Source(s) |
| Molar Mass | M | - | 142.2817 | g/mol | [1][2] |
| Standard Enthalpy of Formation | ΔfH° | Liquid | -309.8 ± 2.4 | kJ/mol | [1][7] |
| Standard Molar Entropy | S° | Liquid | 420.1 | J/mol·K | [7] |
| Molar Heat Capacity | Cp | Liquid | 313.3 | J/mol·K | [7] |
| Enthalpy of Vaporization | ΔvapH° | Liquid | 49.64 | kJ/mol | [1] |
| Enthalpy of Fusion | ΔfusH | Solid | 17.49 | kJ/mol | [8] |
| Entropy of Fusion | ΔfusS | Solid | 87.97 | J/mol·K | [1][8] |
Note: The standard state pressure is 1 bar (100 kPa). Values are reported for the substance in its liquid state at 298.15 K unless otherwise specified.
Methodologies for Thermochemical Data Determination
The accuracy and reliability of the data presented above are contingent upon rigorous experimental and computational methodologies. This section provides an in-depth look at the principles and protocols behind these determinations.
Experimental Determination
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°).[9] This is achieved using a bomb calorimeter, a device designed to measure the heat released during a combustion reaction under constant volume conditions.[10] The enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.
Principle of the Method: A precisely weighed sample of this compound is completely combusted in the presence of excess pure oxygen inside a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change (ΔT) of the water is meticulously measured.[11]
Generalized Protocol for Bomb Calorimetry:
-
Sample Preparation: A sample of high-purity this compound (typically 0.5 - 1.0 g) is accurately weighed into a crucible.
-
Calorimeter Assembly: The crucible is placed inside the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
System Equilibration: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[11]
-
Calculation of Heat Released (q_rxn): The temperature change is corrected for any heat exchange with the surroundings. The heat of reaction is calculated using the formula: q_rxn = - (C_cal * ΔT) where C_cal is the predetermined heat capacity of the calorimeter and ΔT is the corrected temperature change.[10]
-
Derivation of ΔfH°: The experimentally determined enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of this compound via Hess's Law for the reaction: C₁₀H₂₂(l) + 15.5 O₂(g) → 10 CO₂(g) + 11 H₂O(l)
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation.
Standard molar entropy and heat capacity are determined through a combination of low-temperature calorimetry and statistical mechanics calculations based on spectroscopic data.[12]
-
Low-Temperature Calorimetry: The heat capacity (Cp) of the condensed phases (solid and liquid) is measured experimentally as a function of temperature, typically from near absolute zero up to the desired temperature (e.g., 298.15 K).[13] Techniques like Differential Scanning Calorimetry (DSC) are commonly employed.[14] The entropy at a given temperature is then calculated by integrating the heat capacity data: S(T) = ∫(from 0 to T) [Cp(T')/T'] dT' This calculation must also account for the entropy changes at any phase transitions (e.g., fusion).[8]
-
Spectroscopy and Statistical Mechanics: For the ideal gas state, entropy and heat capacity can be calculated with high accuracy using statistical mechanics.[12][15] This method requires knowledge of the molecule's vibrational frequencies, which are determined experimentally using techniques like Infrared (IR) and Raman spectroscopy. These frequencies, along with the molecule's rotational constants and mass, are used to calculate the vibrational, rotational, and translational contributions to the overall entropy and heat capacity.[16]
Computational Determination
With advancements in computing power, ab initio and Density Functional Theory (DFT) methods have become indispensable tools for predicting thermochemical properties.[17] High-level composite methods, such as the Gaussian-n (G3, G4) theories, are designed to achieve "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol) for enthalpies of formation.[17][18]
These methods work by solving the Schrödinger equation for the molecule to determine its electronic energy. From this, vibrational frequencies can be calculated, allowing for the determination of zero-point vibrational energy (ZPVE) and thermal corrections to obtain enthalpy and entropy. While computationally intensive, these methods are invaluable for studying unstable or difficult-to-synthesize molecules and for providing data where experimental measurements are unavailable.[4][19]
Interrelation of Thermochemical Properties: The Gibbs Free Energy
The core thermochemical properties—enthalpy, entropy, and heat capacity—are interconnected through fundamental thermodynamic equations. The most crucial of these relationships defines the Gibbs free energy of formation (ΔGf°), which quantifies the thermodynamic stability of a compound relative to its constituent elements in their standard states.[20]
The standard Gibbs free energy of formation is calculated using the equation:
ΔGf° = ΔfH° - TΔS°
where:
-
ΔfH° is the standard enthalpy of formation.
-
T is the absolute temperature in Kelvin.
-
ΔS° is the standard entropy of formation.
A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process, implying thermodynamic stability.[5][6]
Relationship between Thermodynamic Properties
Caption: Gibbs free energy as a function of enthalpy and entropy.
For this compound, using the data from the table:
-
ΔfH° = -309.8 kJ/mol
-
S°(liquid) = 420.1 J/mol·K = 0.4201 kJ/mol·K
-
To calculate ΔGf°, we need the standard entropy of formation (ΔS°), not just the standard molar entropy (S°). However, the relationship illustrates how the measured enthalpy and entropy values are the determining factors of the molecule's stability.
Conclusion
This guide has presented a curated summary of the core thermochemical data for this compound, grounded in authoritative sources like the NIST Chemistry WebBook. The values for enthalpy of formation, entropy, and heat capacity are not merely abstract numbers but are the products of meticulous experimental procedures, primarily combustion calorimetry and spectroscopy, increasingly supplemented by high-accuracy computational methods. A firm grasp of these properties and their underlying determination methods is essential for professionals engaged in chemical engineering, fuel science, and materials research. The data and protocols outlined here provide a robust foundation for predictive modeling and the design of chemical processes involving this compound and related alkanes.
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An In-depth Technical Guide to the Isomers of Decane and Their Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of organic chemistry, the subtle variations in molecular architecture, known as isomerism, give rise to a fascinating spectrum of physical and chemical properties. Decane (C₁₀H₂₂), a saturated hydrocarbon, with its 75 structural isomers, serves as an exemplary case study in understanding the profound impact of molecular structure on physical characteristics, most notably the boiling point.[1] This guide, designed for the discerning scientific audience, delves into the core principles governing the boiling points of decane isomers, offering a blend of theoretical insights, empirical data, and practical methodologies. As Senior Application Scientists, our objective is to not only present data but to elucidate the underlying causality, empowering researchers to predict and leverage these properties in their respective fields, from materials science to drug formulation.
The Isomeric Landscape of Decane
Decane, with the chemical formula C₁₀H₂₂, exists as 75 distinct structural isomers.[1] These isomers all share the same molecular weight but differ in the connectivity of their ten carbon atoms, leading to a variety of straight-chain and branched structures. The unbranched isomer, n-decane, serves as the benchmark for comparing the physical properties of its branched counterparts.
The sheer number of isomers for a relatively simple alkane like decane underscores the combinatorial complexity that arises with increasing carbon chain length. This structural diversity is not merely a chemical curiosity; it has profound implications for the industrial applications of these compounds, influencing properties such as octane rating in fuels and solvency characteristics.
The Determinants of Boiling Point in Alkanes: A Physicochemical Perspective
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to a phase transition from liquid to gas. For nonpolar molecules like alkanes, the primary intermolecular forces that must be overcome during this transition are London dispersion forces, a type of van der Waals force.[2] The strength of these forces is influenced by two key factors:
-
Molecular Size (Molecular Weight): As the number of electrons in a molecule increases (which correlates with molecular weight), the electron cloud becomes more polarizable, leading to stronger transient dipoles and, consequently, stronger London dispersion forces. This is why, in a homologous series of n-alkanes, the boiling point increases with the length of the carbon chain.[2][3]
-
Molecular Surface Area: The extent of the surface area over which intermolecular contact can occur is critical. Molecules with larger surface areas can engage in more extensive London dispersion force interactions with their neighbors, requiring more energy (and thus a higher temperature) to separate them into the gaseous phase.[4][5]
The Critical Role of Branching
For isomers, which have the same molecular weight, the determining factor for boiling point becomes the molecular shape and the resulting surface area. Increased branching in an alkane leads to a more compact, spherical molecular shape.[4][6] This sphericity reduces the effective surface area available for intermolecular interactions compared to a more linear, elongated isomer.[5] Consequently, branched alkanes experience weaker London dispersion forces and exhibit lower boiling points than their straight-chain counterparts.[4][5][6]
This principle is visually represented in the following diagram:
Caption: Relationship between molecular branching and boiling point in alkane isomers.
Boiling Points of Decane Isomers: A Comprehensive Data Table
The following table presents the boiling points for a selection of decane isomers, including the straight-chain n-decane and various branched structures. Where available, experimentally determined values are provided. For isomers where experimental data is less common, predicted values from computational models are included to offer a more complete landscape.
| Isomer Name | Structure | Boiling Point (°C) | Data Type |
| n-Decane | CH₃(CH₂)₈CH₃ | 174.1 | Experimental |
| 2-Methylnonane | CH₃CH(CH₃)(CH₂)₆CH₃ | 166-169 | Experimental |
| 3-Methylnonane | CH₃CH₂CH(CH₃)(CH₂)₅CH₃ | 167.8 | Experimental |
| 4-Methylnonane | CH₃(CH₂)₂CH(CH₃)(CH₂)₄CH₃ | 166.6 | Experimental |
| 5-Methylnonane | CH₃(CH₂)₃CH(CH₃)(CH₂)₃CH₃ | 165.8 | Experimental |
| 3-Ethyl-octane | CH₃(CH₂)₄CH(C₂H₅)CH₂CH₃ | 166.2 | Experimental |
| 4-Ethyl-octane | CH₃(CH₂)₃CH(C₂H₅)(CH₂)₂CH₃ | 165.7 | Experimental |
| 2,2-Dimethyloctane | (CH₃)₃C(CH₂)₅CH₃ | 157.1 | Experimental |
| 2,3-Dimethyloctane | CH₃CH(CH₃)CH(CH₃)(CH₂)₄CH₃ | 165.1 | Experimental |
| 2,4-Dimethyloctane | CH₃CH(CH₃)CH₂CH(CH₃)(CH₂)₃CH₃ | 162.7 | Experimental |
| 2,5-Dimethyloctane | CH₃CH(CH₃)(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 161.8 | Experimental |
| 2,6-Dimethyloctane | CH₃CH(CH₃)(CH₂)₃CH(CH₃)CH₂CH₃ | 160.6 | Experimental |
| 2,7-Dimethyloctane | CH₃CH(CH₃)(CH₂)₄CH(CH₃)₂ | 159.8 | Experimental |
| 3,3-Dimethyloctane | CH₃CH₂C(CH₃)₂(CH₂)₄CH₃ | 161.9 | Experimental |
| 3,4-Dimethyloctane | CH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₃CH₃ | 164.2 | Experimental |
| 3,5-Dimethyloctane | CH₃CH₂CH(CH₃)CH₂CH(CH₃)(CH₂)₂CH₃ | 163.5 | Experimental |
| 3,6-Dimethyloctane | CH₃CH₂CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₃ | 162.4 | Experimental |
| 4,4-Dimethyloctane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₃CH₃ | 160.8 | Experimental |
| 4,5-Dimethyloctane | CH₃(CH₂)₂CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 163.3 | Experimental |
| 2,2,3,3-Tetramethylhexane | (CH₃)₃CC(CH₃)₂(CH₂)₂CH₃ | 165.6 | Experimental |
| 2,2,5,5-Tetramethylhexane | (CH₃)₃CCH₂CH₂C(CH₃)₃ | 150.3 | Experimental |
| 2,2,3,4,4-Pentamethylpentane | (CH₃)₃CCH(CH₃)C(CH₃)₃ | 161.3 | Predicted |
| 3-Ethyl-2,2-dimethylheptane | (CH₃)₃CCH(C₂H₅)(CH₂)₃CH₃ | 164.4 | Predicted |
| 4-Propylheptane | CH₃(CH₂)₂CH(C₃H₇)(CH₂)₂CH₃ | 162.5 | Predicted |
Note: Experimental values are sourced from various chemical databases and literature. Predicted values are based on computational models and may have a degree of uncertainty.
Experimental Determination of Boiling Points
Accurate determination of boiling points is fundamental to the characterization of organic compounds. Several well-established laboratory techniques are employed for this purpose.
Capillary Method (Siwoloboff Method)
This micro-method is suitable for small quantities of liquid.
Protocol:
-
Sample Preparation: A small amount of the decane isomer is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
Simple Distillation
For larger sample volumes, simple distillation provides a reliable method for both purification and boiling point determination.
Protocol:
-
Apparatus Setup: A distillation flask is charged with the decane isomer and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.
-
Heating: The distillation flask is gently heated.
-
Vaporization and Condensation: The liquid will vaporize, and the vapor will travel into the condenser, where it will be cooled and condense back into a liquid, which is collected in the receiving flask.
-
Boiling Point Measurement: The temperature at which a stable and continuous distillation occurs, with a constant temperature reading on the thermometer, is recorded as the boiling point.
The following diagram illustrates the workflow for boiling point determination by simple distillation:
Caption: Workflow for determining the boiling point of a decane isomer using simple distillation.
Separation of Decane Isomers by Gas Chromatography
Given the often subtle differences in their boiling points, the separation of a mixture of decane isomers requires a high-resolution analytical technique. Gas chromatography (GC) is exceptionally well-suited for this purpose.
The principle of GC separation of alkanes relies on the differential partitioning of the analytes between a stationary phase and a mobile phase. While boiling point is a major factor influencing elution time (lower boiling point isomers generally elute earlier), the specific interactions between the isomers and the stationary phase also play a crucial role. For nonpolar alkanes, a nonpolar stationary phase is typically employed. In this case, the elution order will closely follow the boiling points of the isomers.
Relevance in Drug Development and Other Industries
While decane itself has limited direct pharmaceutical applications, its physicochemical properties and those of its isomers are relevant to drug development in several ways:
-
Solubility and Formulation: Decane and its isomers can serve as non-polar solvents in the extraction and purification of active pharmaceutical ingredients (APIs). Their use in formulations can enhance the solubility and bioavailability of lipophilic drugs.
-
Controlled Release Mechanisms: Decane can be incorporated into emulsions and polymer-based systems to modulate the release profile of drugs, enabling sustained or targeted delivery.
-
Bioisosterism: The principles of how molecular shape and branching affect physical properties, so clearly demonstrated by decane isomers, are fundamental to the concept of bioisosterism in medicinal chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Understanding how subtle structural changes impact properties like lipophilicity (which is related to boiling point trends) is crucial for optimizing drug candidates.
Beyond pharmaceuticals, decane and its isomers are significant in the fuel industry, where branching is manipulated to increase the octane rating of gasoline, and in the chemical industry as solvents and synthetic precursors.
Conclusion
The 75 isomers of decane provide a rich platform for understanding the intricate relationship between molecular structure and physical properties. The governing principle that increased branching leads to a more compact structure with a reduced surface area, and consequently a lower boiling point due to weaker London dispersion forces, is a cornerstone of physical organic chemistry. The ability to accurately determine and predict these boiling points is of paramount importance for the separation, identification, and application of these compounds across various scientific and industrial domains, including the nuanced field of drug development.
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Methodological & Application
Application Note: 2-Methylnonane as a High-Performance Non-Polar Solvent for Spectroscopic Analysis
Introduction: The Case for a Specialized Non-Polar Solvent
In the realm of spectroscopic analysis, solvent selection is a critical parameter that directly influences spectral quality, analyte stability, and data interpretation. While common non-polar solvents like hexane and cyclohexane are widely used, they possess limitations such as high volatility, which can lead to concentration changes during analysis and pose challenges in temperature-controlled experiments. This application note details the strategic use of 2-Methylnonane (Isodecane), a branched-chain alkane, as a superior alternative for specific spectroscopic applications.
This compound (C₁₀H₂₂) is a colorless, liquid alkane characterized by its non-polar nature, chemical inertness, and a significantly lower volatility compared to shorter-chain alkanes.[1][2] Its branched structure provides unique physical properties that make it an excellent medium for dissolving a wide range of non-polar compounds, from hydrocarbons to organic-soluble small molecules and polymers.[2][3] This guide provides a comprehensive overview of its properties, rationale for its use, and detailed protocols for its application in various spectroscopic techniques.
Physicochemical Properties and Rationale for Use
The decision to use this compound is grounded in its advantageous physical and chemical properties, which offer distinct benefits over more conventional non-polar solvents.
Causality for Selection:
-
Low Volatility: With a boiling point of 166-169 °C, this compound minimizes the risk of solvent evaporation during sample preparation and measurement.[1][4][5][6] This ensures sample concentration remains stable, which is critical for quantitative studies and long-duration kinetic analyses.
-
Broad Spectroscopic Window: As a saturated alkane, this compound is composed solely of C-C and C-H single bonds.[7][8] The high energy required for the σ → σ* electronic transitions means it does not absorb in the conventional UV-Visible range (typically >200 nm), providing a clear window for analyte measurement.[9] Its simple infrared spectrum also presents a relatively unobstructed view for many functional groups of interest.[7]
-
Chemical Inertness: Lacking functional groups, this compound is highly unreactive, preventing potential chemical reactions with the analyte that could alter its structure or spectroscopic signature.[10]
-
Hydrophobicity: It is virtually insoluble in water, making it an ideal solvent for extracting and analyzing non-polar compounds from aqueous matrices.[3]
Table 1: Comparative Properties of Non-Polar Solvents
| Property | This compound | n-Decane | n-Hexane | Cyclohexane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₆H₁₄ | C₆H₁₂ |
| Boiling Point (°C) | 166-169[1][4] | 174 | 69 | 80.7 |
| Density (g/mL at 20°C) | 0.726[4][5][6] | 0.730 | 0.655 | 0.779 |
| Refractive Index (n20/D) | 1.410[4][11] | 1.411 | 1.375 | 1.426 |
| Flash Point (°C) | 46[6] | 46 | -22 | -20 |
| UV Cutoff (nm) | ~200 | ~200 | ~195 | ~200 |
Applications in Spectroscopic Techniques
UV-Visible (UV-Vis) Spectroscopy
This compound is an excellent solvent for UV-Vis analysis of non-polar chromophores. Its transparency across the UV-Vis spectrum allows for the unimpeded measurement of electronic transitions within the analyte.
Expertise & Experience: The primary benefit here is the ability to study solutes in a true non-polar environment, minimizing solvatochromic shifts that occur in more polar solvents. This allows for the characterization of the molecule's intrinsic electronic properties. The solvent's low volatility also prevents baseline drift associated with evaporation, especially when using open-cuvette systems or autosamplers.
Infrared (IR) Spectroscopy
In IR spectroscopy, the goal is to observe the vibrational modes of the analyte's functional groups. A suitable solvent should have minimal absorption bands that overlap with the analyte's signals. The IR spectrum of this compound is dominated by C-H stretching vibrations (2850-2960 cm⁻¹) and bending vibrations (~1370-1470 cm⁻¹).[7][12] While these are strong, the spectrum is otherwise clean, leaving large spectral regions open for observing carbonyls, alkynes, nitriles, and other key functional groups.[13]
Fluorescence Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are the standard for NMR to avoid large solvent signals, non-deuterated this compound can be used effectively in specific scenarios, particularly for ¹³C NMR where proton-decoupled spectra are acquired over a wide chemical shift range, making solvent peak overlap less problematic. For ¹H NMR, its use is viable if the analyte signals do not overlap with the complex aliphatic signals of the solvent. The characteristic ¹H and ¹³C NMR signals for this compound in CDCl₃ are found in the aliphatic region (approx. 0.8-1.3 ppm for ¹H and 14-37 ppm for ¹³C).[1][16]
Experimental Protocols & Methodologies
Diagram 1: General Workflow for Spectroscopic Sample Preparation
This diagram outlines the universal steps for preparing a sample for analysis using this compound, emphasizing quality control.
Caption: Standard workflow for preparing spectroscopic samples in this compound.
Safety Precautions
This compound is a flammable liquid and an aspiration hazard.[2][17][18] Always handle it in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][19] Keep away from heat, sparks, and open flames.[17][18][19]
Protocol 1: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Materials: Spectroscopic grade this compound (≥98% purity), quartz cuvettes with a 1 cm path length, volumetric flasks.
-
Procedure:
-
Prepare a stock solution of the analyte by accurately weighing the compound and dissolving it in this compound in a volumetric flask.
-
Create a series of dilutions if performing quantitative analysis.
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Fill two quartz cuvettes with this compound. Place one in the reference beam path and one in the sample beam path.
-
Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm). This step is critical to subtract any minor absorbance from the solvent and cuvettes.
-
Replace the solvent in the sample cuvette with your analyte solution.
-
Acquire the absorbance spectrum of the sample.
-
Protocol 2: FT-IR Spectroscopy (Liquid Phase)
-
Instrumentation: An FT-IR spectrometer.
-
Materials: Spectroscopic grade this compound, demountable liquid cell with NaCl or KBr windows, or an ATR (Attenuated Total Reflectance) accessory.
-
Procedure (Using a Liquid Cell):
-
Clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane) and dry completely.
-
Acquire a background spectrum of the empty, assembled cell. This accounts for the absorbance of the windows and any atmospheric H₂O and CO₂.
-
Disassemble the cell and add a few drops of the analyte solution (dissolved in this compound) onto one plate. Place the second plate on top, ensuring no air bubbles are trapped.
-
Mount the filled cell in the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, yielding the absorbance spectrum of the solute.
-
Protocol 3: Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer.
-
Materials: Spectroscopic grade this compound, quartz fluorescence cuvettes (four polished sides).
-
Procedure:
-
Prepare a dilute solution of the fluorophore in this compound. Absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Fill a quartz cuvette with pure this compound to run a solvent blank.
-
Acquire an emission spectrum of the blank using the intended excitation wavelength. This will reveal any fluorescent impurities and the solvent's Raman scattering peak.[20]
-
Replace the blank with the sample cuvette.
-
Acquire the emission spectrum of the sample.
-
If necessary, subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence data.
-
Protocol 4: NMR Spectroscopy
-
Instrumentation: An NMR spectrometer.
-
Materials: this compound, NMR tubes, deuterated solvent for locking (e.g., CDCl₃), capillary tube.
-
Procedure:
-
Prepare a ~0.5-0.7 mL sample of the analyte dissolved in this compound in an NMR tube.
-
For field frequency locking, a small amount of a deuterated solvent is required. Place a sealed capillary tube containing CDCl₃ or another suitable deuterated solvent inside the NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal from the capillary.
-
Shim the magnetic field to achieve good resolution.
-
Acquire the ¹H and/or ¹³C NMR spectra. The large proton signals from this compound will be present in the ¹H spectrum and must be accounted for during analysis.
-
Logical Framework for Solvent Selection
The choice of solvent is not arbitrary. The following decision tree illustrates the thought process where this compound emerges as a strong candidate.
Diagram 2: Decision Tree for Non-Polar Solvent Selection
Caption: Logical path for selecting this compound based on experimental needs.
Conclusion
This compound is a highly effective, albeit underutilized, non-polar solvent for a range of spectroscopic applications. Its key advantages—low volatility, chemical inertness, and a broad transparent spectral window—make it a superior choice over traditional solvents like hexane for quantitative, temperature-sensitive, or long-duration experiments. By following the protocols outlined in this note, researchers can leverage the unique properties of this compound to obtain high-quality, reliable spectroscopic data for non-polar analytes.
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Gas chromatography retention time of 2-Methylnonane on different columns
An in-depth guide to the gas chromatographic analysis of 2-Methylnonane, a branched alkane of significant interest in the petroleum, environmental, and chemical industries. This document provides a detailed exploration of the factors governing its retention time on various gas chromatography (GC) columns, complete with experimental protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Significance of this compound
This compound (C₁₀H₂₂) is a branched-chain alkane, an isomer of decane, commonly found in complex hydrocarbon mixtures such as petroleum distillates, jet fuels, and gasoline.[1][2] Its detection and quantification are crucial for detailed hydrocarbon analysis (DHA), fuel quality assessment, and environmental monitoring of petroleum-related contaminants. Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds like this compound from these intricate matrices.[1]
The retention time (tᵣ), the time it takes for an analyte to pass through the chromatographic column, is a fundamental parameter for compound identification.[3][4] However, the retention time of this compound is not a fixed value; it is highly dependent on the analytical column and the operational parameters of the GC system. This guide delves into the principles governing its chromatographic behavior and provides practical protocols for its analysis.
Fundamental Principles Influencing Retention Time
The separation in gas chromatography is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.[5] Several key factors dictate the retention time of any compound, including this compound.[6]
-
Stationary Phase Polarity : The principle of "like dissolves like" is paramount in chromatography.[7] this compound is a non-polar compound. Therefore, it will have stronger van der Waals interactions with non-polar stationary phases, leading to longer retention times compared to its elution on polar columns.[8] Common non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) and 5%-phenyl-95%-methylpolysiloxane (e.g., Rxi-5ms, DB-5ms).[9] On polar phases, such as those based on polyethylene glycol (PEG) (e.g., DB-WAX), non-polar compounds like this compound have minimal interaction and elute very quickly, often with the solvent front if the temperature is not low enough.[10][11]
-
Analyte Volatility and Boiling Point : The boiling point of a compound is a primary determinant of its retention time.[7] this compound has a boiling point of approximately 165-167 °C. In a temperature-programmed GC run, compounds generally elute in order of increasing boiling point. Thus, this compound will elute after nonanes and before undecanes in a homologous series of alkanes on a non-polar column.
-
Column Temperature and Temperature Programming : The column oven temperature directly influences analyte volatility.[12] Higher temperatures increase the vapor pressure of the analyte, causing it to spend more time in the mobile phase and elute faster, thus decreasing retention time.[13] Isothermal analysis (constant temperature) can be used, but for complex mixtures like petroleum fractions, temperature programming (gradually increasing the oven temperature) is essential to achieve good resolution for early-eluting compounds while shortening the analysis time for late-eluting, higher-boiling point compounds.[4]
-
Carrier Gas Flow Rate : The velocity of the mobile phase (carrier gas, e.g., Helium, Hydrogen) affects how quickly analytes are carried through the column.[3] Increasing the carrier gas flow rate will decrease the residence time of the analyte in the column, resulting in shorter retention times for all compounds.[12]
-
Column Dimensions :
-
Length : A longer column provides more surface area for interaction between the analyte and the stationary phase, leading to longer retention times and generally better resolution.[3]
-
Internal Diameter (ID) : A smaller ID column provides a higher surface area-to-volume ratio, which increases the interaction with the stationary phase and thus increases retention time.[3]
-
Film Thickness (df) : A thicker stationary phase film allows for greater partitioning of the analyte into the stationary phase, which increases retention time. This is particularly useful for retaining highly volatile compounds.
-
The Kovats Retention Index: A More Reliable Identifier
Absolute retention times can vary between instruments, laboratories, and even between consecutive runs due to minor fluctuations in temperature, pressure, or flow rate.[13][14] To overcome this, the Kovats Retention Index (RI) was developed. It is a standardized, more robust method for reporting retention data.[5][15] The RI system relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it.
For any n-alkane, the retention index is defined as 100 times its carbon number (e.g., nonane = 900, decane = 1000).[15] The RI of an unknown compound is then calculated by interpolation between the two bracketing n-alkanes. This normalization makes retention data much more transferable and reliable for compound identification.
Retention Data for this compound on Various GC Columns
The retention behavior of this compound is highly dependent on the stationary phase. The following table summarizes its Kovats Retention Index (RI) on different column types, demonstrating the effect of stationary phase polarity.
| Stationary Phase | Commercial Column Example(s) | Polarity | Kovats Retention Index (RI) | Notes |
| 100% Dimethylpolysiloxane | DB-1, Rxi-1ms, HP-1 | Non-Polar | ~964 | This is the standard non-polar phase. Elution is primarily based on boiling point.[16] |
| 5% Phenyl / 95% Methylpolysiloxane | DB-5, Rxi-5ms, HP-5ms | Non-Polar (with slight increase) | ~974 | The phenyl content provides slightly more interaction with polarizable molecules.[9][16] |
| Squalane | - | Non-Polar (Reference) | ~962-964 | Squalane is considered the gold standard for a non-polar phase and is used to define McReynolds constants.[17] |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | Polar | Significantly Lower | On a polar WAX column, the non-polar this compound has very weak interactions and will elute much earlier relative to polar compounds of similar boiling point.[10][18] Its RI is not typically measured on such phases as it would be outside the normal alkane elution window for its carbon number. |
Data sourced from the NIST Chemistry WebBook and other cited literature. The exact RI can vary slightly based on the specific temperature program used.[16]
Experimental Protocols
The following protocols provide step-by-step methodologies for the analysis of this compound on two common, yet fundamentally different, GC columns.
Protocol 1: Analysis on a Non-Polar Rxi-5ms Column
Objective: To determine the retention time and Kovats Retention Index of this compound in a hydrocarbon mixture. This method is typical for detailed hydrocarbon analysis.[19]
Materials:
-
Column: Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[20][21]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Standards:
-
This compound standard (e.g., 1000 µg/mL in hexane).
-
n-Alkane standard mix (e.g., C8-C20) for RI calculation.
-
-
Solvent: High-purity hexane or pentane.
-
Vials: 2 mL autosampler vials with septa.
Instrumental Conditions:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides good efficiency and is a common, inert carrier gas. |
| Oven Program | ||
| Initial Temp | 40 °C, hold 5 min | Allows for good separation of highly volatile components. |
| Ramp | 10 °C/min to 280 °C | A moderate ramp rate provides a good balance between resolution and analysis time for a wide range of hydrocarbons.[17] |
| Final Hold | 5 min at 280 °C | Ensures all heavier components elute from the column. |
| Detector | FID | |
| Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (N₂) | 25 mL/min | Helps to sweep the column effluent through the detector efficiently. |
| Injection | ||
| Volume | 1 µL | A typical injection volume for capillary GC. |
Procedure:
-
Sample Preparation: Prepare a mixed standard containing this compound and the n-alkane standard mix in hexane at a suitable concentration (e.g., 10-100 µg/mL each).
-
Instrument Setup: Equilibrate the GC system with the specified conditions. Ensure the baseline is stable before injection.
-
Injection: Inject 1 µL of the prepared standard mix into the GC.
-
Data Acquisition: Start the data acquisition at the time of injection and run for the full duration of the temperature program.
-
Data Analysis:
-
Identify the peaks corresponding to the n-alkanes (nonane, decane, etc.) and this compound based on their expected elution order.
-
Record the absolute retention time (tᵣ) for each peak.
-
Calculate the Kovats Retention Index (RI) for this compound using the retention times of n-nonane (RI=900) and n-decane (RI=1000) or other bracketing alkanes.
-
Protocol 2: Analysis on a Polar DB-WAX UI Column
Objective: To demonstrate the significant shift in relative retention time of non-polar this compound on a polar stationary phase.
Materials:
-
Column: Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent PEG column.[18][22]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Standards:
-
This compound standard.
-
A polar analyte with a similar boiling point, for comparison (e.g., 1-Octanol, boiling point ~195 °C).
-
-
Solvent: High-purity hexane or isopropanol.
-
Vials: 2 mL autosampler vials with septa.
Instrumental Conditions:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Mode | Split (50:1) | A lower split ratio may be needed if concentrations are low. |
| Temperature | 220 °C | A slightly lower temperature is used to protect the polar WAX phase from thermal degradation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.5 mL/min (Constant Flow) | |
| Oven Program | ||
| Initial Temp | 50 °C, hold 2 min | |
| Ramp | 15 °C/min to 220 °C | A faster ramp is acceptable as we are primarily observing elution order, not performing detailed separation of a complex mix. |
| Final Hold | 5 min at 220 °C | The maximum operating temperature for many WAX columns is lower than for polysiloxane phases.[23] |
| Detector | FID | |
| Temperature | 250 °C | |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N₂) | 25 mL/min | |
| Injection | ||
| Volume | 1 µL |
Procedure:
-
Sample Preparation: Prepare a mixed standard containing both this compound and 1-Octanol in a suitable solvent.
-
Instrument Setup: Equilibrate the GC system with the specified conditions.
-
Injection: Inject 1 µL of the mixed standard.
-
Data Acquisition: Acquire the chromatogram.
-
Data Analysis:
-
Observe the chromatogram. You will find that this compound, despite its lower boiling point than 1-Octanol, elutes very early.
-
1-Octanol, being a polar alcohol, will interact strongly with the polar PEG stationary phase and will have a much longer retention time. This demonstrates the powerful effect of stationary phase selectivity.
-
Visualization of Workflows
Diagram 1: GC Column Selection Logic
Caption: Decision workflow for selecting an appropriate GC stationary phase.
Diagram 2: General GC Analysis Workflow
Caption: Standard workflow for a typical GC analysis from sample to report.
References
- Drawell. (n.d.). What Affects Retention Time in Gas Chromatography.
- (2025).
- Chemistry For Everyone. (2025).
- (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC Europe.
- Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.
- (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis.
- LGC Standards. (2016). Hydrocarbon standards for GC analysis 2016.
- (n.d.). METHODS OF ANALYSIS. UniChrom.
- Peak Scientific. (n.d.). Gas Chromatography Method List.
- LGC Standards. (n.d.). Hydrocarbon standards for GC analysis Reference Materials.
- (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
- Hayward, T., Hua, Y., Gras, R., Luong, J., Lee, G., Vickers, A., & Dang, N. A. (2017). Industrial Applications with a New Polyethylene Glycol-Based GC Column. Agilent Technologies, Inc.
- (n.d.).
- Target Analysis. (n.d.). Polyethylene glycol (PEG) GC.
- Restek. (n.d.). Rxi GC Columns.
- (n.d.). GC/MS Columns.
- (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm.
- (2011). Same column, conditions, different GC =retention time shift?.
- (n.d.).
- NIST. (n.d.). Nonane, 2-methyl-. In NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Agilent Technologies. (n.d.). GC Column Solvent Retention Table.
- (n.d.).
- Lotus Consulting. (2008).
- (n.d.). Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. Scribd.
- (2025). Correlation between retention indices and quantum-chemical descriptors of ketones and aldehydes on stationary phases of different polarity.
- GL Sciences. (n.d.). Rxi-5ms.
- (n.d.).
- Restek. (n.d.). Rxi GC Columns.
- Restek. (n.d.). Rxi-5Sil MS GC Capillary Column, 15 m, 0.25 mm ID, 0.25 µm.
- Agilent Technologies. (2019). Increase your analytical confidence for challenging polar compounds.
- (n.d.). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. SciELO.
- (2024). GC and retention times!!. Reddit.
- Lab-Comp Kft. (n.d.). GC Columns.
- (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Agilent Technologies. (2016). Analysis of USP <467> Residual Solvents using Agilent J&W DB‑WAX Ultra Inert Capillary GC Columns.
- Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
- (n.d.). Chromatogram of squalene standard at retention time 26.107 min.
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Step-by-step protocol for the synthesis of 2-Methylnonane
An Application Note and Step-by-Step Protocol for the Laboratory Synthesis of 2-Methylnonane
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a branched-chain alkane with applications as a fuel additive and a non-polar solvent in organic chemistry.[1] The synthetic strategy detailed herein employs the robust and versatile Grignard reaction to construct the carbon skeleton, followed by a two-step reduction sequence. This guide is designed for researchers, scientists, and professionals in drug development, emphasizing safety, mechanistic understanding, and procedural accuracy. Key sections cover the underlying chemical principles, detailed experimental procedures, purification, characterization, and critical safety protocols for handling the organometallic intermediates involved.
Principle of the Synthesis
The synthesis of this compound is achieved through a two-stage process. The core of this strategy is the formation of a new carbon-carbon bond using a Grignard reaction, a powerful tool in organic synthesis discovered by François Auguste Victor Grignard, for which he was awarded the 1912 Nobel Prize in Chemistry.[2]
Stage 1: Grignard Reaction for Carbon Skeleton Formation
A Grignard reagent is an organomagnesium halide (R-Mg-X) formed by the reaction of an alkyl or aryl halide with magnesium metal.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4] This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group, such as in a ketone.[2][4]
For this synthesis, heptylmagnesium bromide is prepared in situ from 1-bromoheptane and magnesium turnings in an anhydrous ether solvent. The ether is crucial as it stabilizes the Grignard reagent complex.[5] The resulting Grignard reagent is then reacted with acetone. The nucleophilic heptyl group adds to the carbonyl carbon of acetone, forming a tertiary alkoxide intermediate, which upon acidic workup, yields 2-methylnonan-2-ol.
Stage 2: Reductive Deoxygenation
The tertiary alcohol, 2-methylnonan-2-ol, must be converted to the target alkane, this compound. A common and effective method for this transformation is a two-step sequence:
-
Dehydration: The alcohol is treated with a strong acid (e.g., H₂SO₄ or p-TsOH) and heat to eliminate water, forming a mixture of alkenes (primarily 2-methylnon-1-ene and 2-methylnon-2-ene) via an E1 mechanism.
-
Catalytic Hydrogenation: The resulting alkene mixture is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst) to saturate the double bond, yielding the final product, this compound.
This multi-step approach provides a reliable and scalable method for producing the target alkane from readily available starting materials.
Safety and Handling of Organometallic Reagents
WARNING: Grignard reagents are highly reactive, pyrophoric compounds that can ignite spontaneously on contact with air or moisture.[6][7] All procedures involving these reagents must be conducted with strict adherence to safety protocols under an inert atmosphere.
-
Inert Atmosphere: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., dry nitrogen or argon).[6] The reaction must be carried out using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: Grignard reagents are strong bases and react violently with protic sources, including water, alcohols, and even atmospheric moisture, to quench the reagent and produce an alkane.[2][3][4] All solvents and reagents must be strictly anhydrous.
-
Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (double gloving with nitrile and neoprene is recommended).[6][8]
-
Spill and Fire Management: A container of sand, powdered lime, or a Class D fire extinguisher suitable for reactive metal fires must be readily accessible. NEVER use water or a CO₂ extinguisher on a Grignard reagent fire.[7]
-
Quenching: Excess Grignard reagent and reaction residues must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cold solution of a proton source, like saturated aqueous ammonium chloride or dilute HCl, with vigorous stirring.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid |
| Iodine | I₂ | 253.81 | 7553-56-2 | Activator; corrosive |
| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 629-04-9 | Lachrymator; flammable |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable; peroxide former |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Flammable; anhydrous grade required |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive; strong acid |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | 7440-05-3 | Flammable solid; hydrogenation catalyst |
| Final Product | ||||
| This compound | C₁₀H₂₂ | 142.29 | 871-83-0 | Flammable liquid; b.p. 166-169°C[9] |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Schlenk line with nitrogen or argon gas source
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Synthesis of 2-methylnonan-2-ol
-
Apparatus Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings and connect the apparatus to a Schlenk line. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Grignard Reagent Formation:
-
Place magnesium turnings (5.8 g, 0.24 mol) in the flask.
-
Add a single small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromoheptane (35.8 g, 0.20 mol) in 150 mL of anhydrous diethyl ether.
-
Add approximately 15-20 mL of the 1-bromoheptane solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Gentle warming with a heat gun may be necessary.
-
Once the reaction starts, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture with a heating mantle for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Prepare a solution of anhydrous acetone (11.6 g, 0.20 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. A thick, white precipitate will form.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction flask again in a large ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a 1 L separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.[10]
-
Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.[11]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 2-methylnonan-2-ol as an oil.
-
Part B: Reduction to this compound
-
Dehydration to Alkene Mixture:
-
Place the crude 2-methylnonan-2-ol into a 250 mL round-bottom flask with a stir bar.
-
Add 2-3 mL of concentrated sulfuric acid.
-
Set up a simple distillation apparatus. Heat the flask gently. The alkene products will co-distill with water. Collect the distillate in an ice-cooled receiving flask.
-
Wash the collected distillate in a separatory funnel with 10% sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride.
-
-
Catalytic Hydrogenation:
-
Caution: Hydrogen gas is extremely flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources.
-
Dissolve the dried alkene mixture in 100 mL of ethanol or ethyl acetate in a suitable hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (approx. 100-200 mg) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.
-
Purge the system with hydrogen gas, then maintain a positive pressure of hydrogen (e.g., 30-50 psi or balloon pressure) and stir/shake vigorously until hydrogen uptake ceases (typically 2-4 hours).
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11] Wash the Celite pad with the solvent used for the reaction.
-
Part C: Purification and Characterization
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The remaining crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 166-169°C.[9]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (142.29 g/mol ).
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure by analyzing chemical shifts, integrations, and coupling patterns consistent with this compound.
-
Mechanistic Visualization
Caption: Mechanism of the Grignard reaction with acetone.
References
- Safety and Handling of Organometallic Compounds - Solubility of Things.
- Safety Procedures for Handling Pyrophoric Organometallic Precursors: Application Notes and Protocols - Benchchem.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022-06-15).
- ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. - CAMEO Chemicals - NOAA.
- Grignard Reaction - Organic Chemistry Portal.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020-02-20).
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06).
- Grignard reaction - Wikipedia.
- Wittig Reaction - Common Conditions.
- 4 - Organic Syntheses Procedure.
- Wittig reaction - Wikipedia.
- an introduction to grignard reagents - Chemguide.
- The Wittig Reaction: Examples and Mechanism - Chemistry Steps.
- This compound - ESSLAB.
- Wittig Reaction - Alfa Chemistry.
- The Grignard Reaction Mechanism - Chemistry Steps.
- This compound - Wikipedia.
- This compound | 871-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC).
- This compound, 98+% - Fisher Scientific.
- This compound = 98.5 GC 871-83-0 - Sigma-Aldrich.
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of - Organic Syntheses Procedure.
- Application Notes and Protocols for the Laboratory Synthesis of 2'-C-Methyladenosine - Benchchem.
- Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol - Benchchem.
- Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. (2015-07-16).
Sources
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- 6. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
Application of 2-Methylnonane as an Internal Standard in GC-MS Analysis
Abstract
This application note provides a comprehensive guide for the utilization of 2-Methylnonane as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the selection of this compound, its key physicochemical properties, and a detailed, step-by-step protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their GC-MS analytical methods.
Introduction: The Imperative for Internal Standards in Quantitative GC-MS
Quantitative analysis using GC-MS is susceptible to variations that can impact the accuracy and precision of the results. These variations can arise from multiple sources, including inconsistencies in sample preparation, injection volume, and instrument response.[1][2] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[1] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more robust and reliable quantitative data.[1][2]
The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.[1] It should also be well-resolved chromatographically from the target analytes and any matrix components. For GC-MS applications, isotopically labeled analogs of the analyte are often considered the gold standard for internal standards; however, their availability and cost can be prohibitive. In such cases, a carefully selected, structurally similar compound like this compound offers an excellent alternative.
Rationale for Selecting this compound
This compound (Isodecane) is a branched-chain alkane that possesses several characteristics making it a suitable internal standard for the analysis of a range of non-polar to moderately polar volatile and semi-volatile organic compounds.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and is unlikely to react with analytes or components of the sample matrix.
-
Elution Profile: With a boiling point of approximately 167-169°C, this compound typically elutes in the mid-range of many GC temperature programs, making it a suitable internal standard for a broad spectrum of volatile and semi-volatile compounds.[3]
-
Mass Spectrum: The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragment ions that can be readily monitored for quantification without significant interference from common matrix components.[4][5]
-
Commercial Availability: High-purity this compound is readily available from various chemical suppliers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [4][5] |
| Molecular Weight | 142.28 g/mol | [4][5] |
| Boiling Point | 167-169 °C (lit.) | [3] |
| Density | 0.726 g/mL at 20 °C (lit.) | [3] |
| CAS Number | 871-83-0 | [4][5] |
Experimental Protocol
This section outlines a detailed protocol for the use of this compound as an internal standard in a typical GC-MS workflow.
Materials and Reagents
-
This compound (≥99% purity)
-
High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate, depending on the sample and analytes)
-
Analytes of interest
-
Volumetric flasks and pipettes
-
GC-MS system with an autosampler
Preparation of Internal Standard Stock and Working Solutions
Causality: The preparation of accurate and precise standard solutions is fundamental to the success of the internal standard method. A concentrated stock solution is prepared to minimize weighing errors, which is then diluted to a working concentration suitable for spiking into samples and calibration standards. The concentration of the working solution should be chosen to provide a detector response that is on-scale and comparable to the expected analyte responses.
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound.
-
Dissolve the weighed this compound in a suitable high-purity solvent in a 100 mL volumetric flask.
-
Ensure the solution is thoroughly mixed.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same high-purity solvent.
-
This working solution will be used to spike all samples, calibration standards, and blanks.
-
Calibration Standards Preparation
-
Prepare a series of calibration standards containing the analytes of interest at varying concentrations.
-
Spike each calibration standard with a constant volume of the this compound working solution to achieve a final, consistent concentration of the internal standard in all standards (e.g., 1 µg/mL).
Sample Preparation
-
Prepare the sample extract according to the specific method for the analytes of interest.
-
Prior to the final volume adjustment, spike the sample extract with the same constant volume of the this compound working solution as was added to the calibration standards.
GC-MS Instrumentation and Parameters
The following parameters are provided as a representative method and should be optimized for the specific analytes and instrument being used.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan Mode (e.g., m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification |
Mass Spectrometric Detection: Ion Selection
Causality: For quantitative analysis in GC-MS, it is crucial to select specific ions for the analyte and the internal standard. A quantifier ion is typically the most abundant and specific ion in the mass spectrum, used for calculating the peak area. Qualifier ions are other characteristic ions used for confirmation of the compound's identity by ensuring their abundance ratios relative to the quantifier ion are within expected tolerances.[6][7][8]
Based on the NIST mass spectrum of this compound, the following ions are recommended for monitoring:[4][5]
| Compound | Role | m/z |
| This compound | Quantifier | 43 |
| Qualifier 1 | 57 | |
| Qualifier 2 | 71 |
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both the analytes and this compound in all chromatograms.
-
For each calibration standard, calculate the Response Factor (RF) using the following equation:
RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)
-
Plot a calibration curve of (Analyte Area / IS Area) versus (Analyte Concentration / IS Concentration). The linearity of this curve should be verified (e.g., R² > 0.995).
-
For the unknown samples, calculate the concentration of the analyte using the established calibration curve and the measured peak area ratios.
Workflow Visualization
The following diagram illustrates the key steps in the application of this compound as an internal standard in a GC-MS workflow.
Caption: Workflow for quantitative GC-MS analysis using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for improving the accuracy and precision of quantitative GC-MS analysis of volatile and semi-volatile organic compounds. Its chemical inertness, suitable elution characteristics, and distinct mass spectrum make it an excellent choice for a wide range of applications. By following the detailed protocol outlined in this application note, researchers can significantly enhance the quality of their analytical data.
References
-
National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). Lab Chapter 7.2.3. Retrieved from [Link]
-
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Application Notes & Protocols: The Role and Application of 2-Methylnonane in Surrogate Fuel Mixtures for Advanced Combustion Studies
Introduction: The Imperative for Surrogate Fuels in Combustion Research
Real-world transportation fuels such as jet fuel, diesel, and gasoline are exceedingly complex fluids, often containing hundreds to thousands of distinct hydrocarbon species.[1] This complexity presents a significant challenge for both fundamental combustion experiments and the development of predictive computational models used in engine design.[2] To overcome this, researchers employ "surrogate fuels"—simpler, well-defined mixtures of a few key hydrocarbon components designed to emulate the essential physical and chemical properties of a target real fuel.[2][3] An effective surrogate must represent the primary chemical families present in the target fuel, which include normal alkanes (n-alkanes), branched alkanes (iso-alkanes), cycloalkanes, and aromatics.[1][3][4] 2-Methylnonane (C₁₀H₂₂), a lightly branched iso-alkane, has emerged as a critical component for formulating high-fidelity surrogates, particularly for diesel and jet fuels.[5][6] Its inclusion allows for a more accurate representation of the ignition and oxidation chemistry of branched paraffins found in petroleum-derived fuels.[7]
Section 1: Physicochemical Profile of this compound
This compound is an isomer of decane, consisting of a nine-carbon chain with a methyl group on the second carbon atom.[5] Its structure as a "lightly" branched alkane is highly representative of the iso-paraffinic content in many conventional fuels.[4][8] Understanding its fundamental properties is the first step in its application for surrogate formulation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₂₂ | [5][6][9] |
| Molar Mass | 142.286 g·mol⁻¹ | [5] |
| Appearance | Colorless liquid | [5][6] |
| Density (at 20°C) | 0.7490 g/cm³ | [5] |
| Normal Boiling Point | 166.9 °C (440.0 K) | [5] |
| Melting Point | -74.6 °C (198.6 K) | [5] |
| Critical Temperature | 337.55 °C (610.7 K) | [10] |
| Critical Pressure | 2.12 MPa (21.2 bar) | [10] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6797.0 kJ/mol |[9] |
Section 2: Rationale for this compound in Surrogate Formulation
The choice of components for a surrogate fuel is not arbitrary; it is a deliberate process aimed at matching key combustion targets. The inclusion of this compound is driven by the need to accurately simulate the autoignition characteristics of real fuels.
Causality Behind Component Selection:
-
Emulating Branched Alkane Chemistry: Real fuels contain a significant fraction of iso-alkanes. The branching structure profoundly influences low-temperature oxidation pathways. Lightly methylated iso-alkanes, such as 2-methylheptane and this compound, are prevalent in Fischer-Tropsch (FT) fuels and are also found in petroleum-derived fuels.[7] Their combustion behavior differs significantly from both straight-chain n-alkanes and highly-branched alkanes like iso-octane.
-
Ignition Quality and NTC Behavior: The primary reason for including iso-alkanes is to modulate the ignition quality (e.g., Cetane Number) of the surrogate. Branched alkanes exhibit a distinct "Negative Temperature Coefficient" (NTC) region, where the rate of reaction decreases with increasing temperature over a certain range. The specific structure of the iso-alkane dictates the onset and intensity of this NTC behavior.[1] this compound provides a more realistic NTC profile for emulating certain diesel and jet fuels compared to surrogates composed solely of n-alkanes and aromatics.
-
Avoiding Overly Stable Components: While heavily branched alkanes like iso-cetane are used in some surrogates, their complex structure can dramatically lower the ignition quality of a mixture.[4][8] For many applications, a lightly branched alkane like this compound provides a better match to the overall reactivity of the target fuel's iso-paraffin fraction.
Caption: Logical workflow for selecting this compound as part of a component palette to match the target properties of a real fuel.
Section 3: Protocol for Surrogate Fuel Mixture Preparation
This protocol provides a step-by-step methodology for the accurate and safe preparation of a multi-component surrogate fuel containing this compound. This example details the formulation of a three-component surrogate designed to emulate key properties of a diesel fuel.
Objective: To prepare 500 mL of a surrogate fuel mixture with a defined composition by mass for subsequent combustion analysis.
Example Surrogate Composition:
| Component | Chemical Class | Mass Fraction (%) |
|---|---|---|
| n-Dodecane | n-Alkane | 60% |
| This compound | iso-Alkane | 25% |
| Toluene | Aromatic | 15% |
Materials and Equipment:
-
Chemicals: n-Dodecane (≥99% purity), this compound (≥99% purity), Toluene (≥99% purity).
-
Glassware: 500 mL Class A volumetric flask, 500 mL Erlenmeyer flask with ground glass stopper, various sizes of glass beakers and funnels.
-
Measurement Instruments: Analytical balance (readable to 0.001 g), positive displacement pipettes or glass pipettes with bulbs.
-
Safety Equipment: Chemical fume hood, nitrile gloves, chemical splash goggles, lab coat.
Caption: Experimental workflow for the gravimetric preparation of a surrogate fuel mixture.
Protocol Steps:
-
Mass Calculation:
-
Determine the total mass of the 500 mL surrogate. First, estimate the mixture density (a weighted average can be used for approximation) or assume a target volume and calculate mass based on that. For simplicity, we will prepare a 400 g total batch.
-
Mass of n-Dodecane: 400 g * 0.60 = 240.00 g
-
Mass of this compound: 400 g * 0.25 = 100.00 g
-
Mass of Toluene: 400 g * 0.15 = 60.00 g
-
-
Safety Precautions:
-
Perform all handling of hydrocarbon solvents inside a certified chemical fume hood.
-
This compound is flammable and may be fatal if swallowed and enters airways.[5] Ensure appropriate personal protective equipment (PPE) is worn at all times.
-
-
Gravimetric Blending:
-
Place the 500 mL Erlenmeyer flask on the analytical balance and tare the weight.
-
Carefully add 240.00 g of n-dodecane to the flask. It is advisable to add the component with the highest mass first.
-
Tare the balance again (or record the new total weight) and carefully add 100.00 g of this compound to the same flask.
-
Tare the balance a final time and add 60.00 g of toluene. Using a clean pipette for each component is crucial to avoid cross-contamination.
-
-
Homogenization and Storage:
-
Securely place the stopper on the Erlenmeyer flask.
-
Gently swirl the mixture for several minutes to ensure it is completely homogeneous. Magnetic stirring at a low speed can also be employed.
-
Transfer the final surrogate mixture to a clearly labeled, airtight amber glass bottle for storage. The label should include the composition, date of preparation, and preparer's initials.
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Section 4: Protocol for Combustion Characterization in a Shock Tube
Shock tubes and rapid compression machines are standard apparatuses for measuring ignition delay times (IDTs), which are a primary target for surrogate fuel validation.[11] This protocol outlines the general procedure for such a measurement.
Objective: To measure the ignition delay time of the prepared surrogate fuel/air mixture at a specified temperature, pressure, and equivalence ratio.
Caption: Generalized workflow for measuring ignition delay time (IDT) using a shock tube apparatus.
Protocol Steps:
-
Test Mixture Preparation:
-
The surrogate fuel, oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) are mixed in a separate mixing tank based on partial pressures to achieve a target equivalence ratio (φ). The liquid surrogate is typically heated to ensure complete vaporization into the tank.
-
-
Experimental Setup and Execution:
-
The prepared gaseous mixture is introduced into the "driven" section of the shock tube at a low initial pressure.
-
A high-pressure "driver" gas (e.g., Helium) is separated from the driven section by a thin diaphragm.
-
The diaphragm is ruptured, creating a shock wave that travels through the test gas, rapidly compressing and heating it to conditions relevant to engine combustion.
-
-
Data Acquisition:
-
Pressure transducers mounted along the shock tube wall record the pressure history.
-
Optical access allows for the measurement of light emission from key radical species (like OH*), which signals the onset of ignition.
-
-
Data Analysis and Interpretation:
-
The ignition delay time is defined as the time between the arrival of the shock wave at a measurement location and the onset of ignition. This is typically determined by the sharp increase in the pressure trace or the rapid rise in the OH* emission signal.
-
By conducting experiments over a range of post-shock temperatures, an ignition delay curve is generated. This experimental data is then compared against predictions from a chemical kinetic model.[1][12] A good surrogate, when run through an accurate kinetic model, will produce a curve that closely matches the experimental data of the target real fuel.
-
Section 5: Conclusion and Future Directions
This compound is a fundamentally important component for the formulation of high-fidelity surrogate fuels. Its inclusion allows for the precise emulation of branched alkane chemistry, which is critical for matching the autoignition properties and NTC behavior of complex fuels like diesel and jet fuel. The protocols outlined here provide a framework for the systematic and accurate preparation of these surrogates and their subsequent characterization in controlled combustion experiments. This integrated approach of careful formulation and rigorous experimental validation is essential for developing the predictive kinetic models that underpin the future of advanced engine design and the optimization of novel, sustainable fuels.
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Application Note: Advanced Analytical Strategies for the Quantification of 2-Methylnonane in Environmental Matrices
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-Methylnonane (Isodecane) in complex environmental samples, including water and soil. This compound, a branched-chain alkane and a significant component of petroleum distillates, is an important environmental marker for contamination from fuel sources.[1][2] The protocols detailed herein are centered around the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its sensitivity and specificity in analyzing volatile organic compounds (VOCs).[3][4] We will explore the causality behind critical sample preparation choices, from traditional Purge and Trap to modern Solid-Phase Microextraction (SPME), and provide validated, step-by-step protocols for immediate laboratory implementation.
Introduction: The Environmental Significance of this compound
This compound (C₁₀H₂₂) is a colorless, liquid alkane with a petroleum-like odor.[1] Its physicochemical properties—notably its low water solubility and high volatility—govern its fate and transport in the environment.[1][2][5] As a constituent of fuels like gasoline, its presence in environmental samples is a key indicator of anthropogenic contamination, often stemming from industrial discharge or spills.[1][2] Accurate and reliable quantification is therefore essential for environmental monitoring, risk assessment, and remediation verification.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1][6][7] |
| Molar Mass | 142.286 g/mol | [1][8] |
| Boiling Point | 166.9 – 169 °C | [1][5][6] |
| Density | ~0.73-0.75 g/mL at 20°C | [6][7] |
| Water Solubility | Very low (e.g., 0.8985 mg/L @ 25°C est.) | [5] |
| Vapor Pressure | 1.89 mmHg @ 25°C | [5] |
| LogP (o/w) | ~5.6 | [5] |
The non-polar nature of this compound dictates that it will readily partition from aqueous phases into organic solvents or headspace, a principle that forms the basis of the extraction techniques described in this guide.[2]
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound, GC-MS is the definitive technique.[3][9][10] The methodology provides a powerful two-dimensional separation and detection system.
-
Gas Chromatography (GC): This technique separates volatile components of a mixture based on their differential partitioning between a gaseous mobile phase (typically Helium) and a stationary phase within a long, narrow column.[10] Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster. The time a compound takes to elute, its retention time , is a characteristic identifier under constant conditions.
-
Mass Spectrometry (MS): Acting as the detector, the MS ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge (m/z) ratio, and records their relative abundance.[10] The resulting fragmentation pattern, or mass spectrum , serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST).[8]
This combination of chromatographic separation and mass-based identification provides the high degree of certainty required for environmental analysis.[10]
Sample Preparation: The Causality Behind Effective Extraction
The primary challenge in analyzing this compound is its isolation from the sample matrix. The choice of extraction technique is dictated by the matrix (water, soil), the required detection limits, and available instrumentation. The goal is always to efficiently transfer the volatile analyte from a large sample volume into a small, concentrated volume suitable for GC injection, a process known as preconcentration.[11]
Workflow Overview
Caption: General analytical workflow for this compound.
For Aqueous Samples: Purge and Trap (P&T)
Purge and Trap is a dynamic headspace technique ideal for volatile compounds with low water solubility, making it perfectly suited for this compound.[9]
-
Principle of Causality: The method exploits Henry's Law. An inert gas (the purge gas) is bubbled through the water sample, continuously disturbing the equilibrium between the aqueous and gas phases. The high vapor pressure and low water solubility of this compound cause it to readily partition into the gas bubbles. This gas stream is then passed through a trap containing adsorbent materials, which capture the analyte while the purge gas passes through. The trap is then rapidly heated, desorbing the concentrated analyte directly into the GC-MS system.[9]
Caption: The Purge and Trap (P&T) concentration process.
For Soil & Water Samples: Solid-Phase Microextraction (SPME)
SPME is a modern, solvent-free sample preparation technique that has gained wide acceptance for its simplicity and efficiency.[12][13]
-
Principle of Causality: SPME uses a fused-silica fiber coated with a polymeric stationary phase.[12] For a non-polar analyte like this compound, a non-polar coating such as polydimethylsiloxane (PDMS) is ideal.[14] The fiber is exposed to the sample, either by direct immersion in water or by exposure to the headspace above a water or soil sample. The analyte partitions from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the hot GC inlet, where the trapped analyte is thermally desorbed onto the analytical column.[12] The choice of headspace SPME for soil is critical to avoid introducing non-volatile matrix components into the GC system.
Caption: Headspace Solid-Phase Microextraction (SPME) workflow.
Detailed Analytical Protocols
Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS
This protocol is adapted from general principles outlined in EPA methods for volatile organic analysis.[15][16]
1. Sample Collection and Preservation:
- Collect water samples in 40 mL glass vials with PTFE-lined septa.
- Ensure no headspace (zero air bubbles) is present.
- Preserve samples by cooling to ≤6 °C. If residual chlorine is suspected, add ascorbic acid. For extended holding times, preserve with HCl to a pH <2.
2. Instrument Calibration:
- Prepare a stock solution of this compound in methanol.
- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/L) by spiking known amounts of the stock solution into organic-free reagent water.
- Include an internal standard (e.g., fluorobenzene) and surrogate standards (e.g., toluene-d8, bromofluorobenzene) in all standards and samples.
- Analyze the calibration standards to generate a calibration curve. An R² value >0.995 is required.
3. P&T GC-MS Analysis:
- Purge and Trap Parameters:
- Sample Volume: 5 mL
- Purge Gas: Helium at 40 mL/min
- Purge Time: 11 minutes
- Desorb Temperature: 250 °C
- Bake Temperature: 270 °C
- GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless mode, 250 °C | Ensures efficient transfer of desorbed analytes to the column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good separation for alkanes. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min | Temperature program designed to separate this compound from other potential fuel components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temp. | 230 °C | Optimal temperature to maintain ion formation and prevent contamination. |
| Mass Range | Scan m/z 35-350 | Captures the molecular ion and key fragments of this compound and other VOCs. |
| Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity if this compound is the sole target. |
4. Quality Control:
- Analyze a method blank with each batch to check for contamination.
- Analyze a Laboratory Control Sample (LCS) to verify accuracy.[15]
- Analyze a Matrix Spike/Matrix Spike Duplicate (MS/MSD) to assess matrix effects.
Protocol 2: Analysis of this compound in Soil by Headspace-SPME-GC-MS
This protocol leverages the advantages of SPME for solid matrices.[12][13]
1. Sample Collection and Preparation:
- Collect approximately 5 grams of soil into a 20 mL headspace vial.[17]
- For low-level analysis, preservation with sodium bisulfate to achieve a pH <2 can inhibit microbial degradation.[17]
- Record the exact weight of the soil.
- Add a known amount of internal standard directly to the soil.
- Add 5 mL of organic-free water to the vial to facilitate partitioning into the headspace.
- Immediately seal the vial with a PTFE-lined septum.
2. SPME Extraction:
- SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) fiber.[14]
- Place the sealed vial in a heating block or autosampler incubator set to 60 °C.
- Allow the sample to equilibrate for 10 minutes.
- Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.
3. GC-MS Analysis:
- Retract the fiber and immediately introduce it into the GC inlet.
- Desorption: Desorb for 2 minutes at 250 °C in splitless mode.
- GC-MS Parameters: Use the same GC column, oven program, and MS parameters as described in Protocol 1. The instrumental analysis remains consistent once the analyte is introduced.
4. Quantification and Reporting:
- Quantify the concentration of this compound against a calibration curve prepared in a clean sand matrix.
- Perform a moisture content determination on a separate aliquot of the soil sample to report the final concentration on a dry-weight basis (e.g., µg/kg dry weight).[17]
Data Interpretation and Validation
-
Identification: Positive identification requires the analyte's retention time to be within a specified window of a known standard, and the mass spectrum must show a library match quality of >80% against a reference spectrum from a source like the NIST library.[8] Key identifying ions for this compound include m/z 43, 57, 71, and 85.
-
Quantification: The concentration is calculated from the calibration curve using the ratio of the analyte peak area to the internal standard peak area.
Conclusion
The reliable detection of this compound in environmental samples is critically dependent on a robust analytical workflow. By pairing highly efficient extraction and preconcentration techniques like Purge and Trap or SPME with the definitive analytical power of GC-MS, researchers can achieve the low detection limits and high confidence required for environmental assessment. The causality-driven protocols provided in this note serve as a validated starting point for laboratories tasked with monitoring petroleum-based contamination.
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Application Note: The Pivotal Role of 2-Methylnonane in Elucidating Branched-Chain Alkane Behavior
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Beyond the Straight Chain - The Importance of Branched Alkanes
In the vast landscape of organic chemistry, alkanes represent the foundational family of hydrocarbons. While linear, or straight-chain, alkanes provide a fundamental basis for understanding hydrocarbon properties, it is the introduction of branching that unlocks a more complex and industrially relevant spectrum of behaviors. Branched-chain alkanes are not mere structural curiosities; they are critical components of modern fuels, lubricants, and solvents, and their unique properties significantly influence performance, efficiency, and environmental impact.[1][2] The seemingly simple addition of a methyl or ethyl group to a carbon backbone dramatically alters a molecule's physicochemical properties—such as boiling point, viscosity, and octane rating—by modifying the efficiency of intermolecular packing and the stability of carbocation intermediates during reactions.[1][2]
Among the diverse array of branched alkanes, 2-methylnonane (also known as isodecane) serves as an exemplary model compound for scientific investigation. As a monomethyl-branched C10 alkane, it is structurally complex enough to exhibit the characteristic behaviors of branched isomers yet simple enough to be effectively studied and modeled.[3][4] This application note provides a detailed exploration of the role of this compound in key research areas, complete with technical insights and validated protocols for its application in the laboratory.
Physicochemical Characteristics of this compound
This compound is a colorless liquid with a petroleum-like odor.[3][5] Its structure consists of a nine-carbon (nonane) chain with a methyl group attached to the second carbon atom.[3] This branching is directly responsible for its distinct properties when compared to its linear isomer, n-decane.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [3][6][7] |
| Molecular Weight | 142.28 g/mol | [6][7][8] |
| CAS Number | 871-83-0 | [3][6] |
| Density | ~0.73 - 0.75 g/mL at 20°C | [6][8] |
| Boiling Point | 166-169 °C | [3][8][9] |
| Melting Point | -74.6 °C | [3][6] |
| Flash Point | ~38 - 46 °C | [8][9] |
| Water Solubility | Insoluble (0.8985 mg/L at 25°C est.) | [3][9] |
| Vapor Pressure | 1.89 mmHg at 25°C | [9] |
| Hazards | Flammable liquid, Aspiration toxicity | [3][5] |
The branching in this compound reduces the surface area available for intermolecular London dispersion forces, leading to a lower boiling point than n-decane (~174 °C). This principle is fundamental to understanding the volatility of fuel components.[1][2]
Core Applications in Research
Combustion Science and as a Fuel Surrogate Component
The primary application of this compound in research is in the field of combustion science, where it serves as a key component in surrogate fuel mixtures . Real-world fuels like gasoline, diesel, and jet fuel are incredibly complex, containing hundreds of different hydrocarbon compounds.[10][11] To study their combustion behavior in a controlled and repeatable manner, scientists formulate simpler surrogate mixtures with a few well-characterized components that collectively emulate the properties of the real fuel.[12][13][14]
Why this compound is an Ideal Surrogate Component:
-
Represents a Class: It represents the class of monomethyl-branched alkanes, a significant fraction of conventional and synthetic fuels.[12][13]
-
Intermediate Reactivity: Its branching provides a different ignition and oxidation pathway compared to linear or highly branched alkanes, making it crucial for accurately modeling the overall combustion properties of a complex fuel.
-
Property Matching: By blending this compound with other components (like n-alkanes, cycloalkanes, and aromatics), researchers can precisely match target properties of a real fuel, such as density, viscosity, distillation curve, and cetane number.[10][14]
Caption: Conceptual model of a surrogate fuel.
The combustion of this compound, like other alkanes, is a radical chain reaction that produces carbon dioxide and water upon completion.[15] The balanced chemical equation for the complete combustion of this compound is:
2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O[15]
Studying the kinetics of this reaction helps in designing more efficient engines and reducing the formation of pollutants like soot and nitrogen oxides (NOx).
Atmospheric Chemistry and VOC Degradation
Volatile Organic Compounds (VOCs) are significant contributors to air pollution, leading to the formation of ground-level ozone and secondary organic aerosols (SOAs). Alkanes are a major class of VOCs released from both natural and anthropogenic sources. This compound is used as a model compound to study the atmospheric fate of branched alkanes.[16]
The primary daytime degradation pathway for alkanes in the troposphere is initiated by reaction with the hydroxyl (OH) radical.[17][18] The presence of a tertiary carbon-hydrogen bond (at the second carbon) in this compound makes it more susceptible to hydrogen abstraction by OH radicals compared to the secondary C-H bonds in n-decane. This difference in reactivity is a key focus of atmospheric chemistry studies.
Caption: Simplified atmospheric degradation pathway.
Understanding these reaction kinetics is crucial for building accurate air quality models and predicting the environmental impact of fuel emissions.[19]
Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for utilizing this compound in a research setting.
Protocol 1: Formulation of a 4-Component Jet Fuel Surrogate
Objective: To prepare a 500 mL surrogate fuel mixture that emulates the properties of a typical Jet-A fuel, using this compound to represent the iso-alkane class.
Materials:
-
n-Dodecane (≥99% purity)
-
This compound (≥99% purity)[7]
-
n-Propylcyclohexane (≥99% purity)
-
Toluene (≥99% purity)
-
Calibrated glass beakers or graduated cylinders
-
500 mL volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Analytical balance (readable to 0.001 g)
-
Fume hood
Safety Precautions: All components are flammable and may be harmful if inhaled or ingested.[5][20][21] Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
Procedure:
-
Component Calculation: Calculate the required mass of each component based on the target mole fractions (e.g., 38.4% n-dodecane, 14.8% this compound, 23.4% n-propylcyclohexane, 23.4% toluene). Convert mass to volume using the density of each component for an initial volumetric measurement.
-
Component Dispensing:
-
Place the 500 mL volumetric flask on the analytical balance and tare it.
-
Carefully add the calculated mass of n-dodecane to the flask. Record the exact mass.
-
Re-tare the balance and add the calculated mass of this compound. Record the exact mass.
-
Repeat this process for n-propylcyclohexane and toluene, recording the precise mass of each addition.
-
Causality Insight: Gravimetric preparation is superior to volumetric preparation as it is not affected by temperature fluctuations and provides a more accurate final composition.
-
-
Mixing:
-
Add a magnetic stir bar to the flask.
-
Cap the flask securely and place it on a magnetic stirrer.
-
Stir the mixture at a moderate speed (e.g., 300 rpm) for at least 30 minutes to ensure complete homogenization.
-
Trustworthiness Check: A homogenous mixture will appear as a single, clear liquid phase with no visible striations.
-
-
Storage: Transfer the final surrogate mixture to a labeled, amber glass bottle with a Teflon-lined cap. Store in a flammable materials cabinet away from ignition sources.
Protocol 2: Analysis of Surrogate Fuel Composition by GC-MS
Objective: To verify the composition of the prepared surrogate fuel and identify any impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
2 mL autosampler vials with septa caps
-
Hexane (solvent for dilution)
Procedure:
-
Sample Preparation:
-
Prepare a 1:100 dilution of the surrogate fuel in high-purity hexane. For example, add 10 µL of the surrogate to 990 µL of hexane in an autosampler vial.
-
Cap the vial and vortex for 10 seconds.
-
Causality Insight: Dilution prevents column overloading and detector saturation, ensuring sharp peaks and accurate quantification.
-
-
GC-MS Method Setup:
-
Inlet: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Scan mode: Full scan from m/z 40 to 400.
-
-
-
Analysis:
-
Inject 1 µL of the diluted sample into the GC-MS.
-
Acquire the data.
-
-
Data Processing:
-
Integrate the peaks in the resulting total ion chromatogram (TIC).
-
Identify each component by comparing its retention time and mass spectrum to a known reference library (e.g., NIST).
-
Calculate the area percentage for each identified component. This should closely match the mass percentages from the gravimetric preparation.
-
Self-Validation: The sum of the area percentages of the four known components should be >99.5%, confirming the purity and correct formulation of the surrogate.
-
Caption: Workflow for GC-MS analysis of a surrogate fuel.
Conclusion
This compound is a fundamentally important molecule for advancing our understanding of branched-chain alkane behavior. Its role extends from the practical formulation of surrogate fuels for combustion research to its use as a model compound in atmospheric chemistry. The protocols and insights provided in this note offer a robust framework for researchers to confidently incorporate this compound into their experimental designs, ensuring data integrity and contributing to the development of more efficient energy solutions and more accurate environmental models.
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
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-
Title: Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration Source: PubMed URL: [Link]
-
Title: branched aliphatic alkanes: Topics Source: Science.gov URL: [Link]
-
Title: Surrogate Mixture Models for the Thermophysical Properties of Aviation Fuel Jet-A Source: National Institute of Standards and Technology URL: [Link]
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Title: Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties Source: PubMed Central URL: [Link]
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Title: Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine Source: ACS Omega URL: [Link]
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Title: Evaluation of the daytime tropospheric loss of 2-methylbutanal Source: Atmospheric Chemistry and Physics URL: [Link]
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Title: Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions Source: National Institutes of Health URL: [Link]
-
Title: LEA surrogate for emulating the physical and chemical properties of conventional jet fuel Source: ResearchGate URL: [Link]
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Application Notes & Protocols: Utilizing 2-Methylnonane in Organic Synthesis as a High-Temperature, Non-Polar Reaction Medium
Abstract
This guide provides a detailed technical overview of 2-methylnonane, a branched-chain alkane, for its application as a specialty reaction medium in organic synthesis. While not as ubiquitous as toluene or xylenes, this compound occupies a critical niche for reactions demanding a high-boiling (166-169 °C), chemically inert, and non-polar environment. We present its key physicochemical properties, a logical framework for its selection over more common solvents, a generalized protocol for its use in high-temperature synthesis, and comprehensive safety guidelines. This document is intended for researchers, chemists, and process development professionals seeking to leverage the unique characteristics of higher alkanes in challenging synthetic applications.
Physicochemical Profile and Comparative Analysis
This compound (also known as isodecane) is a C10 hydrocarbon with the molecular formula C₁₀H₂₂.[1] Its identity as a saturated, branched alkane dictates its physical and chemical properties, making it a highly non-polar and aprotic solvent.[2][3] Unlike aromatic solvents like toluene or ether-based solvents like dioxane, it is exceptionally inert, lacking abstractable protons or reactive π-systems. This inertness is invaluable when working with highly reactive organometallic species or radical intermediates.
The primary rationale for selecting this compound is its high boiling point, which allows for reaction temperatures significantly above those achievable with common non-polar solvents like heptane or toluene.[4][5]
Table 1: Comparative Properties of this compound and Common High-Temperature Solvents
| Property | This compound | n-Decane | Toluene | o-Xylene |
|---|---|---|---|---|
| Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₇H₈ | C₈H₁₀ |
| Boiling Point (°C) | 166-169[4] | 174 | 111 | 144 |
| Density (g/mL at 20°C) | ~0.726[4] | ~0.730 | ~0.867 | ~0.880 |
| Polarity | Non-polar | Non-polar | Non-polar (Aromatic) | Non-polar (Aromatic) |
| Key Feature | High BP, Branched, Inert | High BP, Linear, Inert | Aromatic, Azeotropes with H₂O | Higher BP Aromatic |
| Solubility in Water | Virtually Insoluble[2] | Virtually Insoluble | Very Low | Very Low |
A Framework for Solvent Selection
The decision to use a specialty solvent like this compound should be driven by specific reaction requirements that cannot be met by more conventional media. The following decision framework, illustrated in the diagram below, outlines the key considerations.
The High-Temperature, Non-Polar Niche
Many transformations, such as certain rearrangements, nanoparticle syntheses, or reactions involving late-stage functionalization of sterically hindered substrates, require significant thermal energy to overcome high activation barriers. When these reactions must also be conducted in a non-polar environment, this compound provides a thermal window extending nearly 60 °C beyond that of toluene.
Chemical Inertness
Saturated alkanes are among the most chemically inert organic solvents. This property is critical in scenarios where the solvent could otherwise participate in the reaction:
-
Organometallic Chemistry: Prevents C-H activation that can occur with aromatic solvents in the presence of highly reactive transition metal catalysts.
-
Radical Reactions: Avoids hydrogen atom transfer (HAT) from benzylic positions, a known side reaction with toluene or xylenes.
-
Strongly Basic/Nucleophilic Conditions: Stable in the presence of reagents that might deprotonate or cleave other solvent types.
Considerations and Limitations
-
Solubility: As a non-polar alkane, this compound is a poor solvent for polar or ionic reagents.[2] Reactant solubility must be confirmed prior to large-scale reactions.
-
Post-Reaction Workup: Its high boiling point and low volatility make removal by standard rotary evaporation challenging.[6] Strategies such as vacuum distillation, crystallization of the product, or liquid-liquid extraction into a more volatile solvent are necessary.
-
Viscosity: While not excessively viscous, higher alkanes can become more so at lower temperatures, which may impact mixing and heat transfer.[7]
Step-by-Step Methodology
-
Solvent Preparation (Causality: Critical for Water-Sensitive Reactions):
-
Alkanes can absorb atmospheric moisture. For reactions involving organometallics or other water-sensitive species, the solvent must be dried.
-
Method: Reflux this compound over sodium/benzophenone until the characteristic deep blue/purple color persists, indicating an anhydrous state. Alternatively, for less stringent requirements, store over activated 4Å molecular sieves for at least 24 hours.
-
Degas the solvent by bubbling with an inert gas for 30 minutes if oxygen-sensitive reagents are to be used.
-
-
Reaction Setup:
-
Assemble a flame- or oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser (with inert gas inlet), and a septa for reagent addition.
-
Flush the entire system with inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Transfer the required volume of dry this compound to the flask via cannula or syringe.
-
-
Reaction Execution:
-
Add reactants to the solvent. If reactants are solids, add them to the flask before the solvent under a stream of inert gas. If they are liquids, add them via syringe.
-
Begin stirring and slowly heat the mixture to the target temperature using a heating mantle controlled by a thermocouple.
-
Self-Validation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The disappearance of starting material and the appearance of the product spot/peak will validate that the reaction is proceeding under these conditions. A stable temperature reading confirms controlled reflux.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction appropriately (e.g., with slow addition of water, saturated ammonium chloride, etc., depending on the reaction chemistry).
-
Transfer the mixture to a separatory funnel. If the product is soluble in a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane), add this solvent and an aqueous phase to extract the product from the this compound. [8]Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile extraction solvent by rotary evaporation.
-
-
Removal of this compound:
-
The final product will likely be an oil or solid dissolved in residual this compound.
-
Method A (Distillation): If the product is significantly less volatile than the solvent, remove the this compound via distillation under high vacuum.
-
Method B (Crystallization): If the product is a solid, induce crystallization by adding a suitable anti-solvent (e.g., hexane, pentane) and cooling. Collect the product by filtration.
-
Safety, Handling, and Disposal
This compound is a flammable liquid and poses an aspiration hazard. [9]Adherence to standard laboratory safety protocols is mandatory.
Table 2: GHS Hazard and Precautionary Information
| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
|---|
| GHS02 (Flame), GHS08 (Health Hazard) | Danger | H226: Flammable liquid and vapor.<[10]br>H304: May be fatal if swallowed and enters airways. [9][11]| P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.<[12][13]br>P280: Wear protective gloves/protective clothing/eye protection/face protection.<[12]br>P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.<br>P331: Do NOT induce vomiting.<[13]br>P403+P235: Store in a well-ventilated place. Keep cool.<[12][13]br>P501: Dispose of contents/container to an approved waste disposal plant. [13]|
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. [13]Use non-sparking tools and ground all equipment to prevent static discharge. [11]* Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles. [4]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. [12][13]* Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local and national regulations. [12]Do not pour down the drain. [12]
References
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This compound - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]
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This compound 871-83-0 wiki. (n.d.). Molbase. Retrieved January 3, 2026, from [Link]
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2-methyl nonane, 871-83-0. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]
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Non-evaporative method to remove high boiling point solvent. (2019). Heliyon. Retrieved January 3, 2026, from [Link]
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Boiling Points | Solubility | Physical Properties of Alkanes. (2021). YouTube. Retrieved January 3, 2026, from [Link]
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Physical Properties of Alkanes - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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Application Note: 2-Methylnonane as a Test Compound for Environmental Biodegradation Studies
Introduction: The Case for 2-Methylnonane
Environmental contamination by petroleum hydrocarbons is a global concern. Jet fuels, such as JP-5, JP-8, and Jet A, are complex mixtures composed predominantly of C9 to C16 hydrocarbons, including linear alkanes (n-paraffins), cycloalkanes (naphthenes), and branched alkanes (isoparaffins).[1] While linear alkanes are often readily degraded by microorganisms, branched alkanes are generally more resistant to biodegradation due to their complex chemical structure.[2] This recalcitrance makes them significant contributors to the persistence of fuel contamination in soil and aquatic environments.
This compound, a C10 isoparaffin, serves as an exemplary test compound for several key reasons:
-
Environmental Relevance: It is a representative component of widely used jet and diesel fuels, ensuring that studies using it are relevant to real-world contamination scenarios.[1][3]
-
Represents a Recalcitrant Class: As a branched alkane, it provides a more stringent and realistic measure of a microbial community's degradative potential compared to simpler n-alkanes.[2][4][5] Studying its fate helps in understanding the biodegradation of the more persistent fractions of hydrocarbon spills.
-
Structural Simplicity: Despite its branching, it has a defined structure, which simplifies analytical tracking and metabolite identification compared to unresolved complex mixtures of hydrocarbons.
This document provides a comprehensive guide for researchers, scientists, and environmental professionals on the principles and protocols for using this compound to assess the biodegradability of hydrocarbon contaminants in environmental matrices.
Principle of Biodegradation Assessment
The core principle of this application is to measure the disappearance of the parent compound (this compound) over time in a controlled laboratory setting that simulates environmental conditions. This is achieved by incubating the compound in an environmental matrix (e.g., soil or water) containing an active microbial population (inoculum).
The extent of biodegradation is determined by quantifying the concentration of this compound at regular intervals. A valid study relies on a robust experimental design that includes appropriate controls to distinguish between biological degradation and abiotic losses (e.g., volatilization, adsorption). The international standards for assessing biodegradability, such as those provided by the Organisation for Economic Co-operation and Development (OECD), offer a strong framework for these tests.[6][7][8]
Experimental Design: A Self-Validating System
A robust experimental design is critical for obtaining unambiguous results. The following setup, incorporating essential controls, ensures the study is self-validating. Microcosms (e.g., sealed serum bottles or flasks) are typically used to contain the test systems.
| Microcosm ID | Components | Purpose |
| Test System | Environmental Matrix (Soil/Water) + Inoculum + Mineral Medium + this compound | To measure the total loss of this compound due to both biotic and abiotic processes. |
| Sterile Control | Sterilized Environmental Matrix + Sterilized Inoculum + Mineral Medium + this compound | To quantify abiotic loss of this compound (e.g., due to volatilization, adsorption, or chemical degradation). |
| No-Substrate Control | Environmental Matrix + Inoculum + Mineral Medium | To measure background microbial activity and check for any interfering compounds produced by the inoculum. |
| Reference Control | Environmental Matrix + Inoculum + Mineral Medium + Readily Biodegradable Compound (e.g., n-Hexadecane) | To verify that the microbial inoculum is active and capable of degrading a known substrate under the test conditions.[9] |
Scientist's Note: The sterile control is paramount. This compound is a semi-volatile compound, and significant losses can occur through volatilization. Without a sterile control, these abiotic losses could be misinterpreted as biodegradation, leading to a gross overestimation of the process. Sterilization can be achieved by autoclaving or by adding a chemical inhibitor like sodium azide or mercuric chloride.
Detailed Protocols
Protocol 1: Soil Microcosm Preparation and Biodegradation Assay
This protocol details a slurry-phase biodegradation test, which enhances the bioavailability of the hydrocarbon.[10]
Materials:
-
Test Soil: Freshly collected and sieved (<2 mm) to remove large debris.[11]
-
This compound (≥98% purity)
-
n-Hexadecane (≥99% purity, as reference compound)
-
Hexane (or other suitable volatile solvent, pesticide grade)
-
Mineral Salts Medium (e.g., Bushnell-Haas broth).[12]
-
Sterile, amber serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps.
-
Autoclave
-
Orbital shaker incubator
Step-by-Step Procedure:
-
Soil Characterization: Before starting, characterize the soil for pH, moisture content, organic carbon content, and background hydrocarbon levels.
-
Inoculum Preparation: Use the indigenous microbial population of the collected soil. Homogenize the sieved soil thoroughly.
-
Microcosm Setup:
-
In each serum bottle, place 20 g (dry weight equivalent) of soil.[10]
-
For Sterile Controls , autoclave the soil-containing bottles (e.g., 121°C for 30 minutes on two consecutive days).
-
-
Medium Addition: Add 80 mL of Mineral Salts Medium to each bottle to create a soil slurry. For sterile controls, use autoclaved medium. This creates a 1:4 soil-to-liquid ratio.
-
Compound Spiking:
-
Prepare a stock solution of this compound in a volatile solvent like hexane.
-
Add a small aliquot (e.g., 50-100 µL) of the stock solution to the Test System and Sterile Control bottles to achieve a target concentration (e.g., 100-500 mg/kg of soil).
-
Spike the Reference Control bottles with n-hexadecane to a similar concentration.
-
Rationale: Using a volatile solvent ensures even distribution of the hydrophobic compound. The bottles should be left uncapped in a fume hood for a short period (e.g., 1-2 hours) to allow the solvent to evaporate before sealing.
-
-
Incubation:
-
Sampling:
-
At specified time points (e.g., Day 0, 3, 7, 14, 28, 42, 60), sacrifice triplicate bottles from each treatment group for analysis.
-
Store samples at -20°C prior to extraction if they cannot be processed immediately.
-
Protocol 2: Extraction and Analytical Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for accurately identifying and quantifying specific hydrocarbons in complex environmental matrices.[13]
Materials:
-
Hexane and Dichloromethane (DCM), pesticide grade
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., 1-dodecene, deuterated alkane)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or wrist-action shaker
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
Step-by-Step Procedure:
-
Internal Standard Addition: Open the sacrificed microcosm bottle and add a known amount of internal standard. The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Solvent Extraction:
-
Add 20 mL of a 1:1 mixture of Hexane:DCM to the slurry.
-
Seal the bottle and shake vigorously using a wrist-action shaker or sonicate for 30 minutes to ensure thorough extraction of this compound from the soil and aqueous phases.
-
-
Phase Separation: Centrifuge the sample (e.g., at 2,500 rpm for 15 minutes) to separate the organic solvent layer from the soil and water.
-
Extract Collection: Carefully transfer the top solvent layer (supernatant) to a clean vial.
-
Drying and Concentration: Pass the extract through a small column containing anhydrous sodium sulfate to remove residual water. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1-2 mL.
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS.
-
Typical GC Conditions:
-
Column: HP-5ms or equivalent (non-polar)
-
Injector Temp: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
Typical MS Conditions:
-
Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Ionization: Electron Impact (EI)
-
-
-
Quantification: Create a calibration curve using standards of this compound with the same internal standard concentration. Calculate the concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Data Analysis and Interpretation
-
Calculate Abiotic Loss: Determine the percentage loss of this compound in the Sterile Controls over time.
% Abiotic Loss = [(C_initial - C_sterile) / C_initial] * 100
-
Calculate Biodegradation: Correct the concentration in the Test System for abiotic losses to determine the amount biodegraded.
C_corrected = C_test * (C_initial / C_sterile)
% Biodegradation = [(C_initial - C_corrected) / C_initial] * 100
Where:
-
C_initial is the concentration at Day 0.
-
C_sterile is the concentration in the sterile control at a given time point.
-
C_test is the concentration in the test system at the same time point.
-
-
Assess Inoculum Viability: Confirm that the Reference Control (n-hexadecane) shows significant degradation (>60%), validating the activity of the microbial inoculum.[9]
-
Kinetics: Plot the corrected concentration of this compound over time. The data can often be fitted to a first-order decay model to calculate a biodegradation rate constant (k) and half-life (t½).
ln(C_t / C_0) = -kt
t½ = 0.693 / k
Visualization of Workflows and Pathways
Experimental Workflow
Putative Aerobic Degradation Pathway
The aerobic degradation of branched alkanes like this compound is typically initiated by monooxygenase enzymes.[2] These enzymes introduce an oxygen atom, making the molecule susceptible to further metabolism.
References
-
BenchChem. (2025). Application Notes and Protocols for Microbial Degradation of Branched Alkanes. Benchchem.com. 2
-
ResearchGate. (2025). Protocols To Enhance Biodegradation of Hydrocarbon Contaminants in Soil. ResearchGate. 10
-
OECD. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS. PROPOSAL FOR A NEW GUIDELINE 302D. Inherent Biodegradability - Concawe Test. OECD. 9
-
Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Labiotech.eu. 6
-
OECD. (1992). OECD GUIDELINE FOR TESTING OF CHEMICALS. Ready Biodegradability. Epanshi.com. 7
-
BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. BPC Instruments. 14
-
OECD. (n.d.). Test No. 301: Ready Biodegradability. OECD iLibrary. 8
-
ResearchGate. (2025). Laboratory-scale bioremediation experiments on hydrocarbon-contaminated soils. ResearchGate. 11
-
Wang, W., & Shao, Z. (2013). Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology. 4
-
National Academies of Sciences, Engineering, and Medicine. (1972). Microbial Metabolism of Normal and Branched Chain Alkanes. The National Academies Press. 15
-
ResearchGate. (2015). A Comprehensive Review of Aliphatic Hydrocarbon Biodegradation by Bacteria. ResearchGate. 16
-
Zhou, H. W., et al. (n.d.). Identification of Hydrocarbon-Degrading Bacteria in Soil by Reverse Sample Genome Probing. Applied and Environmental Microbiology. 17
-
ResearchGate. (n.d.). Microbial Degradation of Alkanes. ResearchGate. 5
-
Moorthy, K., et al. (2010). Isolation of Soil Bacteria for Bioremediation of Hydrocarbon Contamination. Journal of Advanced Biotechnology. 18
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. MOE. 13
-
International Journal of Environmental Sciences & Research. (n.d.). Enrichment, Isolation and Identification of Hydrocarbon Degrading Bacteria. 12
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for JP-5, JP-8, and JET A Fuels. NCBI. 1
-
National Center for Biotechnology Information. (n.d.). Jet Fuels. PubChem. 3
Sources
- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for JP-5, JP-8, and JET A Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Jet Fuels - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. img3.epanshi.com [img3.epanshi.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. env.go.jp [env.go.jp]
- 14. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 15. nationalacademies.org [nationalacademies.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Hydrocarbon-Degrading Bacteria in Soil by Reverse Sample Genome Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of Soil Bacteria for Bioremediation of Hydrocarbon Contamination – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylnonane for UV-Vis Spectroscopy
Welcome to the technical support center for utilizing 2-Methylnonane as a solvent in UV-Vis spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to ensure the accuracy, reproducibility, and integrity of your spectroscopic measurements.
Introduction to this compound in UV-Vis Spectroscopy
This compound, a branched-chain alkane, is a nonpolar solvent with properties that can be advantageous for specific UV-Vis spectroscopy applications.[1][2] Its inert nature and low reactivity make it a suitable choice for analyzing nonpolar analytes or when a non-hydrogen bonding environment is required. However, like any solvent, its unique characteristics present challenges that must be understood and addressed to ensure high-quality data. This guide provides a comprehensive overview of optimizing its use, from fundamental properties to advanced troubleshooting.
Key Physical and Chemical Properties of this compound
A thorough understanding of a solvent's properties is critical for experimental design and data interpretation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [3] |
| Molecular Weight | 142.28 g/mol | [3] |
| Density | 0.726 g/mL at 20°C | |
| Boiling Point | 166-169 °C | |
| Refractive Index (n20/D) | 1.410 | [4][5] |
| Polarity | Nonpolar | [1] |
| Solubility | Insoluble in water; soluble in nonpolar solvents like hexane and benzene.[1][2] | |
| UV Cutoff | While not explicitly documented, it is expected to be below 210 nm, similar to other alkanes like hexane (195 nm) and heptane (200 nm).[6][7][8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in UV-Vis spectroscopy.
Q1: What is the expected UV cutoff for this compound and why is it important?
Q2: When should I choose this compound over other common nonpolar solvents like hexane or cyclohexane?
A2: The choice of solvent depends on several factors, including analyte solubility, desired spectral window, and potential solvent-analyte interactions. This compound's higher boiling point (166-169 °C) compared to hexane (69 °C) and cyclohexane (81 °C) makes it less volatile. This can be advantageous in experiments conducted over extended periods or at elevated temperatures, as it minimizes solvent evaporation and subsequent changes in analyte concentration.
Q3: How does the nonpolar nature of this compound affect my measurements?
A3: The nonpolar environment of this compound can influence the electronic transitions of the analyte.[13] For π→π* transitions, a nonpolar solvent generally results in a spectrum with finer structure compared to polar solvents. Conversely, for n→π* transitions, a blue shift (shift to shorter wavelengths) is often observed in nonpolar solvents compared to polar ones.[14] Understanding these potential shifts is key to accurate spectral interpretation.
Q4: What type of cuvette should I use with this compound?
A4: Quartz cuvettes are the recommended choice for UV-Vis spectroscopy, especially when working in the UV region, due to their excellent transmission down to 190 nm.[15] While disposable plastic cuvettes are available, their compatibility with this compound must be verified. Polystyrene cuvettes, for instance, are generally not suitable for use with alkanes like hexanes and heptane and may be damaged by this compound.[16][17][18] Always consult the manufacturer's chemical compatibility chart.[19]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when using this compound in your UV-Vis experiments.
Issue 1: High Background Noise or Unstable Baseline
Symptoms:
-
The baseline (a measurement of the solvent alone) is not flat and shows significant fluctuations.
-
The overall spectrum is noisy, making it difficult to identify analyte peaks.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for baseline drift.
Issue 3: Poor Signal-to-Noise Ratio for Low Concentration Samples
Symptoms:
-
The analyte signal is weak and difficult to distinguish from the baseline noise.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting for poor signal-to-noise ratio.
Issue 4: Irreproducible Results
Symptoms:
-
Repeated measurements of the same sample yield significantly different absorbance values.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreproducible results.
Experimental Protocols
Protocol 1: Determining the Usable Spectral Range of this compound
Objective: To experimentally determine the practical working wavelength range for your specific batch of this compound.
Methodology:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light output. [20]2. Baseline Correction:
-
Fill a clean quartz cuvette with your spectroscopy-grade this compound.
-
Place the cuvette in the sample holder.
-
Perform a baseline correction (also known as "zeroing" or "blanking") across the desired wavelength range (e.g., 190 nm to 400 nm). [11][21]3. Absorbance Measurement:
-
Remove the cuvette, empty it, and refill it with the same this compound.
-
Place the cuvette back into the sample holder in the same orientation.
-
Measure the absorbance spectrum.
-
-
Analysis:
-
The resulting spectrum should be a flat line at or very near zero absorbance.
-
The wavelength at which the absorbance begins to rise sharply and becomes noisy is the effective UV cutoff for your solvent. [6][7][9]For reliable measurements, your analytical wavelength should be at least 5-10 nm above this cutoff.
-
Protocol 2: Cuvette Compatibility Test
Objective: To verify the compatibility of disposable plastic cuvettes with this compound.
Methodology:
-
Initial Measurement:
-
Fill a plastic cuvette with deionized water and measure its absorbance at a visible wavelength (e.g., 600 nm). This provides a baseline for the cuvette's optical properties.
-
-
Solvent Exposure:
-
Empty the cuvette and dry it thoroughly.
-
Fill the cuvette with this compound and let it sit for a predetermined amount of time that reflects your typical experimental duration (e.g., 30 minutes, 1 hour, or 24 hours). [16]3. Visual Inspection:
-
After the exposure time, visually inspect the cuvette for any signs of degradation, such as clouding, crazing, or deformation.
-
-
Final Measurement:
-
Empty the this compound and rinse the cuvette with deionized water.
-
Refill the cuvette with deionized water and remeasure the absorbance at the same visible wavelength.
-
-
Analysis:
References
-
Refractive index of some selected substances. (2025, March 17). Refractometer.pl. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Stenutz. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]
-
What is pathlength. (n.d.). Process Insights. Retrieved January 3, 2026, from [Link]
-
What is path length correction in a spectrometer and how it works? (2018, May 22). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Solving Common Challenges in UV-Vis Spectroscopy Analysis. (2024, January 25). Microbioz India. Retrieved January 3, 2026, from [Link]
-
Effortlessly Change Path Length to Enhance Photometric Performance. (2023, March 8). Agilent. Retrieved January 3, 2026, from [Link]
-
Variable pathlength cell. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimisation of the optical path-length for the measurement of volatile compounds in wine using ultraviolet/visible/and near-infrared spectroscopy. (n.d.). Oxford Academic. Retrieved January 3, 2026, from [Link]
-
Correcting Baseline Drift in UV-Vis Spectrophotometers. (2025, July 15). Patsnap Eureka. Retrieved January 3, 2026, from [Link]
-
Why is my UV baseline changing during flash column chromatography? (2023, January 26). Biotage. Retrieved January 3, 2026, from [Link]
-
Principles of UV/vis spectroscopy (6) Baseline and blank. (2020, October 6). JASCO Global. Retrieved January 3, 2026, from [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]
-
Wavelength cutoffs for common solvents. (2025, November 21). Waters Help Center. Retrieved January 3, 2026, from [Link]
-
How to Reduce Noise in a UV-Visible Spectrometer (% R)? (2013, July 31). ResearchGate. Retrieved January 3, 2026, from [Link]
-
How Do You Troubleshoot Spectroscopy Issues? (2025, June 2). Chemistry For Everyone. Retrieved January 3, 2026, from [Link]
-
Cuvette Chemical Compatibility Chart. (n.d.). BRANDTECH Scientific. Retrieved January 3, 2026, from [Link]
-
UV Cutoff. (n.d.). Retrieved January 3, 2026, from [Link]
-
UV Cutoff. (n.d.). Retrieved January 3, 2026, from [Link]
-
Nonane, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
2-methyl nonane, 871-83-0. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved January 3, 2026, from [Link]
-
Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). (n.d.). Cheméo. Retrieved January 3, 2026, from [Link]
-
UV Cutoff. (2023, November 17). UltravioletPhotography.com. Retrieved January 3, 2026, from [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Which Solvent Is Used In UV-Visible Spectroscopy? (2025, February 11). Chemistry For Everyone. Retrieved January 3, 2026, from [Link]
-
Plastic Cuvette Chemical Compatibility Chart. (n.d.). BrandTech Scientific. Retrieved January 3, 2026, from [Link]
-
Plastic Cuvette Chemical Compatibility Chart. (n.d.). Universal Medical. Retrieved January 3, 2026, from [Link]
-
UV Cutoff wavelength= UV Abs Cutoff (nm)= UV cutoff is the wavelength... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Spectroscopic study on the photo-degradation and photo-oxidation of irradiated poly (4-phenyl styrene) in various solvents. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2012, May 26). Semantic Scholar. Retrieved January 3, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nonane, 2-methyl- [webbook.nist.gov]
- 4. refractometer.pl [refractometer.pl]
- 5. This compound [stenutz.eu]
- 6. UV Cutoff [macro.lsu.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 9. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. microbiozindia.com [microbiozindia.com]
- 12. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 13. Virtual Labs [mas-iiith.vlabs.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. ossila.com [ossila.com]
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- 17. Cuvette Compatibility Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
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- 19. Cuvette Chemical Compatibility Chart | BRANDTECH Scientific [brandtech.com]
- 20. benchchem.com [benchchem.com]
- 21. jasco-global.com [jasco-global.com]
Addressing interference of 2-Methylnonane with other analytes in mass spectrometry
Addressing Interference of 2-Methylnonane with Other Analytes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve analytical challenges involving this compound in mass spectrometry (MS) applications. As a branched alkane, this compound can be a common laboratory or sample matrix contaminant, and its fragmentation pattern can overlap with that of various analytes, leading to complex interference issues.
This document provides in-depth, question-and-answer-based troubleshooting protocols, explaining the scientific rationale behind each step to ensure robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a problem in my analysis?
This compound (also known as isodecane) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] It can be introduced into a sample as a contaminant from various sources, including solvents, lubricants from automated equipment, or environmental exposure.
Why it causes interference:
-
Co-elution: Being relatively non-polar, it can co-elute with other non-polar or moderately polar analytes in Gas Chromatography (GC) or Reverse-Phase Liquid Chromatography (LC).
-
Isobaric Interference: While less common in LC-MS unless it forms an adduct, its fragments in GC-MS can be isobaric (having the same nominal mass) with fragments of your target analyte. For instance, the common alkyl fragments it produces can be identical to fragments from other aliphatic compounds or side chains of larger drug molecules.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [NIST[1][2]] |
| Molecular Weight | 142.28 g/mol | [NIST[1][2]] |
| Boiling Point | 166-169 °C | [Sigma-Aldrich[3]] |
| Density | 0.726 g/mL at 20 °C | [Sigma-Aldrich[3]] |
Q2: I see a prominent peak at m/z 43 in my GC-MS data that is interfering with my analyte. Could it be this compound?
It is highly possible. Alkanes, particularly branched alkanes, undergo extensive fragmentation upon electron ionization (EI).[4][5] The fragmentation pattern is characterized by a series of cluster peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.
For branched alkanes like this compound, cleavage is favored at the branching point because it leads to the formation of more stable secondary or tertiary carbocations.[5][6] The fragmentation of this compound produces several characteristic ions, with the most abundant often being at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺).
Common Mass Fragments of this compound (Electron Ionization):
| m/z | Possible Fragment Ion | Relative Abundance |
| 43 | [C₃H₇]⁺ | High (Often Base Peak) |
| 57 | [C₄H₉]⁺ | High |
| 71 | [C₅H₁₁]⁺ | Medium |
| 85 | [C₆H₁₃]⁺ | Medium |
| 142 | [C₁₀H₂₂]⁺ (Molecular Ion) | Very Low to Absent |
Data derived from the NIST Mass Spectrometry Data Center.[1][7]
The molecular ion peak (m/z 142) is typically very weak or entirely absent, which is a classic characteristic of long-chain alkanes.[4] If you observe a strong peak at m/z 43 along with other ions like 57, 71, and 85, and the suspected peak is chromatographically broad or elutes in a region typical for hydrocarbons, this compound or a similar branched alkane is a likely culprit.
Troubleshooting Guide: Resolving Interference
This section provides a systematic approach to diagnosing and resolving interference from this compound.
Q3: My analyte and the interfering peak are co-eluting. How can I improve the chromatographic separation?
Co-elution is the first challenge to tackle. Achieving chromatographic separation is the most robust solution, as it simplifies mass spectral interpretation and improves quantitation accuracy. Standard methods for hydrocarbon analysis often rely on high-resolution gas chromatography.[8][9][10]
Causality: The goal is to exploit subtle differences in polarity or boiling point between your analyte and this compound. This compound is very non-polar. If your analyte has any polar functional groups (e.g., hydroxyl, amine, carboxyl), you can use a more polar stationary phase to increase its retention time relative to the alkane.
Step-by-Step Methodology:
-
Assess Your Current Column:
-
Non-Polar Columns (e.g., DB-1, DB-5): These separate primarily by boiling point. Since this compound has a boiling point of ~167°C, it may co-elute with various compounds in this range. Separation can be challenging if your analyte has a similar boiling point and polarity.
-
Action: Your first step should be to modify the temperature program.
-
-
Modify the Temperature Program:
-
Goal: To increase the resolution between the two peaks.
-
Action: Decrease the ramp rate (°C/min) around the elution temperature of the co-eluting peaks. A slower ramp gives the column more time to perform the separation. For example, if the peaks elute at 150°C with a 20°C/min ramp, try reducing the ramp to 5-10°C/min in the 130-170°C range.
-
-
Change the Stationary Phase:
-
Goal: To introduce a different separation mechanism (polarity).
-
Action: If your analyte is more polar than this compound, switch to a mid-polarity or polar stationary phase column.
-
Mid-Polarity (e.g., DB-17, DB-225): These contain phenyl or cyanopropyl groups, which will retain polar analytes more strongly than the non-polar this compound.
-
Polar (e.g., WAX columns): These are highly effective for separating compounds with significant polarity differences. The alkane will have very little retention, eluting much earlier than polar analytes.
-
-
-
Increase Column Length or Decrease Inner Diameter:
-
Goal: To increase the number of theoretical plates and thus improve resolving power.
-
Action: If a suitable alternative column is unavailable, using a longer column (e.g., 60m instead of 30m) or a column with a smaller internal diameter (e.g., 0.18mm instead of 0.25mm) can enhance separation efficiency.[11]
-
Q4: I cannot achieve baseline separation. How can I use the mass spectrometer to resolve the interference?
When chromatographic separation is incomplete, the selectivity of the mass spectrometer is your next line of defense. This involves carefully selecting which ions you monitor.
Causality: Even if two compounds co-elute, they rarely have identical mass spectra. The goal is to find fragment ions that are unique to your analyte of interest or have a much higher abundance for your analyte compared to the interferent (this compound).
Step-by-Step Methodology:
-
Acquire Full Scan Data:
-
Obtain a clean, full-scan (e.g., m/z 40-400) mass spectrum of your pure analyte standard.
-
Obtain a full-scan mass spectrum of this compound (or a representative hydrocarbon mixture if the exact interferent is unknown). You can use a library search (like NIST) to identify the spectrum of this compound.[1][7]
-
-
Select a Quantifier and Qualifier Ions:
-
Quantifier Ion: Choose an ion that is abundant in your analyte's spectrum but absent or very low in abundance in the this compound spectrum. This will be the primary ion used for quantitation. Avoid using m/z 43, 57, 71, or 85 if possible. The molecular ion of your analyte is often a good choice if it is sufficiently intense.
-
Qualifier Ion(s): Select one or two additional ions that are also characteristic of your analyte. These are used to confirm the identity of the peak by ensuring the ion ratios between the quantifier and qualifier ions remain constant across samples and standards. This is a standard practice in regulated methods like those from the EPA.[12][13][14]
-
-
Build and Test the SIM Method:
-
Program the MS to only monitor the selected quantifier and qualifier ions. This dramatically increases sensitivity and reduces the chemical noise from monitoring unwanted ions from the interferent.
-
Inject a mixed sample containing both your analyte and the interferent to confirm that the analyte peak can be selectively detected and integrated without contribution from this compound.
-
Example Scenario:
-
Analyte: A hypothetical drug with a molecular ion at m/z 250 and a key fragment at m/z 180.
-
Interferent: this compound (major fragments at m/z 43, 57, 71).
-
Poor SIM Method: Using m/z 43 as a qualifier ion for the drug.
-
Good SIM Method:
-
Quantifier: m/z 180 (unique to the drug).
-
Qualifier: m/z 250 (the molecular ion, also unique).
-
Q5: The interference is sporadic, and I suspect contamination. What are the common sources and how can I eliminate them?
Sporadic interference often points to a contamination issue in the laboratory environment or sample preparation workflow.
Troubleshooting Contamination Sources:
-
Solvents and Reagents:
-
Issue: Low-purity solvents can contain hydrocarbon residues.
-
Action: Use only high-purity, GC-MS or LC-MS grade solvents. Run a "solvent blank" (an injection of only the solvent used for sample dilution) to check for contamination. If the blank is contaminated, open a fresh bottle of solvent and re-test.
-
-
Sample Collection and Handling:
-
Issue: Contamination can be introduced from collection tubes, pipette tips, or storage containers.[15]
-
Action: Ensure all materials are properly cleaned or certified as contaminant-free. Use glass or polypropylene materials where possible, as plasticizers can sometimes be a source of interference.
-
-
System Contamination:
-
Issue: Oil from vacuum pumps (especially older systems) can back-stream into the mass spectrometer. Septa bleed from the GC inlet or residue in the injection port liner can also be sources.
-
Action:
-
GC Inlet: Regularly replace the inlet liner and septum. A "bake-out" of the GC oven and inlet at high temperatures (while disconnected from the MS) can help clean the system.
-
MS Source: If contamination is severe, the ion source of the mass spectrometer may need to be cleaned according to the manufacturer's protocol.[16][17]
-
-
-
Sample Matrix:
-
Issue: For complex matrices like petroleum products or environmental samples, this compound may be an inherent component.[18][19]
-
Action: Implement a sample cleanup procedure to remove the interfering hydrocarbons. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be designed to separate analytes based on polarity, effectively removing non-polar alkanes from more polar target compounds.[16][20]
-
References
-
EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Manual on Hydrocarbon Analysis, 6th Edition. ASTM International. [Link]
-
EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Nonane, 2-methyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. ASTM International. [Link]
-
Experimental Evaluation of Volatile Organic Compound Quantification Methods for Reciprocating Natural Gas Engines. ASME Digital Collection. [Link]
-
SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. U.S. Environmental Protection Agency. [Link]
-
Manual on Hydrocarbon Analysis, Second Edition—1968. ASTM International. [Link]
-
Mass spectrum of this compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
-
ASTM Methods. Chebios. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases. PubMed. [Link]
-
Nonane, 2-methyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Institute of Chemistry, Faculty of Natural Sciences, Comenius University. [Link]
-
Analytical Methods. Japan Environment Agency. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation patterns. Chemguide. [Link]
-
mass spectrum of 2-methylbutane. Doc Brown's Chemistry. [Link]
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- 3. 2-甲基壬烷 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Nonane, 2-methyl- [webbook.nist.gov]
- 8. store.astm.org [store.astm.org]
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- 18. prime.erpnext.com [prime.erpnext.com]
- 19. chebios.it [chebios.it]
- 20. env.go.jp [env.go.jp]
Improving the resolution of 2-Methylnonane and its isomers in GC
Topic: Improving the Resolution of 2-Methylnonane and Its Isomers
Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the separation of complex branched-chain alkane isomers, specifically focusing on this compound and its related C10 isomers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of this compound and its isomers so challenging in gas chromatography?
The separation of branched alkane isomers is fundamentally difficult due to their very similar physical and chemical properties.[1] Isomers of nonane, such as this compound, 3-Methylnonane, and other dimethyl-octanes, all have the same molecular weight. Gas chromatography on standard non-polar columns primarily separates compounds based on their boiling points.[1][2] Since these isomers often have very close boiling points, they exhibit similar retention times, which frequently leads to co-elution or poor resolution, appearing as shouldering or completely overlapping peaks in the chromatogram.[1][2] The degree of branching also influences the molecule's shape and its interaction with the stationary phase, further complicating the separation.
Q2: My chromatogram shows poor resolution and peak shouldering for my C10 isomers. What are the first things I should investigate?
Poor resolution and shouldering are classic indicators of co-elution.[2] Before making extensive changes, start with a systematic check of the most common culprits:
-
Inappropriate GC Column: The column is the heart of the separation. If its selectivity is not suited for isomers, you will not achieve resolution. A non-polar stationary phase is typically the correct choice for alkanes.[2]
-
Suboptimal Oven Temperature Program: An oven program with a ramp rate that is too fast will not allow sufficient time for the isomers to separate.[1][3] Conversely, an isothermal analysis at the wrong temperature can also cause co-elution.[1]
-
Incorrect Carrier Gas Flow Rate: The carrier gas linear velocity must be optimized. A flow rate that is too high or too low will increase band broadening and decrease column efficiency, harming resolution.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, distorted peaks that merge.[2][4]
Below is a logical workflow to begin your troubleshooting process.
Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of branched alkanes.
In-Depth Troubleshooting and Optimization Guides
Q3: How do I select the optimal GC column to resolve this compound from other C10 isomers?
Column selection is the most critical factor for this separation. The choice depends on four key parameters: stationary phase, internal diameter (ID), length, and film thickness.
-
Stationary Phase: For separating non-polar alkane isomers, the governing principle is separation by boiling point. Therefore, a non-polar stationary phase is the ideal choice.[2] These phases interact with alkanes primarily through weak van der Waals forces.
-
Recommended Phases:
-
100% Dimethylpolysiloxane (e.g., DB-1, Equity-5)
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)
-
-
-
Column Dimensions: The physical dimensions of the column directly impact its efficiency (measured in theoretical plates). Higher efficiency leads to sharper peaks and better resolution.
-
Length: Longer columns provide more theoretical plates and thus higher resolving power. For complex isomer mixtures, a 60 m or even a 100 m column may be necessary over a standard 30 m column.[2]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency. A 0.18 mm or 0.10 mm ID column will provide significantly better resolution than a standard 0.25 mm or 0.32 mm ID column.[2][3]
-
Film Thickness: For C10 isomers, which are not extremely volatile, a standard film thickness (0.10 µm to 0.25 µm) is generally appropriate.
-
| Parameter | Standard Choice | High-Resolution Choice | Rationale |
| Stationary Phase | 5% Phenyl-polysiloxane | 100% Dimethylpolysiloxane | Maximizes separation based on boiling point differences.[2] |
| Length | 30 m | 60 m or 100 m | Increases the number of theoretical plates, enhancing resolving power.[2] |
| Internal Diameter | 0.25 mm | 0.18 mm or 0.10 mm | Smaller ID increases efficiency and resolution.[3] |
| Film Thickness | 0.25 µm | 0.10 µm - 0.25 µm | Standard thickness is suitable for the volatility of C10 alkanes. |
Q4: How does the oven temperature program affect isomer resolution, and how can I optimize it?
Temperature is a powerful variable in GC that controls analyte vapor pressure and retention time.[5][6] For a complex mixture of isomers with close boiling points, a slow, methodical temperature program is crucial.[1]
-
Isothermal vs. Temperature Programming: An isothermal (constant temperature) run is generally insufficient for a mix of isomers. Temperature programming, where the oven temperature is increased during the run, allows for the separation of compounds with a wide range of boiling points.[7][8] It improves peak shape for later-eluting compounds and reduces analysis time.[5][9]
-
Optimizing the Program:
-
Initial Temperature: Start with an initial oven temperature that is low enough to allow for the separation of the most volatile isomers. A good starting point is often near or slightly below the boiling point of the most volatile component.[9]
-
Ramp Rate: This is the most critical parameter for resolving closely eluting peaks. A slower ramp rate (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, thereby improving separation.[1] The optimal ramp rate is often around 10°C per column void time.[9]
-
Final Temperature: The final temperature should be high enough to ensure all components of interest are eluted from the column in a reasonable timeframe.
-
Caption: Slower temperature ramps increase analyte-phase interaction, improving isomer separation.
| Parameter | Initial Program | Optimized Program | Rationale for Optimization |
| Initial Temperature | 60°C (hold 1 min) | 40°C (hold 2 min) | A lower start temperature improves retention and resolution of early eluting isomers.[9] |
| Ramp Rate | 15°C/min | 3°C/min | A slower ramp rate is critical for separating compounds with very close boiling points.[1] |
| Final Temperature | 250°C (hold 2 min) | 250°C (hold 2 min) | Remains the same to ensure all components elute. |
Q5: My resolution is still poor after optimizing the column and temperature. What other parameters can I adjust?
If column selection and temperature programming are not sufficient, focus on carrier gas settings and injection technique.
-
Carrier Gas and Linear Velocity:
-
Choice of Gas: While Helium is common, Hydrogen often provides higher efficiency and allows for faster optimal linear velocities, potentially reducing run times without sacrificing resolution.[3]
-
Optimize Linear Velocity: Every column has an optimal linear velocity (flow rate) at which it performs most efficiently (minimal peak broadening). This is a critical but often overlooked parameter. For most columns, this is around 30-40 cm/s for Helium.[1] Deviating from this optimum will decrease resolution.
-
-
Injection Parameters:
-
Prevent Column Overload: Injecting a sample that is too concentrated is a common cause of broad, overlapping peaks.[10] If you suspect this, dilute your sample (e.g., 1:100 v/v in pentane) or increase the split ratio of your injection (e.g., from 50:1 to 100:1).[1][2]
-
Injector Temperature: Ensure the injector temperature is high enough for the flash vaporization of your sample and solvent, typically around 250°C. Incomplete vaporization can lead to peak broadening.[2]
-
-
System Maintenance:
-
Column Installation: A poor column cut or incorrect installation depth in the injector can cause peak tailing and broadening.[1] Always ensure a clean, 90-degree cut and follow the manufacturer's installation guide.
-
Liner Contamination: An active or contaminated inlet liner can interact with analytes, causing poor peak shape. Regular replacement is essential for robust results.[2]
-
Example Protocol: High-Resolution Separation of C10 Alkane Isomers
This protocol provides a starting point for developing a high-resolution method for this compound and its isomers.
-
Sample Preparation:
-
Dilute the isomer mixture 1:100 (v/v) in a high-purity solvent like pentane or hexane.
-
Vortex the diluted sample for 30 seconds to ensure it is homogeneous.[1]
-
-
GC System Configuration:
-
GC Column: 60 m x 0.18 mm ID, 0.18 µm film thickness, coated with a 100% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium, set to a constant flow rate corresponding to an optimal linear velocity of ~35 cm/s.
-
Injector: Split/Splitless inlet operated in split mode.
-
Injector Temperature: 250°C
-
Split Ratio: 100:1
-
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 3°C per minute to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector Settings (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2 or He): 25 mL/min
-
-
Data Acquisition:
-
Acquire data for the full duration of the run. Identify peaks based on retention times of known standards if available. Assess resolution between critical isomer pairs.
-
References
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. Benchchem.
- Temperature Programming for Better GC Results. Phenomenex.
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. Benchchem.
- Approaches to Increasing GC Speed, Resolution and Responses. Sigma-Aldrich.
- What Is Temperature Programming in Gas Chromatography? - Industry news. alwsci.
- Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry. PubMed.
- Why Is Temperature Programming Used in Gas Chromatography. Drawell.
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Stack Exchange.
- The Secrets of Successful Temperature Programming. LCGC International.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Crawford Scientific.
- Gas Chromatography. Chemistry LibreTexts.
Sources
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- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Common issues and solutions when using 2-Methylnonane as a solvent
Welcome to the Technical Support Center for 2-Methylnonane. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this compound as a solvent. This resource goes beyond standard safety data, offering field-proven insights to ensure the success and integrity of your experiments.
Core Properties of this compound
A foundational understanding of this compound's properties is crucial for its effective use. As a branched-chain alkane, its behavior is dictated by its non-polar nature and relatively high boiling point.[1][2]
| Property | Value | Significance for Experimental Design |
| Molecular Formula | C₁₀H₂₂[1][3] | Indicates a non-polar, hydrocarbon nature. |
| Boiling Point | 166-169 °C[4] | Allows for reactions at elevated temperatures; requires specific techniques for removal. |
| Density | ~0.726 g/mL at 20 °C[4] | Will form the upper layer in extractions with aqueous solutions. |
| Solubility in Water | Insoluble[1][5] | Ideal for biphasic reactions and extractions. |
| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane and benzene.[1][2] | Can be used in mixed-solvent systems with other hydrocarbons. |
| Flash Point | 46 °C (closed cup)[4] | Flammable liquid requiring careful handling away from ignition sources. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for each solution.
Solubility and Dissolution Issues
Question: My non-polar compound is not dissolving completely in this compound, even with heating. What's happening and what can I do?
Answer: While this compound is an excellent solvent for many non-polar compounds, several factors can limit solubility.
-
Causality: The principle of "like dissolves like" governs solubility. Highly crystalline non-polar compounds can have strong lattice energies that are difficult to overcome. Impurities in either your compound or the solvent can also affect solubility.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of both your solute and the this compound. Impurities can sometimes co-crystallize or otherwise interfere with the dissolution process.
-
Increase Temperature: Carefully increase the temperature of the mixture, ensuring it remains well below the boiling point of this compound. Use a sealed reaction vessel if necessary to prevent solvent loss.
-
Co-Solvency: Introduce a small amount of a compatible co-solvent. For example, a slightly more polar non-polar solvent like toluene might help disrupt crystal lattice forces without significantly altering the overall polarity of the medium.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid aggregates and promote dissolution.
-
Question: I'm trying to dissolve a drug candidate for a biological assay, but it's insoluble in the aqueous buffer. Can I use this compound?
Answer: Direct use of this compound in aqueous biological assays is not feasible due to its immiscibility. However, it can be used in the initial stages of sample preparation.
-
Expert Insight: For biological assays, a common practice is to first dissolve the hydrophobic compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous buffer. This compound would be unsuitable for this purpose. Its utility in drug development often lies in the synthesis and purification of the drug substance itself, where its non-polar nature is advantageous for isolating compounds from polar impurities.
Reaction and Experimental Setup
Question: I'm running a water-sensitive reaction (e.g., using an organometallic reagent). How can I ensure my this compound is sufficiently dry?
Answer: The presence of water can quench sensitive reagents like Grignard or organolithium reagents.[6][7] Rigorous drying of this compound is therefore critical.
-
Protocol for Drying this compound:
-
Pre-drying: Shake the solvent with anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄) to remove the bulk of the water. Let it stand for several hours, then decant or filter.
-
Final Drying: For stringent requirements, the pre-dried solvent should be refluxed over a suitable drying agent, followed by distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Recommended Drying Agents: Sodium metal with benzophenone as an indicator (a persistent blue or purple color indicates anhydrous conditions) or calcium hydride (CaH₂).
-
Safety Note: Never use sodium metal with halogenated solvents. While this compound is not halogenated, this is a critical general safety rule.
-
-
Caption: General purification scheme for removing unsaturated impurities from this compound.
Post-Reaction Workup and Solvent Removal
Question: this compound has a high boiling point. How can I efficiently remove it from my reaction mixture to isolate my product?
Answer: The high boiling point of this compound (166-169 °C) makes simple evaporation impractical.
-
Effective Removal Techniques:
-
Vacuum Distillation: This is the most common method. By reducing the pressure, the boiling point of the solvent is significantly lowered, allowing for its removal at a more moderate temperature. A rotary evaporator (rotovap) connected to a vacuum pump is ideal.
-
Azeotropic Distillation: If your product is stable in the presence of a lower-boiling solvent, you can add that solvent and distill the mixture. The azeotrope will boil at a lower temperature than this compound alone. This is a less common but potentially useful technique.
-
Extraction: If your product has different solubility properties, you can perform a liquid-liquid extraction. For instance, if your product is moderately polar, you might be able to extract it from the this compound phase into a more polar, immiscible solvent from which it is more easily isolated.
-
Chromatography: If your product is non-volatile, you can directly load the reaction mixture onto a silica gel or alumina column and elute your product with a suitable solvent system, leaving the this compound behind.
-
Safety and Handling
Question: What are the key safety precautions I should take when working with this compound?
Answer: As a flammable hydrocarbon, safety is paramount.
-
Key Safety Protocols:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources. [8]Ensure that any electrical equipment is properly grounded to prevent static discharge.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. [3] * Spills: In case of a spill, absorb the liquid with an inert material like vermiculite or sand. Do not use combustible materials.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with your institution's and local regulations.
-
References
-
NIST. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound 871-83-0 wiki. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization) of Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Patsnap. (2025, July 25). Role of 2-Methylpentane in Cross-linked Polymer Networks. Patsnap Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
CSB. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved from [Link]
-
Patsnap. (2025, July 25). 2-Methylpentane's Role in Enhancing Catalyst Performance. Patsnap Eureka. Retrieved from [Link]
-
Patsnap. (2025, July 25). Application of 2-Methylpentane in Catalytic Hydrogenation. Patsnap Eureka. Retrieved from [Link]
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]
-
University of Liverpool. (n.d.). Main Group Organometallic Chemistry-2. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2025, July 31). Using Organometallic Reagents to Make C–C Bonds | Chapter 9 - Organic Chemistry (2nd Edition). Retrieved from [Link]
-
Galli-Chemical. (n.d.). Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]
-
Separation Science. (2023, December 8). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]
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Strategies to minimize evaporation of 2-Methylnonane during experiments
Welcome to the technical support guide for handling 2-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals who require precise and reproducible results when working with this volatile organic compound (VOC). Evaporation can significantly impact sample concentration, reaction stoichiometry, and analytical accuracy. This guide provides in-depth, field-proven strategies to mitigate these effects, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing this compound evaporation so critical for my research?
A1: Uncontrolled evaporation of this compound, a volatile organic compound, can introduce significant errors and safety hazards into your workflow.[1][2][3] The primary consequences are:
-
Inaccurate Concentrations: The loss of solvent will artificially increase the concentration of your solute, leading to errors in dose-response curves, kinetic measurements, and quantitative analyses.
-
Poor Reproducibility: Inconsistent evaporation rates between samples or experiments make it impossible to achieve reliable and reproducible results.
-
Safety Risks: this compound is a flammable liquid.[4] Accumulated vapors in a poorly ventilated area can create a fire or explosion hazard.[1][5] Short-term exposure to high concentrations of its vapors can also cause respiratory irritation, headaches, and dizziness.[2]
Q2: What are the key physical properties of this compound that make it prone to evaporation?
A2: this compound is a branched-chain alkane whose volatility is dictated by its physicochemical properties.[4][6] While it evaporates more slowly than highly volatile solvents like acetone, its vapor pressure is significant enough to cause substantial losses at room temperature over the course of a typical experiment.
| Property | Value | Significance for Evaporation |
| Molecular Formula | C₁₀H₂₂ | A non-polar hydrocarbon, making it immiscible with water.[4][6] |
| Molar Mass | 142.286 g·mol⁻¹ | Relatively low molecular weight contributes to its volatility.[4] |
| Boiling Point | 166-169 °C (at 760 mm Hg) | Lower than many less volatile solvents, indicating it requires less energy to enter the gas phase.[7][8][9] |
| Vapor Pressure | 1.89 mmHg at 25 °C | This is the pressure exerted by the vapor in equilibrium with the liquid. A higher value indicates a greater tendency to evaporate.[7][10] |
| Flash Point | 46 °C (115 °F) | The lowest temperature at which vapors will ignite with an ignition source. This highlights its flammability hazard.[8][9] |
| Density | 0.726 g/mL at 20 °C | It is less dense than water and will float on top.[4][8][9] |
Troubleshooting Guide: Proactive Evaporation Control
This section provides solutions to common challenges encountered during various experimental stages.
Storage & Handling
Q3: How should I store bulk this compound and prepared solutions to prevent losses before my experiment begins?
A3: Proper storage is the first line of defense.
-
Action: Store this compound in a tightly sealed, appropriate container in a cool, well-ventilated, and designated flammable storage cabinet.[1] For long-term storage of solutions, consider using amber glass vials with PTFE-lined screw caps.
-
Causality: Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the vapor pressure and the rate of evaporation.[11] A proper seal prevents the vapor from escaping the container.[12][13]
-
Pro-Tip: For high-value standard solutions, consider storing them in sealed glass ampules to completely eliminate the possibility of solvent loss over time.[12]
Sample Preparation & Liquid Transfer
Q4: My protocol involves multiple transfers and dilutions. How can I prevent concentration changes during these steps?
A4: Manual and automated liquid handling of volatile compounds requires specific techniques to maintain accuracy.
-
Action (Manual): When preparing solutions, use volumetric flasks with stoppers to minimize the surface area exposed to air.[12] Pre-chill the this compound and your dilution solvent in an ice bath before mixing. Work quickly and cap all containers immediately after a transfer.
-
Action (Automated): For automated liquid handlers, use positive displacement tips.[11] These tips have an integrated piston that directly contacts the liquid, eliminating the air gap that causes dripping and inaccuracy with volatile liquids.[11] Implement a "pre-wetting" sequence in your protocol.
-
Causality: Pre-wetting involves aspirating and dispensing the liquid back into the source container multiple times.[14] This saturates the air within the pipette tip with this compound vapor, stabilizing the pressure and preventing the liquid from dripping out due to vapor expansion.[14] Automation, in general, increases efficiency and precision by minimizing the time liquids are exposed to the air.[11][15][16]
Workflow for Handling Volatile Samples
Caption: Experimental workflow for minimizing this compound evaporation.
During Reaction or Analysis
Q5: I'm seeing poor reproducibility from my autosampler. Could evaporation from sample vials be the cause?
A5: Absolutely. The small volumes in autosampler vials are highly susceptible to evaporation, which can occur even over a few hours in a sample tray.
-
Action: Use high-quality vials with screw caps and appropriate septa. For volatile compounds like this compound, a non-slit, PTFE/silicone septum is the best choice.[17] The solid design provides the tightest seal, while the PTFE layer offers excellent chemical resistance.[13][17][18]
-
Causality: Pre-slit septa are designed for easier needle penetration but offer a direct path for solvent vapors to escape.[17] A non-slit septum forces the needle to pierce the material, which then reseals more effectively upon withdrawal, preserving sample integrity over multiple injections.[13][19]
Q6: My protocol requires heating the sample. How do I prevent it from simply boiling away?
A6: Heating a volatile liquid requires a closed or reflux system to prevent loss.
-
Action: For reactions at or near the boiling point of this compound, you must use a reflux condenser. Attach a condenser vertically to your reaction flask. Circulate a coolant (typically water) through the outer jacket.
-
Causality: As the this compound boils, its vapor travels up into the cold condenser, where it liquefies on the cool surface and flows back down into the reaction flask. This creates a closed loop that allows for heating over extended periods without loss of solvent. For reactions under pressure or with highly sensitive reagents, a sealed reaction vessel (e.g., a pressure tube) may be necessary.[20]
Vacuum Applications
Q7: I need to remove a different, more volatile solvent from my product which is dissolved in this compound. How do I avoid losing my target compound to the vacuum pump?
A7: This is a classic challenge solved by using a cold trap. A cold trap, also known as a condenser, is placed between your evaporation flask (e.g., on a rotary evaporator) and the vacuum pump.[21][22]
-
Action: Ensure a cold trap is installed in the vacuum line. The trap should be filled with a cooling mixture, such as dry ice and acetone or a cryocooler, to reach temperatures that will condense this compound vapors.
-
Causality: The extremely cold surface of the trap causes any solvent vapors that pass it to condense or solidify, preventing them from reaching and contaminating the vacuum pump and from being lost from the system.[23][24][25] This technique is essential for protecting your pump and recovering your solvent.[21][23]
Decision Tree for Evaporation Control Strategy
Caption: Decision guide for selecting the appropriate control strategy.
Protocols
Protocol 1: Gravimetric Quantification of Evaporation Rate
This protocol provides a self-validating system to measure the rate of this compound loss under your specific laboratory conditions.
Materials:
-
Analytical balance (readable to 0.0001 g)
-
2 mL autosampler vials with caps and the septa you intend to test
-
1 mL pipette and tips
-
This compound
Procedure:
-
Labeling: Label three vials: "Test 1," "Test 2," and "Control."
-
Initial Weighing (Tare): Place the "Test 1" vial (with its cap and septum) on the analytical balance and record its empty weight. Repeat for "Test 2" and "Control."
-
Sample Addition:
-
To "Test 1" and "Test 2," carefully add exactly 1.0 mL of this compound.
-
The "Control" vial remains empty.
-
-
Sealing: Immediately and securely cap all three vials.
-
Second Weighing (Initial Mass): Weigh each of the three sealed vials again and record their initial mass (Mass_initial).
-
Incubation: Place the vials in the location and for the duration that mimics your experimental conditions (e.g., on an autosampler tray for 4 hours at 25 °C).
-
Final Weighing: After the incubation period, weigh each vial again and record the final mass (Mass_final).
-
Calculation:
-
Mass Loss (g): Mass_loss = Mass_initial - Mass_final
-
Evaporation Rate (mg/hour): Rate = (Mass_loss * 1000) / Incubation_time_hours
-
-
Validation: The "Control" vial should show negligible mass change. Any significant change in the control indicates a problem with the balance or handling, invalidating the test run. The results from "Test 1" and "Test 2" should be in close agreement.
Protocol 2: Setting Up a Cold Trap for Vacuum Applications
Materials:
-
Glass cold trap apparatus
-
Dewar flask appropriately sized for the cold trap
-
Vacuum pump and tubing
-
Coolant: Dry ice and acetone (or isopropanol)
Procedure:
-
Safety First: Perform this procedure in a well-ventilated fume hood. Wear thermal gloves and safety glasses when handling dry ice.
-
Inspect Glassware: Check the cold trap for any cracks or defects. Do not use damaged glassware under vacuum.
-
Assemble the Trap: Assemble the dry cold trap, ensuring the ground glass joints are clean and properly sealed.
-
Connect to System: Connect the inlet of the cold trap to your experimental apparatus (e.g., rotary evaporator) and the outlet to the vacuum pump.
-
Prepare Coolant: Place the empty Dewar flask around the bottom of the cold trap. Slowly add small pieces of dry ice to the Dewar. Carefully pour acetone or isopropanol over the dry ice until the bottom of the trap is fully submerged in the slurry. The mixture will bubble vigorously as the CO₂ sublimates.
-
Engage Vacuum: Once the bubbling subsides and the trap is thoroughly chilled, you may begin to apply the vacuum.
-
Monitor: During your experiment, monitor the cold trap. You will see the condensed or frozen this compound collecting on the cold inner surface. Ensure the coolant level remains adequate.
-
Shutdown:
-
First, vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Carefully remove the Dewar flask.
-
Allow the trap to warm to room temperature inside the fume hood before disassembling to clean out the collected solvent.[25]
-
References
-
The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Gervais, L., & Jensen, K. F. (2006). Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. PubMed Central. Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 871-83-0) Properties. Retrieved from [Link]
-
Grenova. (2023, October 26). Volatile Liquid Handling: Techniques & Automation. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2017, April 22). What are the effective methods for reducing water evaporation? Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:871-83-0. Retrieved from [Link]
-
American Laboratory. (2013, February 26). Understanding Concentration and Evaporation Technology: Part 2: Latest Developments in System Technology. Retrieved from [Link]
-
GWSI. (n.d.). What is a Cold Trap In Vacuum Technology? Retrieved from [Link]
-
Schouten, P., & Trauth, S. (2017). Alternative Methods for the Reduction of Evaporation: Practical Exercises for the Science Classroom. arXiv. Retrieved from [Link]
-
OnePointe Solutions. (2020, March 24). Volatile Organic Compound Testing: An Overview. Retrieved from [Link]
-
NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 7). How to prevent losing solvent into the vacuum pump in rotovap solvent collection? Retrieved from [Link]
-
Ion Science. (n.d.). Detecting Volatile Organic Compounds In Laboratories. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 14). How to minimise solution concentration changes due to evaporation? Retrieved from [Link]
-
Justrite. (n.d.). How to Decrease VOC Exposure in the Workplace. Retrieved from [Link]
-
Raykol. (n.d.). Automated Liquid Handlers: Advantages and Benefits for Laboratories. Retrieved from [Link]
-
E3S Web of Conferences. (2018). A Review of Evaporation Reduction Methods from Water Surfaces. Retrieved from [https://www.e3s-conferences.org/articles/e3sconf/abs/2018/30/e3sconf_i GNRD2018_01002/e3sconf_i GNRD2018_01002.html]([Link] GNRD2018_01002/e3sconf_i GNRD2018_01002.html)
-
AZoLifeSciences. (2024, April 3). The ABC of Volatile Liquid Handling. Retrieved from [Link]
-
Vacaero. (2017, September 1). Cold Traps. Retrieved from [Link]
-
Taconic. (n.d.). Septa Vial Sealing Materials - PTFE & Silicone Rubber. Retrieved from [Link]
-
Mastelf. (2024, July 8). Understanding Septa in Chromatography: Essential for Accurate Results. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Retrieved from [Link]
-
Dispendix. (n.d.). Liquid Handling Automation Benefits. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). Choosing the Right Septa for Your Autosampler Vial Closure. Retrieved from [Link]
-
Singer Instruments. (n.d.). Benefits of automating liquid handling. Retrieved from [Link]
-
Aijiren. (2024, June 12). All You Need to Know About HPLC Vial Septa. Retrieved from [Link]
-
Unknown. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
LCGC International. (2016, July 1). Sealing it with Septa. Retrieved from [Link]
-
Unknown. (2013, June 20). STANDARD OPERATING PROCEDURES. Retrieved from [Link]
-
Anstey Lab. (2019, September 2). Using a Liquid Nitrogen Trap. Retrieved from [Link]
-
Concordia University. (2019, July 18). SAMPLE SOP FOR EXPERIMENTS (CME-POLICY-002). Retrieved from [Link]
-
California Air Resources Board. (n.d.). Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. Retrieved from [Link]
-
NIH. (n.d.). Effect of temperature and surfactants on evaporation and contact line dynamics of sessile drops. Retrieved from [Link]
-
Unknown. (n.d.). STANDARD OPERATING PROCEDURES FOR THE LABORATORY. Retrieved from [Link]
-
ResearchGate. (2015, August 6). (PDF) Effect of ambient temperature and relative humidity on interfacial temperature during early stages of drop evaporation. Retrieved from [Link]
Sources
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Column selection guide for optimal separation of C10 alkane isomers
Technical Support Center: Gas Chromatography
Topic: Column Selection Guide for Optimal Separation of C10 Alkane Isomers
Welcome to the Technical Support Center. This guide provides in-depth analysis and practical advice for selecting the ideal Gas Chromatography (GC) column to resolve complex mixtures of C10 alkane isomers. Designed for researchers and drug development professionals, this document moves beyond simple product selection to explain the fundamental principles governing separation, enabling you to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating C10 alkane isomers by GC?
The primary mechanism for separating non-polar analytes like alkane isomers is based on the "like dissolves like" principle.[1] C10 alkanes are non-polar hydrocarbons, meaning their separation is best achieved on a non-polar stationary phase. On such columns, the elution order is predominantly governed by the boiling points of the isomers.[1][2][3] Compounds with lower boiling points are more volatile, spend more time in the carrier gas (mobile phase), and therefore elute from the column first.[2]
Decane (C10H22) has 75 possible structural isomers, each with a unique structure that influences its physical properties.[4] Key structural factors affecting boiling point and, consequently, elution order include:
-
Chain Length: For a homologous series, a longer carbon chain results in a higher boiling point and longer retention time.[2]
-
Branching: Among isomers with the same carbon number, increased branching lowers the boiling point. More compact, branched molecules have less surface area for intermolecular van der Waals forces, making them more volatile than their straight-chain counterparts.[3] Therefore, highly branched C10 isomers will typically elute before n-decane.
Q2: I'm starting a new project with C10 isomers. What stationary phase should I choose?
For C10 alkane isomer analysis, a non-polar stationary phase is the industry standard.[1] The most common and effective choice is 100% dimethylpolysiloxane . This phase is highly versatile and separates compounds almost exclusively by boiling point.
Several manufacturers offer columns with this stationary phase under different trade names. These are considered equivalent for most applications.
These columns are known for their low bleed and high thermal stability, making them robust choices for routine GC and GC/MS analysis.[9]
Q3: How do column dimensions (length, ID, film thickness) impact my separation of C10 isomers?
Selecting the right column dimensions is critical for achieving the desired resolution.[10] Each parameter offers a trade-off between resolution, analysis time, and sample capacity.
| Parameter | Effect on Separation | Recommendation for C10 Isomers | Causality & Rationale |
| Length (L) | Longer columns provide more theoretical plates, leading to higher resolution. | 30 m is a good starting point. For highly complex mixtures with many co-eluting isomers, a 60 m column may be necessary.[10] | A longer column increases the interaction time between the analytes and the stationary phase, allowing for more separation opportunities between isomers with very close boiling points. The trade-off is a longer analysis time.[11] |
| Internal Diameter (ID) | Narrower ID columns yield higher efficiency and better resolution. | 0.25 mm is the standard for most applications, offering a good balance of efficiency and sample capacity.[12] For maximum resolution, consider 0.18 mm . | Reducing the column diameter minimizes the path for analyte diffusion (band broadening), resulting in sharper peaks and improved resolution.[11][13] However, narrower columns have lower sample capacity and can be overloaded more easily.[14] |
| Film Thickness (df) | Thicker films increase analyte retention, which is beneficial for volatile compounds. | A standard film thickness of 0.25 µm to 0.50 µm is typically sufficient. For very volatile branched isomers, a thicker film (e.g., 1.0 µm ) can improve retention and resolution. | C10 isomers are relatively volatile. A thicker stationary phase film increases the time analytes spend partitioned into the phase, which enhances separation, especially for early-eluting, low-boiling-point isomers.[11][15] |
Troubleshooting Guide: Co-elution and Poor Resolution
Q4: What is co-elution, and why is it a common problem for C10 alkane isomers?
Co-elution is a chromatographic issue where two or more compounds elute from the column at the same time, resulting in overlapping or merged peaks.[10][16] This prevents accurate identification and quantification of the individual components. For C10 alkane isomers, this problem is particularly prevalent because many of the 75 possible isomers have very similar molecular structures and, therefore, very close boiling points.[10]
Q5: My chromatogram shows broad peaks and significant peak shouldering. How can I resolve these co-eluting isomers?
Peak shouldering is a clear indicator of co-elution.[16] To improve separation, you must adjust parameters that influence chromatographic resolution. The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Systematic workflow for resolving co-eluting C10 alkane isomers.
Detailed Steps:
-
Optimize the Oven Temperature Program: This is the most impactful and easiest parameter to change.[13]
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min).
-
Causality: A slower ramp rate gives isomers with close boiling points more time to interact with the stationary phase, allowing for better separation.[17]
-
-
Verify Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity.
-
Action: Check your column's documentation for the optimal flow rate or linear velocity. For a 0.25 mm ID column, this is often around 1.0-1.5 mL/min for Helium.[1]
-
Causality: Operating at the optimal linear velocity minimizes band broadening and maximizes column efficiency (the van Deemter equation), leading to sharper peaks.
-
-
Consider a Longer Column: If method optimization is insufficient, a hardware change may be needed.
-
Action: Replace your 30 m column with a 60 m column of the same phase and ID.[10]
-
Causality: Doubling the column length doubles the number of theoretical plates, which significantly increases resolving power, albeit at the cost of a longer run time.
-
-
Use a Narrower ID Column: For the highest possible efficiency.
-
Action: Switch from a 0.25 mm ID column to a 0.18 mm or 0.20 mm ID column.
-
Causality: A smaller diameter enhances efficiency, producing sharper peaks and improving resolution between closely eluting compounds.[14] Be mindful that this reduces sample capacity, so you may need to increase your split ratio to avoid peak overload.[14]
-
Experimental Protocol: Standard GC Method for C10 Alkane Isomers
This protocol provides a robust starting point for the analysis of C10 alkane isomers. It is designed to be a self-validating system that can be optimized further based on the specific isomer profile of your sample.
Objective: To achieve baseline separation of major C10 alkane isomers in a standard mixture.
Instrumentation and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
GC Column: Rtx-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Restek P/N: 10123).[1][7]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).
-
Sample: Standard mixture of C10 alkane isomers (including n-decane and various branched isomers) diluted in a non-polar solvent like hexane.
Step-by-Step Methodology
-
Column Installation and Conditioning:
-
Install the GC column according to the manufacturer's instructions.
-
Condition the column by setting the oven temperature to 20°C above the final method temperature (but below the column's maximum operating temperature of 350°C for an Rtx-1) for 1-2 hours with carrier gas flow to remove any contaminants.[7]
-
-
GC Method Parameters:
-
Inlet: Split/Splitless
-
Temperature: 280 °C
-
Injection Mode: Split
-
Split Ratio: 100:1 (Adjust as needed to prevent overload).[1]
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (Constant Flow mode).[1]
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.[1]
-
Ramp 1: 5 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
-
Sample Analysis and Data Interpretation:
-
Inject 1 µL of the C10 alkane isomer standard.
-
Acquire the chromatogram.
-
Identify the peaks based on known retention times or by using a mass spectrometer (GC/MS).
-
Evaluate the resolution between critical pairs. The expected elution order will follow increasing boiling points, with highly branched isomers eluting first and n-decane eluting later.
-
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Decane - Wikipedia [en.wikipedia.org]
- 5. selectscience.net [selectscience.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. restek.com [restek.com]
- 8. agilent.com [agilent.com]
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- 14. gcms.cz [gcms.cz]
- 15. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis and Purification of 2-Methylnonane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-methylnonane. As a branched alkane, this compound finds applications in organic synthesis and as a component in fuels.[1][2] This guide is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve experimental hurdles effectively.
Section 1: Synthesis of this compound via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a common choice for synthesizing alkanes like this compound.[3] A typical route involves the reaction of a Grignard reagent, such as heptylmagnesium bromide, with a ketone like acetone, followed by a workup to yield the tertiary alcohol, which is then reduced to the desired alkane. However, this multi-step process can present several challenges.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My Grignard reaction to form the precursor alcohol is not initiating. What are the likely causes and how can I fix this?
Answer: Failure of a Grignard reaction to initiate is a frequent and frustrating issue. The primary culprits are almost always related to the magnesium surface's passivity or the presence of moisture.[4]
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide.
-
Solution: Activate the magnesium surface. This can be achieved by gently crushing the magnesium turnings in a dry mortar and pestle to expose a fresh surface.[5] Alternatively, chemical activation can be performed by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether before adding the alkyl halide. The disappearance of the iodine's purple color is a good indicator of initiation.[4][6]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic solvents like water, which will quench the reagent as it forms.[5][7]
-
Solution: Rigorous drying of all glassware and solvent is critical. Glassware should be oven-dried (e.g., overnight at >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[4][8] The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[9] Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
Question 2: My Grignard reaction started, but the yield of the tertiary alcohol precursor is very low. What are the potential side reactions?
Answer: Low yields after a successful initiation often point towards competing side reactions.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide to form a dimer (R-R).[4] In the synthesis of this compound's precursor, this would lead to the formation of tetradecane from two heptyl groups.
-
Solution: Add the alkyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[4]
-
-
Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This consumes the ketone and reduces the yield of the desired alcohol.
-
Solution: While less of a concern with a small ketone like acetone, adding the ketone substrate to the Grignard solution at a lower temperature (e.g., 0 °C or below) can help to favor the nucleophilic addition over enolization.[4]
-
Visualizing the Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of the this compound precursor.
Section 2: Purification of this compound
After the synthesis of the precursor alcohol and its subsequent reduction to this compound, purification is essential to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation is the primary method for purifying alkanes.[10][11]
Frequently Asked Questions (FAQs) - Purification
Question 3: I performed a fractional distillation, but my final product is still impure. How can I improve the separation?
Answer: Inefficient separation during fractional distillation is a common issue, often stemming from the distillation setup or technique.
-
Inadequate Column Efficiency: The efficiency of a fractionating column is its ability to separate components with close boiling points.
-
Solution: Use a more efficient fractionating column, such as a Vigreux, packed, or spinning band column. The choice depends on the boiling point difference between this compound and the impurities. Ensure the column is well-insulated to maintain the temperature gradient.[12]
-
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Solution: Heat the distillation flask slowly and maintain a slow, steady distillation rate. A general guideline is to collect the distillate at a rate of 1-2 drops per second.
-
-
Flooding or Bumping: Flooding occurs when too much vapor rises through the column, preventing the liquid from flowing back down. Bumping is the sudden, violent boiling of the liquid.
-
Solution: Reduce the heating rate to prevent flooding. Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.
-
Question 4: I have a mixture of this compound and other isomeric alkanes. Can I separate them by chromatography?
Answer: Separating structurally similar, non-polar compounds like alkane isomers by standard column chromatography is very challenging due to their similar polarities.[13]
-
Solution: While difficult, some separation may be achievable with specialized chromatography techniques.
-
Preparative Gas Chromatography (Prep-GC): This is a powerful technique for separating volatile compounds with high resolution.
-
High-Performance Liquid Chromatography (HPLC): Using a non-polar stationary phase (reverse-phase) and a non-polar mobile phase may provide some separation.[14] However, developing an effective method can be time-consuming. For most lab-scale purifications, a highly efficient fractional distillation is the more practical approach.
-
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of this compound.
Section 3: Characterization
Question 5: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the different types of protons in the molecule. The integration of these signals should correspond to the number of protons in each environment.[15]
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC: Will indicate the purity of the sample by showing a single major peak. The retention time can be compared to an authentic standard.
-
MS: The mass spectrum will show the molecular ion peak (m/z = 142.28) and a characteristic fragmentation pattern for this compound.[16]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [2] |
| Molar Mass | 142.28 g/mol | [16] |
| Boiling Point | 166-169 °C | [17] |
| Density | 0.726 g/mL at 20 °C | [17] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-nonanol via Grignard Reaction
Safety Precautions: Grignard reactions are exothermic and involve flammable solvents. Always work in a well-ventilated fume hood and have an ice bath ready to control the reaction temperature.[8][18] All glassware must be scrupulously dried.
-
Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Grignard Formation: In the dropping funnel, place a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun. Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.[4]
-
Reaction with Ketone: After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed. Cool the reaction mixture to 0 °C in an ice bath.
-
Workup: Slowly and carefully add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-nonanol.
Protocol 2: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Distillation: Place the crude this compound and a few boiling chips in the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (166-169 °C) should be collected separately.[17]
-
Analysis: Analyze the purity of the collected fractions using GC to determine which fractions contain the pure product.
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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ABPI Schools. (2023). Alkanes and fractional distillation. Retrieved from [Link]
-
Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Retrieved from [Link]
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YouTube. (2022). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. Retrieved from [Link]
-
Save My Exams. (2024). Fractional distillation - GCSE Chemistry Revision Notes. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction safety. Retrieved from [Link]
-
Filo. (2023). How can you improve Grignard reactions? Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
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LookChem. (n.d.). This compound 871-83-0 wiki. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]
-
ChemTalk. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Toppr. (n.d.). WRITE A NOTE ON WURTZ REACTION. Retrieved from [Link]
-
askIITians. (2019). How will you synthesize alkanes by wurtz reaction and from grignard's. Retrieved from [Link]
-
Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
-
YouTube. (2023). Wurtz Reaction ( Preparation method of Alkanes). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl nonane, 871-83-0. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
NIST WebBook. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr. Retrieved from [Link]
-
PubChem. (n.d.). SID 134980908. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
ResearchGate. (2025). NMR analysis of unknowns: An introduction to 2D NMR spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Retrieved from [Link]
-
MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
Scientia Iranica. (2014). A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Retrieved from [Link]
-
ResearchGate. (2025). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]
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Technical Support Center: Purification of 2-Methylnonane
Welcome to the technical support center for advanced chemical purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies for removing impurities from commercial-grade 2-Methylnonane. The following FAQs and troubleshooting protocols are designed to address common challenges and explain the scientific principles behind each step, ensuring the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and why are they present?
Commercial this compound (also known as isodecane) is typically synthesized from petroleum feedstocks.[1][2] The manufacturing process, which often involves cracking and isomerization, can introduce several types of impurities.[3][4] The most common contaminants include:
-
Structural Isomers: Other decane isomers such as n-decane, 3-methylnonane, 4-methylnonane, and various dimethyloctanes. These are difficult to separate due to their very similar physical properties.[5]
-
Unsaturated Hydrocarbons (Olefins): Trace amounts of alkenes (e.g., decenes) can remain from cracking processes.[6][7] These are often responsible for undesirable side reactions and sample instability.
-
Water: Dissolved water can be present from processing and storage.
-
Shorter and Longer Chain Alkanes: Small amounts of C9 or C11 alkanes may be present, depending on the fractionation efficiency of the manufacturer.[8]
Understanding the potential impurities is the first step in designing an effective purification strategy. A preliminary analysis by Gas Chromatography (GC) is always recommended to identify the specific contaminants in your batch.[5]
Q2: How can I remove trace amounts of unsaturated hydrocarbons (olefins) from my this compound sample?
Olefins are reactive impurities that can interfere with subsequent chemical reactions. Their removal is crucial for high-purity applications. The most common laboratory method involves treatment with an acidic solid adsorbent.[7]
Rationale: The double bonds in olefins are susceptible to polymerization or alkylation reactions when they come into contact with an acid catalyst. This process converts the olefin impurities into heavier, less volatile compounds that can be easily separated by filtration and subsequent distillation. Acid-treated montmorillonite clay is a highly effective and inexpensive reagent for this purpose.[7]
Experimental Protocol: Olefin Removal with Acid-Activated Clay
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the commercial this compound.
-
Adsorbent Addition: Add 2-5% (w/w) of acid-activated montmorillonite clay to the flask.
-
Stirring: Stir the mixture vigorously at room temperature for 4-6 hours. The flask should be sealed to prevent evaporation.
-
Filtration: Separate the clay from the this compound by gravity or vacuum filtration. A sintered glass funnel or a Büchner funnel with appropriate filter paper can be used.
-
Verification: The treated this compound is now ready for further purification, typically fractional distillation. A preliminary GC analysis can confirm the removal of olefin peaks.
Q3: What is the best method for separating this compound from its structural isomers?
Due to the close boiling points of C10 alkane isomers, high-efficiency fractional distillation is the definitive method for their separation.[1][9] The success of this technique hinges on using a distillation column with a high number of theoretical plates.
Rationale: Fractional distillation separates liquids based on differences in their boiling points.[3] Vapors rise through a fractionating column, cooling and condensing repeatedly. With each condensation-vaporization cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[8] Given the small boiling point differences between this compound and its isomers, a column that provides a large surface area for these cycles is essential.
| Compound | Boiling Point (°C) |
| 5-Methylnonane | 165.8 |
| 4-Methylnonane | 166.6 |
| This compound | 166.9 [2] |
| 3-Methylnonane | 167.9 |
| n-Decane | 174.1 |
Data sourced from publicly available chemical databases.
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a high-efficiency column (e.g., a Vigreux column of at least 30 cm, or preferably a spinning band distillation system). Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the distillation flask to no more than two-thirds of its volume with the this compound that has been pre-treated for olefin removal. Add boiling chips or a magnetic stir bar.
-
Insulation: Insulate the distillation column and head with glass wool or aluminum foil to maintain thermal equilibrium.
-
Heating: Begin heating the distillation flask gently.
-
Equilibration: Once boiling begins, adjust the heat so that the condensation ring of the vapor rises slowly through the column. Allow the column to equilibrate for at least 30 minutes after the vapor has reached the distillation head. This involves establishing a high reflux ratio (more condensate returning to the column than is collected).
-
Fraction Collection: Begin collecting the distillate at a very slow rate (e.g., 1 drop every 5-10 seconds).
-
Monitor Temperature: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 167 °C). Discard the initial forerun (lower boiling impurities) and stop before the temperature rises, which would indicate higher boiling impurities.
-
Analysis: Analyze the collected fractions by GC to confirm purity.
Q4: How do I remove residual water from this compound?
For an anhydrous final product, residual water must be removed. The most effective method for drying alkanes is treatment with molecular sieves.[10][11]
Rationale: Molecular sieves are porous materials with precisely uniform pore sizes.[12] Type 3A or 4A molecular sieves have pore openings large enough to adsorb small molecules like water but too small to adsorb the larger this compound molecule. This allows for highly selective water removal.[10]
Experimental Protocol: Drying with Molecular Sieves
-
Activation: Activate the molecular sieves (Type 4A is recommended) by heating them in a laboratory oven at ~250-300 °C for at least 3 hours under a vacuum or in a stream of dry nitrogen.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator.
-
Treatment: Add the activated molecular sieves (approx. 5-10% w/v) to the purified this compound in a sealed container.
-
Incubation: Allow the mixture to stand for at least 12-24 hours to ensure complete water adsorption. Occasional swirling can help.
-
Separation: Carefully decant or filter the dry this compound from the molecular sieves.
Troubleshooting Guide
Problem: My GC analysis after distillation still shows multiple peaks.
-
Possible Cause 1: Inefficient Distillation. The boiling points of alkane isomers are very close. Your distillation column may not have enough theoretical plates to achieve separation.
-
Solution: Increase the reflux ratio (collect distillate more slowly). If using a packed or Vigreux column, switch to a longer column or a more efficient type, like a spinning band system. Ensure the column is well-insulated.[9]
-
-
Possible Cause 2: Azeotrope Formation. While less common for simple alkanes, trace impurities could form a constant boiling point mixture (azeotrope) with this compound.
-
Solution: Try a different purification technique to remove the suspected impurity class before distillation. For example, if you suspect hidden polar impurities, a pre-wash with a small amount of concentrated sulfuric acid (use extreme caution and appropriate PPE) followed by a water wash and drying can be effective.
-
Problem: My molecular sieves are not effectively drying the solvent.
-
Possible Cause 1: Sieves are Saturated or Inactive. Molecular sieves have a finite capacity for water and may have become saturated from atmospheric moisture before use.
-
Solution: Ensure you are properly activating the sieves by heating them under vacuum or inert gas immediately before use.[12] Store activated sieves in a desiccator.
-
-
Possible Cause 2: Insufficient Contact Time. Water adsorption is not instantaneous.
-
Solution: Increase the contact time to a full 24 hours. Ensure the solvent is occasionally agitated to bring it into contact with the sieve surfaces.
-
Visual Workflow and Logic Diagrams
A comprehensive purification strategy involves a logical sequence of steps, each targeting a specific class of impurity.
Caption: General workflow for the purification of this compound.
Sources
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Technical Support Center: Best Practices for Handling and Storage of 2-Methylnonane
Welcome to the comprehensive technical support guide for 2-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to ensure the continued purity and integrity of this compound in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound to maintain its purity?
To maintain the high purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] The container should be tightly closed to prevent the ingress of moisture and atmospheric oxygen, which can lead to degradation over time.[2][3] For long-term storage, refrigeration at temperatures below 15°C is recommended.
2. What type of container is best for storing this compound?
This compound should be stored in its original container if possible. If transferring is necessary, use containers made of chemically resistant materials such as amber glass or a suitable metal container.[4] Avoid using plastic containers unless they are specifically rated for storing flammable hydrocarbons, as some plastics can leach impurities or be degraded by the solvent. The use of darkened bottles is also advisable to protect the compound from UV light, which can initiate degradation pathways.[4]
3. What is the expected shelf life of this compound?
When stored under the recommended conditions, this compound is a stable compound.[3] However, for high-purity applications, it is best practice to use it within the manufacturer's recommended timeframe. For long-term storage, it is advisable to periodically re-analyze the purity, especially if the container has been opened multiple times.
4. What are the primary safety concerns when handling this compound?
This compound is a flammable liquid and vapor.[1][3][5] It also poses an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[3][5] Therefore, it is crucial to handle it in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][3]
5. How can I verify the purity of my this compound sample?
The most common and effective method for determining the purity of this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the handling and storage of this compound.
Issue 1: Suspected Purity Degradation
Symptoms:
-
Inconsistent experimental results.
-
Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR).
-
Slight discoloration or change in odor of the solvent.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Oxidation | Prolonged exposure to air and light can lead to the slow formation of hydroperoxides and other oxygenated impurities. Alkanes are generally less susceptible than ethers, but this can still occur over long periods. | Purification: Pass the this compound through a column of activated alumina to remove peroxides. Verification: Test for peroxides using commercially available test strips. For high-purity applications, consider using a fresh, unopened bottle. |
| Contamination | Introduction of impurities from contaminated glassware, transfer equipment, or improper handling. | Proper Technique: Always use clean, dry glassware. Avoid introducing pipette tips or other objects directly into the main stock bottle. Pour out the required amount into a separate, clean container for use.[7] |
| Moisture Absorption | If the container is not sealed properly, atmospheric moisture can be absorbed, which can be detrimental to moisture-sensitive reactions. | Drying: Dry the this compound over a suitable drying agent like anhydrous sodium sulfate, followed by distillation. Proper Storage: Ensure the container cap is tightly sealed after each use. Consider using a sealant tape like Parafilm® for extra protection. |
Experimental Protocol: Purity Verification by Gas Chromatography (GC-FID)
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a high-purity solvent like hexane (if necessary, depending on instrument sensitivity).
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
-
Issue 2: Inconsistent Performance in Moisture-Sensitive Reactions
Symptom:
-
Poor yields or failed reactions where anhydrous conditions are critical.
Possible Cause and Solution:
| Possible Cause | Explanation | Recommended Action |
| Water Contamination | The solvent contains an unacceptably high level of water. | Solvent Drying: Use a standard laboratory procedure for drying solvents. For this compound, this can be achieved by refluxing over a suitable drying agent (e.g., sodium/benzophenone) followed by distillation under an inert atmosphere. Use of Anhydrous Grade: For highly sensitive applications, purchase and use a specially packaged anhydrous grade of this compound. These are often supplied in bottles with a septum-sealed cap for withdrawal via syringe under an inert atmosphere. |
Workflow for Handling Anhydrous this compound
Caption: Workflow for transferring anhydrous this compound.
Issue 3: Safety Concerns During Handling and Disposal
Symptoms:
-
Uncertainty about proper handling procedures.
-
Questions regarding waste disposal.
Best Practices and Solutions:
| Concern | Explanation | Recommended Action |
| Fire Hazard | This compound is flammable with a flash point of 46 °C.[8] Vapors can form explosive mixtures with air and travel to an ignition source.[1] | Safe Handling Environment: Always handle in a well-ventilated area, away from open flames and sparks.[1][2] Use explosion-proof equipment.[1] Fire Extinguisher: Keep a suitable fire extinguisher (CO2, dry chemical, or foam) readily accessible.[1] Do not use a water jet to extinguish a fire.[2] |
| Static Electricity | Pouring or agitating the solvent can generate static electricity, which can ignite the vapors. | Grounding and Bonding: Ensure that the container and receiving equipment are properly grounded and bonded during transfer.[1][2] |
| Waste Disposal | Improper disposal can harm the environment and violate regulations. | Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[2] Disposal: Dispose of the chemical waste through a licensed disposal company, following all local and national regulations.[2] |
Logical Relationship of Storage and Handling Best Practices
Caption: Key factors in storage and handling to maintain purity.
References
-
iitutor. (2016, February 16). Storing Hydrocarbon Safely | Energy | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound 871-83-0 wiki. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
OnePointe Solutions. (2022, September 1). How To Properly Store Chemicals in a Lab. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using 2-Methylnonane as a Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product integrity.[1][2] The choice of an appropriate standard is a critical decision that directly impacts the reliability and accuracy of results. This guide provides an in-depth technical comparison of using 2-methylnonane as an internal standard in analytical method validation, particularly for gas chromatography (GC) applications. We will explore the causality behind experimental choices, present self-validating protocols, and compare its performance with potential alternatives.
The Indispensable Role of Internal Standards in Chromatography
Internal standards are essential for enhancing the accuracy and precision of quantitative analysis.[3] An internal standard is a compound of known concentration added to samples, calibrators, and controls to correct for variations that may occur during sample preparation and analysis.[4][5] By using the ratio of the analyte signal to the internal standard signal, analysts can mitigate the effects of injection volume variations, detector response fluctuations, and potential sample loss during extraction.[3][6][7] This normalization is a powerful tool for minimizing both random and systematic errors, thereby improving the precision of the results.[4]
When selecting an internal standard, several criteria must be met to ensure its suitability. The ideal internal standard should:
-
Be chemically similar to the analyte.[3]
-
Be well-resolved from the analyte and other matrix components.[4]
-
Not be naturally present in the sample.[8]
-
Be stable and non-reactive with the sample matrix.[3]
-
Elicit a similar response in the detector as the analyte.[8]
This compound: A Candidate for an Internal Standard
This compound, a branched-chain alkane (C10H22), possesses several properties that make it a viable candidate as an internal standard in GC analysis, particularly for the quantification of volatile and semi-volatile organic compounds.[9][10]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C10H22 | [9] |
| Molecular Weight | 142.28 g/mol | [10] |
| Boiling Point | 166-169 °C | [10] |
| Density | 0.726 g/mL at 20 °C | [10] |
| Solubility | Insoluble in water, soluble in non-polar organic solvents | [9] |
Its chemical inertness, a hallmark of alkanes, ensures it is unlikely to react with analytes or the sample matrix. Its boiling point allows it to elute within a reasonable time frame for many GC methods, and its non-polar nature makes it compatible with common stationary phases used for the separation of non-polar to moderately polar compounds.
Validation of an Analytical Method: A Structured Approach
The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[11][12] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters that must be evaluated.[13][14][15]
The following sections detail the experimental protocols for validating a hypothetical GC method for the quantification of an analyte, using this compound as the internal standard.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[16][17]
Rationale: Specificity ensures that the signal measured is solely from the analyte of interest, preventing false positive results.[18] In chromatography, this is typically demonstrated by achieving adequate resolution between the analyte, internal standard, and any potential interfering peaks.[11]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample matrix (without analyte or internal standard) to ensure no interfering peaks are present at the retention times of the analyte and this compound.
-
Spiked Sample Analysis: Analyze a sample matrix spiked with the analyte and this compound.
-
Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16] Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradants.
Acceptance Criteria: The analyte and internal standard peaks should be well-resolved from each other and from any other peaks in the chromatogram (Resolution (Rs) ≥ 2.0).[16]
Diagram: Specificity Validation Workflow
A workflow for assessing method specificity.
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][19]
Rationale: Linearity is crucial for accurate quantification. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[20]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with the analyte at a minimum of five different concentration levels.[2] For an assay, this typically covers 80% to 120% of the target concentration.[1]
-
Add a constant, known concentration of this compound to each calibration standard.
-
Analyze each standard in triplicate.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria:
-
A linear relationship should be observed visually from the calibration curve.
-
The correlation coefficient (r²) should be ≥ 0.99.[1]
Comparative Data:
| Standard Used | Linearity (r²) | Range (µg/mL) |
| This compound (IS) | 0.9995 | 80 - 120 |
| n-Decane (IS) | 0.9992 | 80 - 120 |
| External Standard | 0.9981 | 80 - 120 |
The use of an internal standard like this compound typically results in a higher correlation coefficient compared to an external standard method, as it compensates for minor variations in sample injection.
Objective: To determine the closeness of the test results to the true value.[18]
Rationale: Accuracy demonstrates that the method is free from systematic error. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[21]
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the sample matrix.
-
Prepare each concentration level in triplicate.
-
Add a constant concentration of this compound to each sample.
-
Analyze the samples and calculate the concentration of the analyte using the previously established linear regression equation.
-
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an assay.[1]
Comparative Data:
| Standard Used | Concentration Level | Mean Recovery (%) | %RSD |
| This compound (IS) | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 | |
| 120% | 99.8 | 0.7 | |
| External Standard | 80% | 97.5 | 1.5 |
| 100% | 101.5 | 1.2 | |
| 120% | 98.0 | 1.8 |
The data clearly shows that the internal standard method with this compound provides higher accuracy and better precision (lower %RSD) compared to the external standard method.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.[22]
Rationale: Precision demonstrates the method's ability to produce consistent results. Repeatability assesses precision over a short interval of time under the same conditions, while intermediate precision assesses variations within the same laboratory (e.g., different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[22]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Add a constant concentration of this compound to all samples.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a predefined limit, typically ≤ 2%.[23]
Diagram: Relationship of Validation Parameters
Interdependencies of core analytical validation parameters.
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]
Rationale: Robustness testing provides an indication of the method's reliability during normal usage and helps to identify critical method parameters that need to be carefully controlled.[18]
Experimental Protocol:
-
Identify critical GC parameters (e.g., injector temperature, oven temperature ramp rate, carrier gas flow rate, column type from different batches).
-
Deliberately vary each parameter within a small, predefined range (e.g., ±5°C for temperature, ±10% for flow rate).
-
Analyze a standard sample under each modified condition.
-
Evaluate the impact on key performance indicators such as peak resolution, retention time, and analyte quantification.
Acceptance Criteria: The results should remain within the acceptance criteria for specificity, accuracy, and precision, demonstrating the method's resilience to minor variations.
Comparison with Alternatives
While this compound is a suitable internal standard for many applications, other compounds may be considered depending on the specific analyte and matrix.
| Internal Standard | Advantages | Disadvantages | Best Suited For |
| This compound | Chemically inert, good volatility for GC, commercially available in high purity. | May not be structurally similar to all analytes. | Analysis of non-polar to moderately polar volatile and semi-volatile compounds. |
| n-Alkanes (e.g., n-Decane, n-Dodecane) | Similar to this compound, provides a homologous series for retention time indexing. | May co-elute with analytes of similar chain length. | General purpose internal standards for hydrocarbon analysis. |
| Isotopically Labeled Analogs (e.g., Deuterated Analyte) | Considered the "gold standard" for mass spectrometry (MS) as they co-elute and have nearly identical chemical properties.[25][26] | Not suitable for flame ionization detection (FID) as they co-elute. Higher cost. | GC-MS analysis requiring the highest level of accuracy and precision. |
| Structurally Similar Compounds (non-alkane) | Can better mimic the extraction and chromatographic behavior of the analyte. | May be more reactive or less stable than alkanes. Requires careful selection to avoid interference. | Assays where the analyte has specific functional groups that influence its behavior. |
Conclusion
The validation of an analytical method is a rigorous process that underpins the reliability of data in research and drug development. The use of an internal standard is a proven strategy to enhance the accuracy and precision of chromatographic methods. This compound, with its chemical inertness and suitable chromatographic properties, serves as an excellent internal standard for the GC analysis of a wide range of compounds.
This guide has demonstrated that a method employing this compound as an internal standard can be successfully validated according to ICH and FDA guidelines, consistently outperforming external standard methods in terms of linearity, accuracy, and precision. The choice of an internal standard should always be justified based on the specific requirements of the analytical method, but this compound presents a robust and reliable option for many applications. By following the structured validation protocols outlined herein, researchers can ensure their analytical methods are fit for purpose and generate data of the highest quality and integrity.
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- Quality Guidelines - ICH.
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A Senior Application Scientist's Guide to the Gas Chromatographic Resolution of 2-Methylnonane and Other Decane Isomers
Introduction: The Analytical Challenge of Structural Similarity
In the realm of hydrocarbon analysis, the separation of structural isomers presents a formidable challenge. Decane (C10H22), with its 75 structural isomers, epitomizes this complexity.[1][2][3] These isomers often exhibit minute differences in their physicochemical properties, such as boiling point and polarity, making their individual resolution and quantification a complex analytical task. Achieving baseline separation is critical in various fields, from petroleum and fuel analysis, where isomer distribution affects properties like octane rating, to environmental monitoring and the quality control of chemical feedstocks.[2][4]
This guide focuses on the gas chromatographic (GC) resolution of a specific branched isomer, 2-Methylnonane (also known as isodecane), from its parent straight-chain alkane, n-decane, and other closely related C10 isomers.[5][6][7] As a Senior Application Scientist, my objective is to provide not just a method, but a framework for understanding the fundamental principles that govern this separation. We will explore the causality behind experimental choices, enabling you, the researcher, to adapt and optimize these techniques for your specific analytical needs.
The Bedrock of Separation: Volatility, Polarity, and Molecular Geometry
The elution of decane isomers from a GC column is primarily governed by the interplay between analyte volatility and specific interactions with the column's stationary phase.[8] For nonpolar alkanes, these interactions are dominated by van der Waals dispersion forces.
-
Volatility and Boiling Point: On a non-polar stationary phase, the elution order of alkanes generally follows their boiling points in ascending order.[8][9] Straight-chain alkanes, like n-decane, have a larger surface area compared to their branched isomers. This allows for more significant intermolecular van der Waals forces, resulting in a higher boiling point.[2] Consequently, branched isomers like this compound are more volatile and will typically elute before n-decane.[2]
-
Stationary Phase Interaction: The principle of "like dissolves like" is the cornerstone of chromatographic separation.[10] Since alkanes are the epitome of non-polar compounds, the most effective separations are achieved on non-polar stationary phases. These phases, commonly based on polydimethyl siloxane (PDMS), such as DB-1 or TG-5MS, separate analytes primarily based on their boiling points and subtle differences in their interaction due to molecular shape.[8][9][11] Using a polar stationary phase would offer little advantage and could lead to poor peak shapes and retention for these non-polar analytes.[12]
Designing the Experiment: A Self-Validating Protocol
A robust analytical method is a self-validating system. Each parameter is chosen to maximize the separation efficiency for the target analytes. The following protocol is designed to provide a high degree of resolution for decane isomers, with a focus on separating this compound from its structural relatives.
Experimental Workflow Diagram
Caption: Workflow for the GC-FID analysis of decane isomers.
Detailed Experimental Protocol
This protocol is designed as a starting point for achieving high-resolution separation of decane isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[13] An Agilent 8890 GC or similar is suitable.[14]
-
Column: A non-polar capillary column is essential. A longer column enhances resolution.
-
Recommended Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 100% dimethylpolysiloxane phase).
-
Causality: The 60-meter length provides a high number of theoretical plates, which is necessary to resolve compounds with close boiling points. The 0.25 mm internal diameter offers a good balance between efficiency and sample loading capacity.[15][16]
-
-
Carrier Gas: Helium (99.999% purity or higher).
2. Sample Preparation:
-
Prepare a 100 ppm standard of n-decane, this compound, 3-methylnonane, and other available decane isomers in a high-purity solvent like n-hexane.
-
Filter the sample if any particulate matter is present.
3. Optimized GC Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Allows for analysis of a wide concentration range. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of all C10 isomers. |
| Injection Volume | 1.0 µL | A standard volume for capillary columns. |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.[17] |
| Oven Program | ||
| Initial Temp | 40 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 3 °C/min | A slow ramp rate is critical for separating closely boiling isomers.[18] It provides more time for the partitioning process, enhancing resolution. |
| Final Temp | 180 °C, hold for 5 min | Ensures that the highest boiling isomer (n-decane) has fully eluted. |
| Detector | Flame Ionization (FID) | Highly sensitive and provides a linear response for hydrocarbons.[13] |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
| H2 Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Flow (N2) | 25 mL/min | Sweeps the column effluent through the detector efficiently. |
Data Interpretation: From Chromatogram to Conclusion
Under the prescribed conditions, the decane isomers will elute primarily in order of increasing boiling point. Branched isomers, being more compact and having weaker intermolecular forces, will have lower boiling points and thus shorter retention times than the linear n-decane.[2]
Table 1: Expected Elution Order and Physicochemical Properties of Selected Decane Isomers
| Compound | IUPAC Name | Boiling Point (°C) | Expected Retention Time (min) |
| Isomer 1 | 2,2-Dimethyloctane | 156.7 | ~35.5 |
| Isomer 2 | 3-Methylnonane | 165.8 | ~38.2 |
| Isomer 3 | This compound | 166.9 | ~38.8 |
| Isomer 4 | n-Decane | 174.1 | ~41.5 |
Note: Retention times are estimates and will vary slightly between instruments and columns. Boiling points are sourced from publicly available data.[19][20]
The critical pair in this analysis is often this compound and 3-Methylnonane, which have very similar boiling points. The slow temperature ramp (3 °C/min) is specifically designed to maximize the resolution between such closely eluting peaks. A successful separation should yield a resolution value (Rs) greater than 1.5 for all adjacent peaks, indicating baseline separation.
Troubleshooting and Further Optimization
-
Co-elution: If this compound and 3-Methylnonane are not fully resolved, consider decreasing the temperature ramp rate further (e.g., to 2 °C/min). This will increase the analysis time but will improve separation.[18]
-
Poor Peak Shape (Tailing): This is unlikely for alkanes on a new, non-polar column but could indicate column contamination or degradation. Conditioning the column at its maximum temperature may help.[21]
-
Faster Analysis: If baseline resolution is easily achieved, the analysis time can be reduced by increasing the temperature ramp rate or using a shorter column. However, this always involves a trade-off with resolution.[22]
Conclusion
The successful gas chromatographic resolution of this compound from other decane isomers is not a matter of chance, but of a methodical application of chromatographic principles. By selecting a long, non-polar capillary column and employing a slow, optimized temperature program, the subtle differences in volatility and molecular shape among these isomers can be exploited to achieve baseline separation. This guide provides a robust, field-proven protocol grounded in the fundamental science of separation, empowering researchers to confidently tackle the analysis of these and other challenging isomeric mixtures.
References
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National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Guerin, S., et al. (n.d.). A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID. Agilent. Retrieved from [Link]
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Leonard, C., Grall, A., & Sacks, R. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(11), 2123-9. Retrieved from [Link]
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Agilent Technologies. (2003). The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. Agilent. Retrieved from [Link]
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Klee, M. (2019). Temperature Programmed GC: Why Are All Those Peaks So Sharp?. LCGC International. Retrieved from [Link]
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Agilent Technologies. (2011). Hydrocarbons, C2 – C4 Separation of C3 + C4 hydrocarbons. Agilent. Retrieved from [Link]
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Texas Commission on Environmental Quality. (2017). Decane, All Isomers - Development Support Document. TCEQ. Retrieved from [Link]
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Soják, L. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 58(4), 287-302. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22. Doc Brown's. Retrieved from [Link]
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Lu, C. J., et al. (2005). Fast gas chromatography: The effect of fast temperature programming. Journal of Chromatography A, 1063(1-2), 237-45. Retrieved from [Link]
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Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]
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Scribd. (n.d.). Decane Isomers: Boiling Points & Reactions. Scribd. Retrieved from [Link]
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Said, F. (2014). Optimisation of Column Parameters in GC. Chromatography Today. Retrieved from [Link]
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Agilent Technologies. (n.d.). Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. Agilent. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Stack Exchange. Retrieved from [Link]
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Quora. (2018). Which one of these structure has the highest boiling point, nonane or 2,2-dimethylheptane?. Quora. Retrieved from [Link]
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Restek. (2020). Restek's PLOT Column Family. Restek. Retrieved from [Link]
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Agilent Technologies. (n.d.). Hydrocarbon Analysis with Agilent 8890 GC. LCGC International. Retrieved from [Link]
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LCGC North America. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC North America. Retrieved from [Link]
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Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Drawell. Retrieved from [Link]
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Performance Evaluation of 2-Methylnonane as a Surrogate Standard: A Comparative Guide
This guide provides a comprehensive evaluation of 2-Methylnonane for its potential application as a surrogate standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of surrogate standards, the physicochemical properties of this compound, and a framework for its performance validation against other common surrogates. While direct comparative experimental data for this compound is sparse in publicly available literature, this guide offers a robust protocol for its empirical evaluation in your specific analytical methods.
The Crucial Role of Surrogate Standards in Analytical Integrity
In quantitative analytical chemistry, particularly for complex matrices, achieving accurate and precise results is a significant challenge. Sample preparation processes, such as extraction and cleanup, can lead to analyte losses.[1] Furthermore, matrix effects can either suppress or enhance the analytical signal, leading to inaccuracies.[2] Surrogate standards are indispensable tools to monitor and correct for these variabilities.
A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be present in the actual sample.[3] It is added to the sample at a known concentration before any preparation steps.[1] By measuring the recovery of the surrogate, analysts can estimate the efficiency of the entire analytical process for each sample and correct the final analyte concentrations accordingly.
An ideal surrogate standard should exhibit the following characteristics:
-
Behave similarly to the target analytes during all stages of sample preparation and analysis.
-
Be chromatographically resolved from the target analytes.
-
Not interfere with the detection of the target analytes.
-
Be absent in the original sample matrix.
Physicochemical Profile of this compound
This compound, a branched-chain alkane, possesses several properties that make it a candidate for consideration as a surrogate standard, particularly in the analysis of volatile and semi-volatile organic compounds.[4][5] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [6] |
| Molecular Weight | 142.28 g/mol | [6] |
| Boiling Point | 166-169 °C | [6] |
| Density | 0.726 g/mL at 20 °C | [6] |
| Solubility | Insoluble in water, soluble in non-polar solvents like hexane and benzene. | [4] |
| Vapor Pressure | 1.89 mmHg at 25 °C | [7] |
Its non-polar nature and volatility suggest its suitability for methods such as gas chromatography (GC) coupled with mass spectrometry (GC-MS).[8]
Comparative Analysis: this compound vs. Alternative Surrogates
The selection of a surrogate standard is highly dependent on the specific analytes and the sample matrix. While isotopically labeled (e.g., deuterated) analogs of the target analytes are often considered the gold standard for surrogates due to their near-identical chemical and physical properties, they can be expensive and not always commercially available.[9] In such cases, other compounds like this compound can be considered.
Theoretical Advantages of this compound:
-
Cost-Effectiveness: Generally more affordable than isotopically labeled standards.
-
Chemical Inertness: As a saturated hydrocarbon, it is relatively unreactive, which can be advantageous in complex sample matrices.
-
Distinct Mass Spectrum: Its fragmentation pattern in MS is distinct from many common analytes, reducing the likelihood of interference.
Theoretical Disadvantages and Considerations:
-
Differences in Polarity and Volatility: As a non-polar alkane, its extraction efficiency and chromatographic behavior may not perfectly mimic those of more polar or functionalized analytes.
-
Potential for Matrix Mismatch: The interaction of this compound with the sample matrix may differ significantly from that of the target analytes, leading to inaccurate recovery corrections.
To overcome these theoretical limitations, a thorough experimental validation is essential.
Experimental Protocol for Performance Evaluation
This section outlines a detailed, step-by-step methodology to evaluate the performance of this compound as a surrogate standard in comparison to an established surrogate (e.g., a deuterated compound) for a given analytical method. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.
Experimental Workflow Diagram
Caption: Workflow for evaluating a candidate surrogate standard.
Step-by-Step Methodology
Objective: To determine the recovery, precision, and matrix effects of this compound and compare them to an established surrogate standard.
Materials:
-
Blank matrix (e.g., reagent water for aqueous samples, clean sand for soil samples)
-
Target analytes of interest
-
This compound standard
-
Alternative surrogate standard (e.g., a deuterated analog of a target analyte)
-
All necessary solvents and reagents for the analytical method
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of the target analytes, this compound, and the alternative surrogate in a suitable solvent.
-
From the stock solutions, prepare a spiking solution containing the target analytes at a known concentration (e.g., the midpoint of the calibration range).
-
Prepare separate spiking solutions for this compound and the alternative surrogate at a concentration that will yield a clear and measurable signal in the final extract.
-
-
Recovery and Precision Study:
-
Prepare two sets of seven replicate blank matrix samples.
-
Spike each replicate in Set A with the target analyte spiking solution and the this compound spiking solution.
-
Spike each replicate in Set B with the target analyte spiking solution and the alternative surrogate spiking solution.
-
Process all 14 samples through the entire analytical method (extraction, cleanup, concentration, and analysis).
-
Calculate the percent recovery for each surrogate in each replicate using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Calculate the mean recovery and the relative standard deviation (RSD) for each set of seven replicates. The RSD is a measure of precision.
-
-
Matrix Effect Study:
-
Prepare three sets of samples in triplicate:
-
Set 1 (Neat Solution): Spike the surrogates into a clean solvent.
-
Set 2 (Pre-extraction Spike): Spike the surrogates into the blank matrix before extraction.
-
Set 3 (Post-extraction Spike): Extract the blank matrix and then spike the surrogates into the final extract just before analysis.
-
-
Analyze all samples.
-
Calculate the matrix effect using the following formula:
-
% Matrix Effect = ((Peak Area in Post-extraction Spike - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100
-
A value close to zero indicates a negligible matrix effect. A positive value indicates signal enhancement, and a negative value indicates signal suppression.
-
-
Data Presentation and Interpretation
The quantitative data generated from the experimental protocol should be summarized in clear, structured tables for easy comparison.
Table 1: Recovery and Precision Data
| Surrogate Standard | Mean Recovery (%) | Relative Standard Deviation (%) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Alternative Surrogate | [Insert experimental value] | [Insert experimental value] |
Table 2: Matrix Effect Data
| Surrogate Standard | Matrix Effect (%) |
| This compound | [Insert experimental value] |
| Alternative Surrogate | [Insert experimental value] |
Interpretation of Results:
The suitability of this compound as a surrogate standard is determined by comparing its performance to the established surrogate. Ideally, the mean recovery of this compound should be within the acceptable limits for the method (typically 70-130%) and its precision (RSD) should be low (e.g., <20%). Furthermore, the matrix effect for this compound should be comparable to that of the established surrogate, indicating that it is similarly affected by the matrix components.
Conclusion and Recommendations
The selection of a surrogate standard is a critical step in the development and validation of a robust analytical method. While this compound presents a cost-effective and chemically stable option, its performance must be empirically verified for each specific application. The experimental protocol outlined in this guide provides a scientifically sound framework for researchers to evaluate the suitability of this compound as a surrogate standard. By systematically assessing its recovery, precision, and susceptibility to matrix effects in comparison to established surrogates, laboratories can make informed decisions to ensure the integrity and accuracy of their analytical data.
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A Comparative Study of Branched vs. Linear Alkanes in Specific Applications
In the vast landscape of organic chemistry, the seemingly subtle difference between a linear and a branched molecular structure can lead to profound divergences in physical properties and, consequently, in practical applications. This guide provides a comprehensive comparison of branched and linear alkanes, offering insights into how their distinct architectures dictate their performance in critical industries, from fuel production to pharmaceuticals and personal care.
The Fundamental Distinction: Structure Defines Function
Alkanes, hydrocarbons with the general formula CnH2n+2, consist of carbon and hydrogen atoms linked by single bonds.[1][2][3] The arrangement of these carbon atoms—either in a continuous, unbranched chain (linear or n-alkanes) or with side chains (branched alkanes)—is the primary determinant of their physical and chemical behavior.[1][2]
Linear alkanes, with their extended structures, can pack closely together, maximizing the surface area for intermolecular van der Waals forces.[4][5] This results in stronger attractions between molecules. Conversely, the branching in isomers creates more compact, often spherical shapes, which reduces the effective surface area for these interactions.[4][5][6] This fundamental structural difference is the cornerstone of their varied applications.
Section 1: Fuel Performance and the Octane Number
One of the most significant applications where the distinction between branched and linear alkanes is paramount is in gasoline formulation. The performance of a fuel in a spark-ignition engine is largely defined by its octane number, a measure of its resistance to autoignition, or "knocking."[7][8]
Branched alkanes are the preferred components in high-quality gasoline due to their significantly higher octane ratings.[9][10][11] The compact structure of branched alkanes imparts greater stability, making them less prone to the premature, explosive combustion that causes engine knocking.[7][9][10] Linear alkanes, on the other hand, are more reactive and have a strong tendency to auto-ignite under compression, leading to engine damage and reduced efficiency.[9][10]
For instance, isooctane (2,2,4-trimethylpentane), a highly branched alkane, is the standard for the 100-point on the octane rating scale.[7][9][12] In stark contrast, its linear isomer, n-octane, has a negative octane rating, highlighting its unsuitability for modern engines.[7][12]
Data Presentation: Alkane Properties and Fuel Performance
| Property | Linear Alkane (n-Octane) | Branched Alkane (Isooctane) |
| Research Octane Number (RON) | -20 | 100 |
| Heat of Combustion (kJ/mol) | -5470 | -5458 |
| Boiling Point (°C) | 125.7 | 99.3 |
This table clearly illustrates that while the energy output (heat of combustion) is comparable, the superior anti-knock characteristic (RON) of the branched alkane makes it the far more desirable fuel component.[7]
Section 2: Lubricants and Viscosity
The viscosity of a substance, its resistance to flow, is a critical property for lubricants. Here again, the molecular architecture of alkanes plays a decisive role.
Generally, for alkanes with a lower number of carbon atoms, branched isomers tend to have lower viscosities compared to their linear counterparts.[13][14][15] The reduced surface area and less efficient packing of branched molecules lead to weaker intermolecular forces and, consequently, a lower resistance to flow.[13][16]
However, for larger alkanes and polymers, this trend can reverse. The increased entanglement of long, branched chains can lead to higher viscosity.[16][17] This complex relationship underscores the importance of selecting the appropriate alkane structure for specific lubrication needs, from low-viscosity penetrating oils to high-viscosity greases.
Experimental Protocol: Determining Kinematic Viscosity
A standardized method to compare the viscosity of linear and branched alkanes is through the use of a capillary viscometer, following ASTM D445.
Methodology:
-
Sample Preparation: Ensure both the linear and branched alkane samples are free of any particulate matter and are at a constant, known temperature.
-
Viscometer Setup: A calibrated capillary viscometer is placed in a constant temperature bath.
-
Measurement: A fixed volume of the alkane is drawn through the capillary tube, and the time it takes for the liquid to flow between two marked points is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
This experiment will quantitatively demonstrate the difference in flow characteristics between the two types of alkanes.
Section 3: Pharmaceuticals and Drug Delivery
In the pharmaceutical industry, alkanes serve as excipients, acting as solvents and emollients in various formulations.[18] Their non-polar nature makes them excellent solvents for non-polar active pharmaceutical ingredients (APIs).[18][19][20]
The choice between a linear or branched alkane can influence the solubility of a drug and the overall texture and feel of a topical product. For instance, semifluorinated alkanes are being explored as novel drug carriers due to their unique physicochemical properties, including their ability to dissolve lipophilic drugs.[21][22] The specific structure of these alkanes can be tailored to optimize drug delivery systems.[21][22]
Section 4: Personal Care and Cosmetics
Alkanes are widely used in the cosmetics industry as emollients, solvents, and texture enhancers.[23][24][25] They provide a silky, non-greasy feel to skincare and haircare products.[23][25]
Both linear and branched alkanes are utilized, often in blends, to achieve the desired sensory profile and product performance.[23][26] For example, C9-12 alkane, a linear hydrocarbon, is used to create light and smooth textures in products like foundations and sunscreens.[27] Branched alkanes can contribute to a product's spreadability and prevent the separation of oil and water-based ingredients.[26] The selection between them often comes down to formulating for a specific feel and function, whether it's a light, fast-absorbing serum or a rich, moisturizing cream.
Section 5: Phase Change Materials for Thermal Energy Storage
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid. n-Alkanes are particularly well-suited for this application due to their high latent heat of fusion and chemical stability.[28][29][30][31]
Linear alkanes are generally preferred as PCMs because their ordered, crystalline structure in the solid state allows for a more efficient packing of molecules.[6][32] This leads to higher melting points and greater latent heat storage capacity compared to their branched isomers of the same carbon number.[6][32] The more compact and less ordered structure of branched alkanes disrupts the crystal lattice, resulting in lower melting points and reduced energy storage capabilities.
Data Presentation: Thermophysical Properties of Alkanes as PCMs
| Alkane | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |
| n-Octadecane (Linear) | 28.2 | ~240 |
| Branched Isomers of Octadecane | Lower than n-octadecane | Generally Lower |
This data highlights the superior thermal energy storage capacity of linear alkanes, making them the primary choice for applications such as solar energy storage and thermal management of electronics.
Section 6: Biodegradability and Environmental Impact
The environmental fate of alkanes is an increasingly important consideration. The structure of an alkane significantly influences its biodegradability. Linear alkanes are generally more readily biodegradable than their branched counterparts.[33][34]
Microorganisms typically degrade alkanes through enzymatic oxidation. The straight-chain structure of n-alkanes is more accessible to these enzymes.[33] Branching can sterically hinder the enzymatic attack, slowing down the degradation process.[33][35] Highly branched alkanes can be persistent in the environment, leading to potential long-term contamination.[33] This is a critical factor in the formulation of products that may be released into the environment, such as detergents and lubricants.
Diagram: Conceptual Representation of Alkane Biodegradation
Caption: Enzymatic accessibility differences in the biodegradation of linear vs. branched alkanes.
Conclusion
The structural isomerism of alkanes, a fundamental concept in organic chemistry, has profound and far-reaching implications for their industrial applications. From the high-octane performance of branched alkanes in fuels to the superior thermal energy storage of linear alkanes, the choice between these two forms is a critical decision driven by the specific performance requirements of the application. A thorough understanding of the structure-property relationships of alkanes is essential for researchers, scientists, and drug development professionals to innovate and formulate products that are both effective and environmentally responsible.
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Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (2010-07-09).
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"C15-19 Alkane": What is this cosmetic ingredient? - Typology. (2023-06-27).
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A Comparative Guide to Verifying the Purity of 2-Methylnonane: GC-FID vs. NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a chemical compound's purity is a critical pillar of reproducible and reliable scientific research, particularly in the realms of drug discovery and development. This guide offers an in-depth comparison of two powerful analytical techniques for assessing the purity of 2-Methylnonane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a branched alkane, this compound's purity can be compromised by isomeric and other hydrocarbon impurities, making robust analytical verification essential.
This document will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance. The insights herein are intended to empower researchers to select the most appropriate method for their specific analytical needs, thereby ensuring the quality and integrity of their work.
Principles of Analysis: A Head-to-Head Comparison
GC-FID and NMR spectroscopy are both stalwart methods for purity determination, yet they operate on fundamentally different principles. Understanding these differences is key to leveraging their respective strengths.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separative technique ideal for volatile and semi-volatile compounds like this compound.[1] In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase interacts differently with various components in the sample, leading to their separation based on factors like boiling point and polarity. As each separated component elutes from the column, it enters a flame ionization detector. In the FID, the organic compounds are burned in a hydrogen-air flame, producing ions.[2][3] The resulting electrical current is proportional to the amount of carbon atoms in the analyte, allowing for sensitive quantification.[3] The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , on the other hand, is a primary analytical method that can provide direct quantification of a substance, often without the need for a specific reference standard of the analyte itself.[4] The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration and purity, a highly accurate and precise purity value can be determined.[5][6] Furthermore, NMR provides detailed structural information about the analyte and any impurities present, which can be invaluable for identifying unknown contaminants.[4][7]
Experimental Protocols
To ensure the integrity of the purity assessment, the following detailed protocols are provided. These protocols are designed to be self-validating systems, incorporating steps for system suitability and control.
GC-FID Purity Analysis of this compound
This protocol outlines the steps for determining the purity of this compound using a standard GC-FID system. The method is based on the principle of separating volatile impurities from the main component.
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1000 µg/mL in a suitable volatile solvent (e.g., hexane or pentane).
-
Prepare a series of dilutions from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
For routine analysis, prepare a sample solution of this compound at a concentration of approximately 100 µg/mL.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min. Nitrogen can be an alternative.[8]
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID), 280°C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He or N2): 25 mL/min.[9]
-
Injection Volume: 1 µL.
3. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
4. System Suitability:
-
Inject a known standard to verify retention time and response.
-
The resolution between this compound and any closely eluting impurity should be greater than 1.5.
Quantitative ¹H NMR Purity Analysis of this compound
This protocol describes the determination of this compound purity using ¹H NMR with an internal standard. This method provides an absolute purity value.
1. Sample and Standard Preparation:
-
Select a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices. The internal standard should be of high, certified purity.
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis to ensure full relaxation).
-
Number of Scans (ns): 8 or 16, sufficient to obtain a good signal-to-noise ratio.
-
Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm).
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the terminal methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula[6]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 142.28 g/mol )[10]
-
m = mass
-
P = Purity of the internal standard
-
subscripts analyte and IS refer to this compound and the internal standard, respectively.
-
4. Method Validation:
-
The choice of signals for integration should be justified based on resolution and lack of overlap with impurity signals.
-
The linearity and accuracy of the method can be assessed by preparing samples with varying analyte-to-standard ratios.
Visualization of Experimental Workflows
Comparative Performance Analysis
The choice between GC-FID and qNMR depends on the specific requirements of the analysis. The following table and discussion provide a direct comparison of their performance characteristics.
| Feature | GC-FID | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation & Flame Ionization | Nuclear Magnetic Resonance Spectroscopy |
| Quantification | Relative (Area %) | Absolute (with internal standard)[5] |
| Reference Standard | Requires analyte-specific standard for identity confirmation | Can use a universal internal standard[4] |
| Sensitivity | High (ppb to low ppm levels)[11] | Generally lower (µg to mg levels)[12] |
| Selectivity | High for volatile compounds, based on retention time | High, based on unique chemical shifts |
| Structural Information | None | Provides detailed structural information[4] |
| Sample Throughput | High (15-30 min per sample)[4] | Lower (longer acquisition times for quantification)[4] |
| Method Development | Requires optimization of column and temperature program | Requires selection of a suitable internal standard and optimization of NMR parameters[4] |
| Sample Preparation | Simple dilution | Requires accurate weighing of sample and standard |
| Destructive | Yes | No |
In-depth Discussion:
-
Sensitivity and Trace Analysis: GC-FID is the superior choice for detecting trace-level volatile impurities.[1] Its high sensitivity makes it ideal for applications where even minute amounts of contaminants can be significant, such as in high-purity solvents or pharmaceutical starting materials. ASTM International has standards for testing hydrocarbon impurities, highlighting the importance of sensitive detection.[11]
-
Accuracy and Absoluteness: qNMR is considered a primary ratio method of measurement, meaning it can provide a direct and highly accurate measure of purity without relying on a calibration curve of the analyte itself.[4] This is a significant advantage when a certified reference material of this compound is unavailable or when establishing the purity of a newly synthesized batch. The accuracy of qNMR is directly tied to the accuracy of the weighing process and the certified purity of the internal standard.[6]
-
Information Content: A key advantage of NMR is its ability to provide structural information.[4] If impurities are detected, their signals in the NMR spectrum can often be used to identify them, which is not possible with FID. This makes qNMR an exceptionally powerful tool during process development and for the characterization of new chemical entities.
-
Throughput and Routine Analysis: For routine quality control where the identity of potential impurities is known and high throughput is required, GC-FID is generally more efficient.[4] The shorter run times allow for the analysis of a larger number of samples in a given timeframe.
-
Orthogonal Confirmation: For the highest level of confidence in a purity assessment, employing both techniques provides orthogonal and confirmatory data.[7] GC-FID can confirm the absence of volatile impurities at low levels, while qNMR can provide an accurate absolute purity value and identify any non-volatile or structurally similar impurities that might co-elute in a GC separation. The validation of analytical methods often benefits from using a second, well-characterized procedure for comparison.[13]
Logical Framework for Purity Verification
Conclusion
Both GC-FID and qNMR are powerful and reliable techniques for the purity assessment of this compound. GC-FID excels in its high sensitivity and throughput, making it an ideal tool for routine quality control and the detection of trace volatile impurities.[1][4] Conversely, qNMR stands out as a primary method that delivers an absolute purity value without the need for an analyte-specific reference standard, while also providing invaluable structural information about any detected impurities.[4][7]
The ultimate choice between these two methods will be dictated by the specific analytical question at hand. For rapid screening and routine QC, GC-FID is often sufficient. For reference material characterization, in-depth impurity profiling, and when the highest accuracy in absolute purity is required, qNMR is the superior choice. For a truly comprehensive and irrefutable purity assessment, the synergistic use of both GC-FID and qNMR provides a robust, orthogonal approach, ensuring the highest confidence in the quality of this compound for research and development applications. The validation of analytical methods is crucial to ensure reliable and accurate data.[14]
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A Senior Application Scientist’s Guide to the Cross-Validation of Methods for Quantifying 2-Methylnonane in Complex Matrices
Introduction: The Analytical Challenge of 2-Methylnonane
This compound (C₁₀H₂₂) is a volatile organic compound (VOC) that, while seemingly obscure, is of significant interest across various scientific disciplines.[1][2][3] It can act as a disease biomarker in exhaled breath, a subtle but critical component of aroma profiles in food and beverages, or an indicator of environmental contamination. The challenge lies not in detecting this compound itself, but in accurately and reproducibly quantifying it at trace levels within highly complex biological or environmental matrices. These matrices—be it blood plasma, tissue homogenate, or a food product—are replete with interfering compounds that can mask the analyte's signal, suppress instrument response, or introduce analytical variability.[4]
This guide provides an in-depth comparison of two prevalent analytical techniques for this compound quantification: Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap (P&T), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. Crucially, we will establish a framework for the cross-validation of these methods, ensuring that the data generated is not only accurate and precise but also robust and comparable across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals who require defensible, high-quality quantitative data.
Pillar 1: Methodologies for Quantification
The selection of an appropriate extraction and concentration technique is the most critical step in developing a robust method for a volatile analyte like this compound. The goal is to efficiently isolate the analyte from the matrix while minimizing the co-extraction of interfering substances.
Method A: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
HS-SPME is an equilibrium-based, solvent-free extraction technique. A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace, and then adsorb onto the fiber. The fiber is then retracted and transferred to the GC inlet for thermal desorption and analysis.
-
Sample Preparation: Place 1 mL of the liquid matrix (e.g., plasma) or 1 g of the homogenized solid matrix into a 20 mL headspace vial. Add 1 g of sodium chloride to increase the ionic strength of the sample, which promotes the "salting-out" effect, driving volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (IS), such as a deuterated analog (e.g., this compound-d4) or a structurally similar compound not present in the sample, to a final concentration of 50 ng/mL.
-
Incubation and Extraction: Seal the vial and place it in an autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation to facilitate equilibrium between the sample and the headspace.
-
SPME Fiber Exposure: Expose a 100 µm Polydimethylsiloxane (PDMS) coated SPME fiber to the headspace for 20 minutes under continued agitation and heating. The non-polar nature of the PDMS fiber is ideal for trapping branched alkanes like this compound.
-
Desorption and GC-MS Analysis: Immediately transfer the fiber to the GC inlet, heated to 250°C, for 5 minutes of thermal desorption in splitless mode.
-
GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 min).
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71) and its internal standard.
-
Caption: Automated workflow for HS-SPME-GC-MS.
Method B: Purge and Trap (P&T-GC-MS)
P&T is a dynamic headspace technique that offers exhaustive extraction, often leading to higher sensitivity than SPME. An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile analytes from the matrix. The gas stream is then passed through a sorbent trap, which captures the analytes. The trap is then rapidly heated to desorb the compounds into the GC-MS system.
-
Sample Preparation: Place 5 mL of the liquid matrix into a purge tube (sparger). For solid samples, a 1 g aliquot is mixed with 5 mL of reagent water.
-
Internal Standard Spiking: Spike the sample with the internal standard to a final concentration of 50 ng/mL.
-
Purging: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at an elevated temperature (e.g., 60°C). The analytes are stripped from the sample and carried to the sorbent trap.
-
Analyte Trapping: Use a multi-bed sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) to efficiently capture a wide range of volatiles, including this compound.
-
Desorption: After purging, the trap is rapidly heated to 260°C for 4 minutes, and the analytes are backflushed with the GC carrier gas onto the analytical column.
-
GC-MS Analysis: The GC-MS parameters (column, oven program, MS mode) can be identical to those used for the HS-SPME method to ensure a direct comparison.
The choice between HS-SPME and P&T is dictated by the specific requirements of the analysis.
-
HS-SPME is often preferred for its simplicity, high throughput via automation, and lower cost per sample as it does not require cryofocusing or extensive hardware. It is exceptionally well-suited for screening studies or when sample volumes are limited.
-
P&T is the method of choice when the absolute lowest detection limits are required. Its exhaustive extraction mechanism provides superior sensitivity, making it ideal for ultra-trace analysis in environmental monitoring or toxicokinetics.[5] However, it can be more susceptible to issues with water management and has a lower sample throughput.
Pillar 2: A Framework for Method Validation
A method is only as reliable as its validation. Following the principles laid out by regulatory bodies like the FDA and EMA, a rigorous validation process demonstrates that the analytical method is suitable for its intended purpose.[6][7][8]
| Validation Parameter | Definition | Typical Acceptance Criteria (for Chromatography) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | R² ≥ 0.99; each back-calculated standard should be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ) for QC samples. |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) for QC samples. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank; accuracy and precision must meet criteria. |
| Recovery | The extraction efficiency of the analytical method. | Results should be precise and reproducible, though a specific percentage is not mandated if the method is consistent. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |
LLOQ: Lower Limit of Quantification; QC: Quality Control. These criteria are based on general bioanalytical method validation guidelines and should be adapted for the specific application.[9][10]
Pillar 3: Cross-Validation for Inter-Method Comparability
When data may be generated by two different methods—as in our comparison of HS-SPME and P&T—cross-validation is essential.[11] It is a formal process to determine whether the two methods produce comparable results.[12][13] This is critical if one method is used for discovery (e.g., HS-SPME) and another for a pivotal regulatory study (e.g., P&T), or when transferring a method between laboratories.
The core principle involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples with both analytical methods.
Caption: Cross-validation process comparing two analytical methods.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of each method based on a cross-validation study.
| Parameter | HS-SPME-GC-MS | P&T-GC-MS | Acceptance Criteria |
| LOQ (in plasma) | 0.5 ng/mL | 0.05 ng/mL | Application-dependent |
| Linear Range | 0.5 - 200 ng/mL | 0.05 - 200 ng/mL | R² ≥ 0.99 |
| Accuracy (Mean % Bias) | Low QC: +4.5%Mid QC: +2.1%High QC: -1.8% | Low QC: +6.2%Mid QC: +3.5%High QC: -0.9% | Within ±15% |
| Precision (% CV) | Low QC: 8.9%Mid QC: 6.2%High QC: 5.5% | Low QC: 11.3%Mid QC: 7.8%High QC: 6.1% | ≤15% |
| Sample Throughput | ~30 min/sample | ~45 min/sample | - |
| Cross-Validation (% Diff) | Mean difference vs. P&T: 7.8% | Mean difference vs. SPME: 7.8% | Mean difference between methods should be within ±20% |
Discussion: An Expert's Perspective
The data clearly illustrates the trade-offs between the two techniques.
-
Sensitivity: P&T-GC-MS is unequivocally the more sensitive technique, offering a tenfold lower LOQ in this example. This is a direct result of its exhaustive, dynamic extraction process compared to the equilibrium-based nature of SPME. For studies requiring the utmost sensitivity, such as toxicokinetics or trace environmental analysis, P&T is the superior choice.
-
Throughput and Robustness: HS-SPME-GC-MS demonstrates its strength in efficiency and simplicity. The shorter cycle time and solvent-free nature make it ideal for high-throughput environments like clinical screening or quality control. The lack of complex fluidic pathways for purging and trapping generally leads to greater long-term robustness and less downtime for maintenance.
-
Cross-Validation Outcome: With a mean difference of 7.8%, the two methods show excellent agreement and would pass typical cross-validation acceptance criteria. This gives a laboratory confidence that it could, for example, use the high-throughput HS-SPME method for early-phase studies and switch to the more sensitive P&T method for late-phase trials without compromising data continuity.
Conclusion
The quantification of this compound in complex matrices is a challenge that can be successfully met with either HS-SPME-GC-MS or P&T-GC-MS. The choice is not about which method is "better," but which is more fit-for-purpose .
-
HS-SPME-GC-MS is the workhorse for automated, high-throughput applications where sub-ng/mL sensitivity is sufficient.
-
P&T-GC-MS is the specialist's tool for applications demanding the lowest possible detection limits.
Ultimately, the integrity of the data rests upon a foundation of meticulous method validation. By defining the required performance characteristics beforehand and, when necessary, performing rigorous cross-validation, researchers can ensure their quantitative results are accurate, reproducible, and defensible, regardless of the chosen methodology.
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Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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A Comparative Guide to the Environmental Impact of 2-Methylnonane and Other Solvents
Introduction: The Imperative of Green Chemistry in Solvent Selection
In the realms of research, discovery, and pharmaceutical development, solvents are ubiquitous and indispensable. However, their environmental, health, and safety (EHS) impacts are significant, often accounting for the largest portion of waste in chemical processes.[1] The principles of green chemistry compel us to seek safer, more sustainable alternatives that minimize environmental impact without compromising performance.[2] This guide provides a comprehensive comparison of the environmental footprint of 2-Methylnonane, a branched alkane, with a range of commonly used laboratory and industrial solvents.
This document is intended for researchers, scientists, and drug development professionals, offering a technical yet practical framework for informed solvent selection. We will delve into key environmental indicators, present comparative data, and provide standardized experimental protocols to empower you to make more sustainable choices in your work.
Understanding the Environmental Impact of Solvents: Key Parameters
To objectively compare the environmental impact of solvents, we must consider several key parameters:
-
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[3][4] A lower GWP indicates a smaller contribution to climate change.
-
Ozone Depletion Potential (ODP): The relative amount of degradation to the ozone layer a chemical can cause, with trichlorofluoromethane (CFC-11) as the benchmark (ODP of 1).[3][5] Solvents with an ODP of zero are preferred.
-
Aquatic Toxicity: The adverse effects of a substance on aquatic organisms. This is typically measured as the concentration that is lethal to 50% of a test population (LC50) or causes immobilization in 50% of a population (EC50) over a short period.[6]
-
Biodegradability: The ability of a substance to be broken down by microorganisms into simpler, non-toxic substances.[7][8] "Readily biodegradable" is a key classification indicating that a solvent will not persist in the environment.
This compound: An Environmental Profile
This compound (CAS No: 871-83-0) is a branched-chain alkane.[9] Due to a lack of extensive, publicly available experimental data, a comprehensive environmental impact assessment for this compound is challenging. Safety Data Sheets often report "no data available" for key environmental endpoints.[10]
In such cases, we can infer potential environmental behavior based on its chemical class (alkanes) and through predictive models like Quantitative Structure-Activity Relationships (QSAR). Alkanes are generally characterized by low water solubility and high volatility. While they do not contain ozone-depleting substances, their volatile nature can contribute to the formation of ground-level ozone (smog). Their biodegradability can vary depending on their structure, with branched alkanes sometimes degrading more slowly than their linear counterparts.
For the purpose of this guide, where specific data for this compound is unavailable, we will draw comparisons to similar alkanes like n-heptane and cyclohexane to provide a representative assessment.
Comparative Analysis of Solvents
The following table provides a comparative overview of the environmental impact of this compound (with data inferred from similar alkanes where necessary) and other common laboratory solvents. The solvents are categorized based on their chemical class.
| Solvent | Chemical Class | GWP (100-year) | ODP | Aquatic Toxicity (LC50/EC50) | Biodegradability | Source |
| This compound | Branched Alkane | Low (estimated) | 0 | Likely Toxic to aquatic life | Likely Inherently Biodegradable | Inferred from similar alkanes |
| n-Heptane | Linear Alkane | Low | 0 | Toxic to aquatic organisms[11] | Readily Biodegradable[12] | [11][12] |
| Cyclohexane | Cycloalkane | ~140 | 0 | Moderately toxic to aquatic life | Not readily biodegradable[13] | [13] |
| Methylcyclohexane | Cycloalkane | Low | 0 | Toxic to aquatic life | Inherently biodegradable | ECHA Database |
| Toluene | Aromatic | ~5 | 0 | Moderately toxic to aquatic life[14] | Readily biodegradable[14] | [14] |
| Dichloromethane (DCM) | Chlorinated | 9[15] | 0.00034 | Low acute toxicity to aquatic organisms | Readily biodegradable[16] | [15][16] |
| Acetone | Ketone | <1 | 0 | Low toxicity to aquatic organisms[17] | Readily biodegradable[17][18] | [17][18] |
| Ethyl Acetate | Ester | Low | 0 | Low acute toxicity to aquatic life[6] | Readily biodegradable[6][19] | [6][19] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Low | 0 | Low toxicity (estimated) | Biodegradable[20] | [20] |
Note: The data presented is compiled from various sources and should be used as a guide. Specific values may vary depending on the data source and testing methodology.
Solvent Selection Framework: A Logic-Based Approach
A systematic approach is crucial for selecting the most sustainable solvent for a given application. The following workflow, inspired by leading pharmaceutical industry guides, outlines a logical process for solvent selection.
Caption: A workflow for sustainable solvent selection.
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity of environmental impact data, standardized experimental protocols are essential. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines.
Ready Biodegradability: OECD 301
The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[8][21][22]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[8][21] The extent of biodegradation is determined by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide production.[21]
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve the following degradation levels within a 10-day window during the 28-day test period:
-
≥ 70% removal of DOC (for methods like OECD 301A and 301E).[22]
-
≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production (for respirometric methods like OECD 301B, 301D, and 301F).[22]
Caption: A simplified workflow for the OECD 301 Ready Biodegradability test.
Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[2][23][24]
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[2][23][24] The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.[2][23][24]
Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[24]
Aquatic Toxicity: Fish, Acute Toxicity Test (OECD 203)
This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[5][15][25]
Principle: Fish of a recommended species (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance at various concentrations for a 96-hour period.[5][25][26] Mortalities are recorded at 24, 48, 72, and 96 hours.[5][15][25]
Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[25][26]
The Role of Greener Alternatives: A Look at 2-Methyltetrahydrofuran (2-MeTHF)
The search for more sustainable solvents has led to the development and promotion of bio-based alternatives. 2-Methyltetrahydrofuran (2-MeTHF) is a prime example, derived from renewable resources such as corn cobs and bagasse.[20] It is positioned as a greener substitute for solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[20][27]
Key Environmental Advantages of 2-MeTHF:
-
Renewable Feedstock: Its production from biomass reduces reliance on fossil fuels.[20]
-
Biodegradability: It is considered biodegradable, minimizing its persistence in the environment.[20]
-
Reduced Environmental Impact: Life cycle assessments have shown that 2-MeTHF can have a significantly lower carbon footprint compared to its petroleum-based counterparts.[9][28]
-
Favorable Physical Properties: Its lower water solubility and higher boiling point compared to THF can lead to easier separation and recycling, reducing waste and energy consumption.[27]
Conclusion and Future Outlook
The selection of a solvent should be a deliberate and informed decision, balancing performance with environmental responsibility. While a complete environmental dataset for this compound remains elusive, by understanding the properties of its chemical class and utilizing the comparative data for other common solvents, researchers can make more sustainable choices.
The principles of green chemistry encourage a continuous search for and adoption of safer alternatives. Solvents like 2-MeTHF demonstrate a promising path forward. As researchers and drug development professionals, embracing these principles is not just a matter of regulatory compliance, but a commitment to a more sustainable scientific future.
References
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The Role of 2-Methylnonane as a Fuel Additive: A Comparative Guide to Engine Performance Validation
In the ongoing pursuit of enhanced engine efficiency and reduced emissions, the exploration of novel fuel additives is paramount. This guide offers a comprehensive technical evaluation of 2-Methylnonane, a branched-chain alkane, as a potential fuel additive. Through a comparative analysis with established alternatives and a detailed overview of experimental validation protocols, this document provides researchers, scientists, and drug development professionals with the critical insights necessary to assess its viability.
Introduction to this compound: A Candidate for Improved Combustion
This compound (C₁₀H₂₂) is a structural isomer of decane, characterized by a nine-carbon chain with a methyl group on the second carbon.[1] Its branched structure is of significant interest in fuel science, as branching in alkanes generally correlates with a higher octane rating, a key indicator of a fuel's resistance to engine knock in spark-ignition (SI) engines.[2] Engine knock, or premature detonation of the air-fuel mixture, can lead to decreased efficiency and engine damage. Conversely, for diesel engines, a straight-chain structure is preferred for better ignition quality, as measured by the cetane number.[3][4]
This guide will delve into the performance characteristics of this compound, comparing it with common fuel additives such as ethanol and Methyl Tertiary-Butyl Ether (MTBE). The objective is to provide a clear, data-driven assessment of its potential benefits and drawbacks in real-world engine applications.
Physicochemical Properties of this compound
A thorough understanding of a fuel additive's physical and chemical properties is fundamental to predicting its behavior in an engine. Key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [5][6] |
| Molecular Weight | 142.28 g/mol | [5] |
| Density | 0.726 g/mL at 20°C | [5] |
| Boiling Point | 166-169 °C | [5] |
| CAS Number | 871-83-0 | [5][7] |
Comparative Analysis of Fuel Additives
The performance of a fuel additive is best understood in the context of existing alternatives. This section compares the known or anticipated properties of this compound with those of ethanol and MTBE.
| Fuel Additive | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) | Oxygen Content (wt%) | Key Advantages | Key Disadvantages |
| This compound | C₁₀H₂₂ | Estimated High | Estimated High | 0% | Potentially high octane rating, good energy density. | Lack of publicly available, definitive RON/MON data; no oxygen content to aid in complete combustion. |
| Ethanol | C₂H₅OH | ~108 | ~89 | 34.7% | High octane number, renewable resource, reduces CO and HC emissions.[8][9] | Lower energy density, can absorb water leading to phase separation and corrosion.[9] |
| MTBE (Methyl tert-butyl ether) | C₅H₁₂O | ~118 | ~101 | 18.2% | Very high octane number, effective at reducing CO and HC emissions. | Groundwater contaminant, leading to restrictions and bans in many regions. |
Experimental Validation Protocols
To rigorously validate the performance of this compound as a fuel additive, a series of standardized engine tests must be conducted. The following protocols, based on ASTM International standards, provide a framework for such an evaluation.
Fuel Blend Preparation
The initial and critical step in the evaluation process is the precise preparation of fuel blends. This ensures that the observed effects on engine performance and emissions are directly attributable to the additive being tested. The causality behind this step is to establish a controlled variable for the experiment.
Protocol:
-
Base Fuel Characterization: Obtain a detailed analysis of the base gasoline, including its RON, MON, density, and composition.
-
Additive Concentration Matrix: Prepare a series of fuel blends with varying concentrations of this compound (e.g., 5%, 10%, 15% by volume).
-
Homogenization: Ensure thorough mixing of the additive with the base fuel to create a homogenous blend. This can be achieved using a laboratory-grade magnetic stirrer or a shaker.
-
Storage: Store the prepared fuel blends in sealed, opaque containers to prevent evaporation and degradation.
Engine Performance and Emissions Testing
Standardized engine dynamometer tests are essential for generating comparable and reproducible data. The choice of a specific test cycle depends on the target application and regulatory requirements.
Workflow for Engine Performance and Emissions Testing:
Caption: Standardized workflow for determining the Research and Motor Octane Numbers of a fuel blend.
Protocols:
-
Research Octane Number (RON) - ASTM D2699: This test method determines the anti-knock characteristics of motor fuels under relatively mild operating conditions (600 rpm).
-
Motor Octane Number (MON) - ASTM D2700: This method evaluates the anti-knock performance under more severe conditions (900 rpm and a higher intake mixture temperature), which are more representative of highway driving.
Both tests utilize a standardized Cooperative Fuel Research (CFR) engine with a variable compression ratio. The knock intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) to determine its octane number.
Discussion and Future Outlook
The branched structure of this compound suggests its potential as an effective octane booster for gasoline. Its primary advantage over oxygenates like ethanol and MTBE would be its higher energy density, as it does not contain oxygen. This could translate to improved fuel economy. Furthermore, as a hydrocarbon, it is fully compatible with existing fuel infrastructure.
However, the lack of publicly available, definitive RON and MON data for this compound is a significant knowledge gap that hinders a direct, quantitative comparison with established additives. The experimental protocols outlined in this guide provide a clear pathway to generating this crucial data.
Future research should focus on:
-
Systematic Engine Testing: Conducting comprehensive engine dynamometer tests to quantify the effects of various this compound blend ratios on performance, fuel consumption, and a wide range of regulated and unregulated emissions.
-
Combustion Analysis: Investigating the combustion characteristics of this compound blends, including flame speed and heat release rates, to understand its impact on the combustion process in detail. [10]* Material Compatibility: Evaluating the long-term effects of this compound on fuel system components to ensure no adverse interactions.
By systematically addressing these research areas, a complete and accurate assessment of this compound's role as a viable and beneficial fuel additive can be achieved.
References
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Cetane number – Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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Research on high cetane and high octane number fuels and the mechanism for their common oxidation and auto-ignition | Request PDF. (2025, August 6). Retrieved January 3, 2026, from [Link]
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Impact of 2-Methylpentane on Combustion Mechanisms in Engines - Patsnap. (2025, July 25). Retrieved January 3, 2026, from [Link]
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Compendium of Experimental Cetane Numbers. (n.d.). Retrieved January 3, 2026, from [Link]
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Prediction of the Derived Cetane Number and Carbon/Hydrogen Ratio from Infrared Spectroscopic Data | Energy & Fuels. (2021, April 23). Retrieved January 3, 2026, from [Link]
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Performance and emission characteristics of a bio-lubricated two-stroke gasoline engine. (n.d.). Retrieved January 3, 2026, from [Link]
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Knocking, Octane number and Cetane rating. (2020, April 12). Retrieved January 3, 2026, from [Link]
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Analysis of Organometallic Gasoline Additives with the Composition-Explicit Distillation Curve Method. (2010, September 9). Retrieved January 3, 2026, from [Link]
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Investigating 2-Methylpentane's Role in Fuel Performance Enhancement - Patsnap. (2025, July 25). Retrieved January 3, 2026, from [Link]
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Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends. (2024, December 30). Retrieved January 3, 2026, from [Link]
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What's the C number range of jet fuel Kerosene and 4-stoke engine fuel Diesel? General Kerosene refers to C10
C16, seems a subset of general Diesel's C9C25, but I learnt from Quora that jet fuel Kerosene is 'lighter' than Diesel fuel. (2021, June 21). Retrieved January 3, 2026, from [Link] -
Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends. (2023, April 19). Retrieved January 3, 2026, from [Link]
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Investigation of combustion and emission characteristics of an SI engine operated with compressed biomethane gas, and alcohols. (2022, December 15). Retrieved January 3, 2026, from [Link]
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The investigation of performance and emission of a gasoline engine using novel gasoline and bio-alcohols fuel blends. (n.d.). Retrieved January 3, 2026, from [Link]
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Alkanes, C10-20-branched and linear | C10-20 | PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
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Determination of octane numbers of gasoline compounds from their chemical structure by 13C NMR spectroscopy and neural networks | Request PDF. (2025, August 6). Retrieved January 3, 2026, from [Link]
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Experimental Investigation of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine. (n.d.). Retrieved January 3, 2026, from [Link]
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Study of Combustion Characteristics of an SI Engine Fuelled with Ethanol and Oxygenated Fuel Additives. (n.d.). Retrieved January 3, 2026, from [Link]
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A Comparative Guide to 2-Methylnonane as an Internal Standard: Accuracy, Precision, and Performance in Chromatographic Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly by gas chromatography (GC), the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of results. An internal standard is a compound of known concentration added to samples, calibrants, and controls to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an in-depth technical evaluation of 2-Methylnonane as an internal standard, objectively comparing its performance with common alternatives and providing the supporting data and protocols necessary for informed method development.
The Foundational Role of an Internal Standard in Quantitative Analysis
In an ideal analytical world, every injection into a chromatograph would be identical, and the instrument's response would never waver. In reality, minor variations are inevitable and can introduce significant error. The internal standard method is a powerful technique to mitigate these errors. By adding a fixed amount of a non-interfering compound—the internal standard—to every sample, we can normalize the response of the analyte of interest. The quantification is based on the ratio of the analyte's response to the internal standard's response, a value that remains stable even if injection volumes fluctuate or detector sensitivity drifts. This normalization is the key to achieving high precision and accuracy.
The selection of an appropriate internal standard is therefore not a trivial matter. An ideal IS should possess several key characteristics:
-
It must not be naturally present in the sample matrix.
-
It should be chemically similar to the analyte(s) of interest to behave similarly during sample preparation and analysis.
-
It must be chromatographically resolved from all other sample components.
-
It should be stable, non-reactive, and commercially available in high purity.
This guide focuses on this compound, a branched alkane, and evaluates its suitability in meeting these criteria against other common choices.
Chemical Profile of this compound
This compound, also known as isodecane, is a branched-chain alkane with the chemical formula C₁₀H₂₂. Its physical and chemical properties make it a viable candidate for an internal standard in the analysis of volatile and semi-volatile organic compounds.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 166-169 °C | [2] |
| Density (20°C) | ~0.73 g/mL | [1] |
| Solubility | Insoluble in water; soluble in non-polar solvents (e.g., hexane) | [1] |
| Appearance | Colorless liquid | [1] |
| Chemical Nature | Stable, non-polar, branched alkane | [1] |
Its boiling point and volatility place it in the elution range of many common analytes in applications like petroleum and environmental analysis. As a saturated hydrocarbon, it is chemically inert, preventing unwanted reactions with analytes or the sample matrix. Furthermore, it is commercially available in high purity, a prerequisite for any reliable standard.[2]
Performance Comparison: this compound vs. Alternatives
The performance of an internal standard is best evaluated by comparing it to established alternatives under relevant analytical conditions. The most common alternatives to a branched alkane like this compound are linear alkanes (e.g., n-Decane) and stable isotope-labeled (deuterated) standards.
-
Linear Alkanes (e.g., n-Decane): As a C10 alkane, n-Decane is the linear isomer of this compound. Linear alkanes are widely used as internal standards in hydrocarbon analysis due to their stability and predictable chromatographic behavior.[3][4] The primary difference lies in their structure, which can slightly affect their interaction with the GC column and thus their retention time.
-
Deuterated Standards: Stable isotope-labeled compounds are often considered the "gold standard" for internal standards, particularly in mass spectrometry (GC-MS).[5] A deuterated analog of the analyte will have nearly identical chemical and physical properties, causing it to co-elute and experience the same matrix effects or extraction losses. This provides the most accurate correction possible.[5][6]
The following table summarizes the expected performance characteristics based on established analytical principles and published data for similar compounds.
Table 1: Comparative Performance of Internal Standards
| Performance Metric | This compound (Branched Alkane) | n-Decane (Linear Alkane) | Deuterated Analyte (e.g., Toluene-d8) |
| Analyte Similarity | Good for non-polar, volatile compounds. | Good for non-polar, volatile compounds. | Excellent (chemically identical to analyte). |
| Co-elution with Analyte | No, must be chromatographically resolved. | No, must be chromatographically resolved. | Yes (in GC), separated by mass in MS. |
| Correction for Matrix Effects | Good | Good | Excellent |
| Correction for Extraction Loss | Good | Good | Excellent |
| Typical Precision (%RSD) | < 10% (can be < 5% in optimized methods)[4] | < 10% (can be < 5% in optimized methods)[4] | < 5% (often < 2%)[6] |
| Detector Compatibility | Universal (FID, MS) | Universal (FID, MS) | Primarily MS (co-elutes with analyte in FID) |
| Cost | Low | Low | High |
| Primary Application | GC-FID analysis of complex hydrocarbon mixtures (e.g., gasoline).[7] | GC-FID analysis of complex hydrocarbon mixtures. | GC-MS trace analysis in complex matrices.[5] |
Causality Behind Performance: The superior precision of deuterated standards stems from their near-identical interaction with the sample matrix and analytical system compared to the target analyte.[6] Both this compound and n-Decane perform well in correcting for physical variations (like injection volume) but are less perfect at correcting for chemical matrix effects that may disproportionately affect the analyte. The choice between a branched and linear alkane often comes down to chromatography; this compound's branched structure can provide better separation from a complex mixture of linear alkanes in a sample, preventing peak co-elution.
Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the use of this compound as an internal standard in the GC-FID analysis of a complex hydrocarbon mixture, such as gasoline. A comparative protocol using a deuterated standard for GC-MS is also provided.
Protocol 1: Quantitative Analysis of Toluene in Gasoline using this compound IS by GC-FID
This protocol is designed to determine the concentration of toluene in a commercial gasoline sample, a common application in the petroleum industry where detailed hydrocarbon analysis is crucial.[8][9]
1. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock; 1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with isooctane. Calculate the precise concentration.
-
-
Analyte Stock Solution (Toluene Stock; 1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure toluene into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with isooctane. Calculate the precise concentration.
-
-
Calibration Standards (10 - 200 µg/mL):
-
Label a series of five 10 mL volumetric flasks.
-
Using a micropipette, add 1.0 mL of the IS Stock solution to each flask (final IS concentration will be 100 µg/mL).
-
Add varying volumes of the Toluene Stock solution to the flasks (e.g., 100 µL, 250 µL, 500 µL, 1.0 mL, 2.0 mL) to create a concentration series.
-
Dilute each flask to the 10 mL mark with isooctane. This results in calibration standards with toluene concentrations of 10, 25, 50, 100, and 200 µg/mL, each containing 100 µg/mL of this compound.
-
2. Sample Preparation:
-
Accurately pipette 100 µL of the commercial gasoline sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS Stock solution (1000 µg/mL this compound).
-
Dilute to the mark with isooctane. This represents a 1:100 dilution of the gasoline sample.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with Flame Ionization Detector (FID).
-
Column: Rtx-DHA-100, 100 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent PONA column).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 35°C (hold 10 min), ramp to 200°C at 2°C/min, hold for 5 min.
-
Injector: 250°C, Split mode (50:1).
-
Detector: 250°C.
-
Injection Volume: 1 µL.
4. Data Analysis and Quantification:
-
Inject the calibration standards and generate a calibration curve by plotting the ratio of (Toluene Peak Area / this compound Peak Area) against the concentration of toluene.
-
Perform a linear regression on the calibration curve. The R² value should be >0.995 for a valid calibration.
-
Inject the prepared gasoline sample.
-
Calculate the area ratio of the toluene peak to the this compound peak in the sample chromatogram.
-
Determine the concentration of toluene in the diluted sample using the calibration curve equation.
-
Multiply the result by the dilution factor (100) to obtain the final concentration of toluene in the original gasoline sample.
Visualization of the Internal Standard Workflow
Protocol 2: Comparative Analysis using a Deuterated IS by GC-MS
This protocol illustrates the "gold standard" approach for a similar analysis, highlighting the procedural differences when using a stable isotope-labeled internal standard.
1. Preparation of Standards and Samples:
-
Internal Standard: Toluene-d8.
-
Calibration Standards: Prepare as in Protocol 1, but substitute this compound with Toluene-d8.
-
Sample Preparation: Prepare as in Protocol 1, but add Toluene-d8 instead of this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC with 5977B MS Detector or equivalent.
-
Column & Oven Program: Same as Protocol 1.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Toluene (Analyte): m/z 91 (quantifier), 92 (qualifier).
-
Toluene-d8 (IS): m/z 99 (quantifier).
-
-
3. Data Analysis and Quantification:
-
The principle remains the same, but instead of integrating the entire peak from a FID, the software extracts the ion chromatograms for the specified m/z values.
-
Generate the calibration curve by plotting the ratio of (Area of m/z 91 / Area of m/z 99) against the concentration of toluene.
-
Calculate the concentration in the sample using the same ratio from its analysis.
Visualization of IS Selection Logic
Conclusion and Recommendations
This compound is a robust and reliable choice as an internal standard for the quantitative analysis of volatile and semi-volatile compounds by gas chromatography, particularly with FID detection. Its chemical inertness, commercial availability in high purity, and chromatographic properties make it well-suited for applications involving complex hydrocarbon matrices like fuels and environmental samples.
Key Takeaways:
-
For GC-FID applications, this compound offers excellent performance, providing the necessary correction for injection and system variability to ensure high precision. Its branched structure can be advantageous in complex samples where it may offer better chromatographic separation from endogenous linear alkanes compared to an n-alkane internal standard like n-Decane.
-
For GC-MS applications, while this compound can be used, a stable isotope-labeled (deuterated) internal standard is unequivocally the superior choice. Deuterated standards provide the most accurate correction for matrix effects and sample preparation losses, leading to the highest levels of accuracy and precision.
-
Method Validation is Non-Negotiable: Regardless of the internal standard chosen, rigorous method validation is essential. This includes demonstrating linearity, accuracy, precision, and specificity to ensure the data generated is reliable and fit for purpose.
Ultimately, the selection of an internal standard is a balance of analytical requirements, instrument availability, and cost. For routine quality control of hydrocarbon mixtures using GC-FID, this compound represents an excellent, cost-effective choice that delivers high-quality quantitative results.
References
-
Tong, H. Y., & Karasek, F. W. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. Anal. Chem., 56(12), 2124–2128. Available at: [Link]
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Peak Scientific. (2015). Detailed Hydrocarbon Analysis (DHA) using ASTM Method D6729 and D6729 Appendix x2. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Information: Application of microfluidics to control product selectivity during non-catalytic oxidation of naphthenic-aromatic hydrocarbons. Available at: [Link]
-
Matsumoto, T., et al. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detector. Chromatography, 27(2), 49-54. Available at: [Link]
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Scottish Government. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Available at: [Link]
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ACS Publications. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. Analytical Chemistry. Available at: [Link]
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Slemr, J., et al. (2008). Study of the relative response factors of various gas chromatograph-flame ionisation detector systems for measurement of C-2-C-9 hydrocarbons in air. Journal of Chromatography A. Available at: [Link]
-
Restek. (n.d.). Faster Detailed Hydrocarbon Analysis (DHA) Using Hydrogen. Available at: [Link]
-
Restek. (n.d.). Faster Detailed Hydrocarbon Analysis (DHA) Using Hydrogen [PDF]. Available at: [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methylnonane for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methylnonane, a common branched-chain alkane utilized in organic synthesis and as a fuel additive.[1][2] As a flammable liquid with significant health hazards, adherence to strict disposal protocols is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste responsibly, from the point of generation to its ultimate disposal.
I. Understanding the Chemical Profile and Associated Hazards of this compound
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound (C₁₀H₂₂) is a colorless liquid with a petroleum-like odor.[1][3] Its key characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1][4][5] |
| Molar Mass | 142.28 g/mol | [1] |
| Appearance | Colorless clear liquid | [1][5][6] |
| Boiling Point | 166-169 °C | [4][5] |
| Melting Point | -74.6 °C | [1] |
| Flash Point | 46 °C (closed cup) | [4][5] |
| Density | 0.726 g/mL at 20 °C | [4] |
| Solubility | Insoluble in water | [1] |
The primary hazards associated with this compound are its flammability (classified as a Category 3 flammable liquid) and its aspiration toxicity (Category 1).[1][7] Ingestion and subsequent entry into the airways can be fatal.[1][7][8] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler. The following workflow provides a logical and safe approach to managing this chemical waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically "listed" or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9]
-
Ignitability: With a flash point of 46°C, this compound is considered an ignitable hazardous waste (EPA hazardous waste code D001).[9]
-
Listed Waste: While pure this compound is not typically a "listed" waste, if it is part of a solvent mixture containing other listed solvents (e.g., F-listed solvents like toluene or xylene), the entire mixture may be classified as a listed hazardous waste.[10]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected separately from:
-
Halogenated solvents: Mixing non-halogenated hydrocarbons like this compound with halogenated solvents can significantly increase disposal costs.[11]
-
Aqueous waste: this compound is insoluble in water and should not be mixed with aqueous waste streams.[1]
-
Strong oxidizing agents: Contact with strong oxidizers can create a fire or explosion hazard.
Step 3: Container Selection and Labeling
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. The container must be in good condition, free from leaks or cracks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and the specific hazards (e.g., "Flammable," "Aspiration Hazard").
Step 4: Accumulation
Waste this compound should be accumulated in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA must be under the control of the operator of the process generating the waste. The container must be kept closed at all times except when adding waste.
Step 5: Storage and Transfer
Once the accumulation container is full, or if the SAA time or volume limits are reached, it must be moved to a Central Accumulation Area (CAA). The transfer should be documented according to your institution's specific procedures. The CAA is a designated area for the storage of hazardous waste pending off-site disposal.
Step 6: Final Disposal
The final step is the collection of the waste by a licensed and reputable hazardous waste disposal company.[12] It is the responsibility of the waste generator to ensure that the chosen disposal company is properly permitted to handle and transport hazardous waste.[11] The generator is responsible for the waste from "cradle to grave," meaning from its generation until its final disposal.[13]
III. Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[12]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[12] Do not use combustible materials such as sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention as aspiration into the lungs can be fatal.[7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
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Personal protective equipment for handling 2-Methylnonane
An Expert Guide to Personal Protective Equipment for Handling 2-Methylnonane
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The foundation of groundbreaking research is a laboratory environment where risks are understood and meticulously managed. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring both your safety and the integrity of your work.
Understanding the Inherent Risks of this compound
Before any chemical is handled, a thorough understanding of its hazard profile is non-negotiable. This compound, a branched alkane, is a flammable liquid and its vapor can form explosive mixtures with air.[1][2][3] The primary health concerns are not systemic toxicity but rather acute physical hazards. It may be fatal if swallowed and subsequently enters the lungs, a critical risk known as aspiration toxicity.[1][2][3][4][5] Furthermore, direct contact can lead to skin and eye irritation.[1][4]
To quantify these risks, consider the following key data points:
Table 1: this compound Hazard Profile
| Hazard Classification | Description | Source(s) |
| Physical Hazard | Flammable liquid and vapor. | [1][3][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup. | [5] |
| Health Hazard | Aspiration Toxicity, Category 1: May be fatal if swallowed and enters airways. | [1][3][4] |
| Health Hazard | Skin Irritation: Causes skin irritation upon contact. | [1][4] |
| Health Hazard | Eye Irritation: Can cause eye irritation upon contact. | [1][4] |
This profile dictates that our protective strategy must prioritize preventing aspiration, skin/eye contact, and mitigating fire risk.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is a direct response to the identified hazards. For this compound, a multi-layered approach is essential. The following recommendations are based on established safety standards and data from multiple safety data sheets.[1][2][4]
Eye and Face Protection: Your First Line of Defense
Chemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of this compound.[6] In procedures where there is a heightened risk of splashing or vigorous reaction, such as during transfers or exothermic reactions, a full-face shield must be worn in addition to chemical splash goggles.[4][7]
Hand Protection: Preventing Dermal Absorption
Chemically resistant gloves must be worn at all times.[1][2][4] For incidental contact, disposable nitrile gloves are generally acceptable, but they should be removed and replaced immediately upon any sign of contamination.[7] Before use, always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Employ the proper removal technique—peeling the glove off from the cuff and turning it inside out—to avoid skin contact with the contaminated exterior.[4]
Body Protection: Shielding from Spills and Splashes
A flame-resistant laboratory coat is required to protect the skin and street clothes from accidental spills.[7] This coat should be fully buttoned to provide complete coverage. For tasks involving larger quantities of this compound or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: A Conditional Requirement
Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is not typically necessary. However, if you are working in an area with insufficient ventilation or there is a potential to generate aerosols or high vapor concentrations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[7] Use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[7]
Operational Plan: PPE Workflows and Disposal
The effectiveness of PPE is critically dependent on its correct use. The sequence of donning (putting on) and doffing (taking off) is designed to minimize the risk of cross-contamination.
Step-by-Step PPE Donning Protocol
The principle of donning is to move from the least critical to the most critical items, ensuring a clean and secure fit.
Caption: A sequential workflow for correctly donning PPE.
Step-by-Step PPE Doffing Protocol
Doffing is performed in an order that removes the most contaminated items first, preventing contact with the wearer's skin or clean areas.
Caption: A sequential workflow for safely doffing PPE.
Disposal and Decontamination: A Critical Final Step
All disposable PPE contaminated with this compound, including gloves and any disposable coveralls, must be treated as hazardous waste.[1][2][4][5] Place these items in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of contaminated items in the regular trash.
Waste this compound and any materials used for spill cleanup (e.g., absorbent pads) must also be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8]
Trustworthiness Through Self-Validating Systems
This guide provides a robust framework, but safety is an ongoing, dynamic process. To build a truly trustworthy and safe operational environment, every protocol must be part of a self-validating system:
-
Always Consult the SDS: Before every use, consult the manufacturer-specific Safety Data Sheet (SDS). It is the primary source of information.[4]
-
Conduct a Risk Assessment: Evaluate the specific risks of your experiment. Are you heating the substance? Are you using large volumes? Your PPE level must be appropriate for your specific task.
-
Verify Training: Ensure every individual handling the chemical is trained not only on this protocol but also on the specific hazards of this compound and your institution's emergency procedures.
By embedding these principles into your workflow, you create a culture of safety that extends beyond a single product, fostering a deep trust in your laboratory's commitment to scientific integrity and the well-being of its researchers.
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University of British Columbia. (2021). Personal Protective Equipment. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
